AD-227
Description
Properties
Molecular Formula |
C32H32ClFN6O3 |
|---|---|
Molecular Weight |
603.0954 |
IUPAC Name |
6-Chloro-3-[(cyclohexylmethylamino)-[1-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazol-5-yl]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C32H32ClFN6O3/c33-23-12-15-25-27(16-23)36-30(32(41)42)28(25)29(35-17-20-6-2-1-3-7-20)31-37-38-39-40(31)18-21-10-13-24(14-11-21)43-19-22-8-4-5-9-26(22)34/h4-5,8-16,20,29,35-36H,1-3,6-7,17-19H2,(H,41,42) |
InChI Key |
UTAPGZSFNPYXQF-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(C(NCC2CCCCC2)C3=NN=NN3CC4=CC=C(OCC5=CC=CC=C5F)C=C4)C6=C1C=C(Cl)C=C6)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD-227; AD 227; AD227 |
Origin of Product |
United States |
Foundational & Exploratory
Risvutatug Rezetecan: An In-Depth Technical Guide to its B7-H3 Targeting Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvutatug rezetecan (formerly HS-20093) is an investigational antibody-drug conjugate (ADC) that has garnered significant attention for its potential in treating various solid tumors. This document provides a comprehensive technical overview of the core of its mechanism: the highly specific targeting of B7-H3 (CD276), a promising therapeutic target in oncology. Developed by Hansoh Pharma and now also under development by GSK, risvutatug rezetecan is composed of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload.[1][2] The selective expression of B7-H3 on tumor cells compared to normal tissues forms the basis of risvutatug rezetecan's therapeutic window.
The B7-H3 Target: A Key Tumor-Associated Antigen
B7-H3 is a type I transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules. While its precise immunological function is still under investigation, with both co-stimulatory and co-inhibitory roles reported, its expression pattern in cancerous tissues is compelling. B7-H3 is overexpressed in a wide array of solid tumors, including small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), prostate cancer, breast cancer, and sarcoma, while exhibiting limited expression in healthy tissues.[3] This differential expression makes it an attractive target for ADCs, aiming to deliver potent cytotoxic agents directly to the tumor site while minimizing off-target toxicity.
Beyond its role as a surface antigen, B7-H3 is implicated in promoting tumor progression through various non-immunological mechanisms. Overexpression of B7-H3 has been shown to activate several key oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK, which contribute to enhanced cancer cell proliferation, survival, invasion, and chemoresistance.[4][5][6]
Risvutatug Rezetecan: Mechanism of Action and Targeting Specificity
Risvutatug rezetecan is engineered to exploit the overexpression of B7-H3 on cancer cells. The ADC consists of three key components:
-
A fully human anti-B7-H3 monoclonal antibody: This component is responsible for the specific recognition and binding to the B7-H3 protein on the surface of tumor cells.
-
A cleavable linker: This ensures that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.
-
A topoisomerase I inhibitor payload: This potent cytotoxic agent induces DNA damage and subsequent apoptosis in the cancer cell.
The targeting specificity of risvutatug rezetecan is paramount to its efficacy and safety profile. This specificity is determined by the binding characteristics of its monoclonal antibody component to B7-H3.
Quantitative Analysis of Binding Affinity
The binding affinity of the anti-B7-H3 antibody component of risvutatug rezetecan to its target is a critical parameter for its biological activity. While specific kinetic constants (Kd, Ka, Kd) from preclinical studies using methods like Surface Plasmon Resonance (SPR) are not publicly available in full detail, a reported EC50 value provides a measure of its functional affinity.
| Parameter | Value | Method | Reference |
| EC50 for binding to immobilized human B7-H3-His | 13.41 ng/mL | Not specified | This value is indicative of a strong binding interaction between the antibody component of risvutatug rezetecan and the B7-H3 protein. |
Note: The EC50 (half-maximal effective concentration) represents the concentration of the antibody that produces 50% of the maximal binding response. A lower EC50 value indicates a higher binding affinity.
Correlation with B7-H3 Expression in Clinical Settings
Interestingly, preliminary clinical data from the ARTEMIS-001 phase 1 trial in extensive-stage small-cell lung cancer (ES-SCLC) have shown a low correlation between the level of B7-H3 expression on tumors and the objective response rate (ORR) to risvutatug rezetecan.[7][8]
| Dose Cohort | B7-H3 Expression | Number of Patients (n) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) |
| 8.0 mg/kg | <1% | 8 | 75.0% | 34.9% - 96.8% |
| 1% - 100% | 21 | 61.9% | 38.4% - 81.9% | |
| 10.0 mg/kg | <1% | 7 | 71.4% | 29.0% - 96.3% |
| 1% - 100% | 14 | 42.9% | 17.7% - 71.1% |
These findings suggest that even low levels of B7-H3 expression may be sufficient for risvutatug rezetecan to exert its anti-tumor activity, a crucial aspect for patient selection and biomarker strategies.
Experimental Protocols for Assessing Targeting Specificity
A rigorous evaluation of an ADC's targeting specificity involves a combination of in vitro and in vivo assays. The following sections outline the general methodologies for key experiments used to characterize the binding and functional properties of ADCs like risvutatug rezetecan.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
General Protocol:
-
Immobilization: The recombinant B7-H3 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of the anti-B7-H3 antibody (the analyte) are flowed over the sensor chip surface.
-
Association Phase: The binding of the antibody to the immobilized B7-H3 is monitored in real-time, generating an association curve.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody from the B7-H3, generating a dissociation curve.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
To assess selectivity, the same protocol would be repeated using other B7 family proteins (e.g., B7-H1, B7-H2, B7-H4) immobilized on the sensor chip. A significantly higher KD value for these off-target proteins compared to B7-H3 would indicate high specificity.
Flow Cytometry for Cell-Based Binding
Flow cytometry is used to assess the binding of the ADC to its target on the surface of cancer cells.
General Protocol:
-
Cell Preparation: B7-H3-positive cancer cell lines (e.g., various lung, breast, or sarcoma cell lines) are harvested and washed.
-
Antibody Incubation: The cells are incubated with varying concentrations of risvutatug rezetecan or its antibody component. An isotype control antibody is used as a negative control.
-
Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes the human IgG of risvutatug rezetecan is added.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody concentration to determine the binding saturation and estimate the apparent binding affinity (Kd).
This method can also be used to screen for binding to B7-H3-negative cell lines to assess off-target binding to other cell surface proteins.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is employed to evaluate the expression pattern of B7-H3 in both tumor and normal tissues, providing crucial information on the potential for on-target, off-tumor toxicity.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections from a panel of human tumors and normal tissues are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the B7-H3 antigen.
-
Primary Antibody Incubation: The tissue sections are incubated with the anti-B7-H3 antibody component of risvutatug rezetecan.
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used to visualize the antibody binding.
-
Microscopic Analysis: The staining intensity and localization of B7-H3 are evaluated by a pathologist.
Visualizing the Core Concepts
B7-H3 Signaling Pathway in Cancer
Caption: B7-H3 mediated signaling pathways in cancer cells.
Experimental Workflow for Specificity Assessment
Caption: Workflow for determining the targeting specificity of risvutatug rezetecan.
Logical Relationship of Risvutatug Rezetecan's Action
Caption: The targeted delivery and mechanism of action of risvutatug rezetecan.
Conclusion
The targeting specificity of risvutatug rezetecan for B7-H3 is a cornerstone of its design and therapeutic potential. The high and differential expression of B7-H3 on a wide range of solid tumors provides a clear rationale for this targeted approach. Preclinical and emerging clinical data support the potent and specific anti-tumor activity of this ADC. A thorough understanding of its binding characteristics and the downstream consequences of B7-H3 engagement, as detailed in this guide, is essential for the continued development and optimal clinical application of risvutatug rezetecan in the fight against cancer. Further disclosure of detailed preclinical data on binding kinetics and selectivity will provide an even clearer picture of its specificity profile.
References
- 1. investing.com [investing.com]
- 2. directorstalkinterviews.com [directorstalkinterviews.com]
- 3. ARTEMIS-001: Phase 1 study of HS-20093, a B7-H3–targeting antibody-drug conjugate, in patients with advanced solid tumor. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Research progress of B7-H3 in malignant tumors [frontiersin.org]
- 5. Tumor Immunotherapy Targeting B7-H3: From Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting B7-H3: Molecular Insights and Immunotherapeutic Strategies for Osteosarcoma | MDPI [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
The Core Activity of GSK'227: A B7-H3-Targeted Topoisomerase Inhibitor ADC
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK'227 (also known as risvutatug rezetecan or HS-20093) is an investigational antibody-drug conjugate (ADC) showing significant promise in the treatment of various solid tumors.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the core activity of the GSK'227 topoisomerase inhibitor payload, its mechanism of action, and the experimental data supporting its development. GSK'227 is being co-developed by GSK and Hansoh Pharma.[1][5][6][7]
GSK'227 is engineered with a fully human anti-B7-H3 monoclonal antibody.[1][2][3][4][5][6][7][8] This antibody is covalently linked to a topoisomerase I inhibitor payload, identified as HS-9265 (also known as Rezetecán or SHR9265), via a cleavable linker.[1] The target, B7-H3 (CD276), is an immune checkpoint protein that is overexpressed in a wide range of solid tumors with limited expression in normal tissues, making it an attractive target for cancer therapy.[9][10]
Mechanism of Action
The therapeutic activity of GSK'227 is a multi-step process that leverages both the targeting specificity of the monoclonal antibody and the potent cytotoxic activity of its topoisomerase inhibitor payload.
-
Target Binding and Internalization : The anti-B7-H3 antibody component of GSK'227 binds to the B7-H3 protein expressed on the surface of cancer cells.[11] Upon binding, the ADC-B7-H3 complex is internalized by the cancer cell.[11]
-
Payload Release : Once inside the cancer cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload, HS-9265.[11]
-
Induction of DNA Damage : The released HS-9265 payload then interacts with the topoisomerase I-DNA complex.[12] Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription by creating transient single-strand breaks.[10][12] The inhibitor stabilizes this complex, preventing the re-ligation of the DNA strand.[10][12]
-
Cell Cycle Arrest and Apoptosis : The accumulation of these stabilized topoisomerase I-DNA complexes leads to the formation of irreversible double-strand DNA breaks, particularly when the cell undergoes DNA replication. This extensive DNA damage triggers cell cycle arrest and ultimately initiates programmed cell death, or apoptosis.[1][13][14]
Signaling Pathways
The activity of GSK'227 involves the interplay of signaling pathways related to its target, B7-H3, and the downstream effects of its topoisomerase I inhibitor payload.
B7-H3 Signaling
B7-H3 has been shown to have non-immune functions that promote tumor progression through various signaling pathways, including:
-
Jak2/Stat3 Pathway : Activation of this pathway can lead to increased tumor cell migration, invasion, and resistance to apoptosis.[9]
-
PI3K/AKT Pathway : This pathway is involved in promoting cell survival and proliferation.[14]
-
ERK Pathway : This pathway also plays a role in cell proliferation and survival.[14]
By targeting B7-H3, GSK'227 may not only deliver a cytotoxic payload but also potentially interfere with these pro-tumorigenic signaling cascades.
Topoisomerase I Inhibitor-Induced Apoptosis
The cytotoxic payload of GSK'227, a topoisomerase I inhibitor, induces apoptosis through a well-defined DNA damage response pathway.
Experimental Data
The clinical development of GSK'227 is supported by data from several key trials, primarily the ARTEMIS-001 (NCT05276609) and ARTEMIS-002 (NCT05830123) studies.
Quantitative Data Summary
Table 1: Efficacy of GSK'227 in Extensive-Stage Small-Cell Lung Cancer (ES-SCLC) - ARTEMIS-001 Trial
| Dosage | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| 8.0 mg/kg | 31 | 61.3% | 80.6% | 5.9 months |
| 10.0 mg/kg | 22 | 50.0% | 95.5% | 7.3 months |
Data from the ARTEMIS-001 Phase I trial as of June 30, 2024.[15]
Table 2: Efficacy of GSK'227 in Relapsed or Refractory (R/R) Osteosarcoma - ARTEMIS-002 Trial
| Dosage | Number of Patients (n) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| 8.0 mg/kg | 15 | 6.7% | 66.7% | 4.0 months |
| 12.0 mg/kg | 23 | 20.0% | 87.0% | Not Met |
Data from the ARTEMIS-002 Phase II trial as of March 20, 2024.
Table 3: Efficacy of GSK'227 in Soft Tissue Sarcoma (STS) - ARTEMIS-002 Trial
| Number of Patients (n) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 13 | 23.1% | 92.3% | 9.4 months | 22.6 months |
Data from the ARTEMIS-002 Phase II trial with a median follow-up of 19.0 months.
Experimental Protocols
ARTEMIS-001 Study (NCT05276609)
-
Study Design : A Phase I, open-label, multi-center, dose-escalation (Part Ia) and dose-expansion (Part Ib) study.[4]
-
Participants : Adult patients with locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.
-
Intervention : Intravenous administration of GSK'227 (HS-20093) every 3 weeks. Dose escalation ranged from 1.0 to 16.0 mg/kg. The maximum tolerated dose was determined to be 12.0 mg/kg.
-
Primary Endpoints :
-
Part Ia: To determine the maximum tolerated dose (MTD) and/or maximum administered dose (MAD), and to describe dose-limiting toxicities (DLTs).
-
Part Ib: To evaluate the Objective Response Rate (ORR).
-
-
Secondary Endpoints : Safety and tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity (including Disease Control Rate [DCR], Duration of Response [DoR], and Progression-Free Survival [PFS]).
-
Efficacy Assessment : Tumor response was evaluated according to RECIST v1.1.
ARTEMIS-002 Study (NCT05830123)
-
Study Design : A Phase II, open-label, randomized, multi-center trial.[11][15]
-
Participants : Patients with relapsed or refractory osteosarcoma and other unresectable bone and soft tissue sarcomas who have progressed on standard systemic treatment.[11][15]
-
Intervention : Patients in the osteosarcoma cohort were randomized 1:1 to receive either 8.0 mg/kg or 12.0 mg/kg of GSK'227 (HS-20093) intravenously every 3 weeks.[11][15]
-
Primary Endpoint : Objective Response Rate (ORR) assessed by the investigator according to RECIST v1.1.[11]
-
Secondary Endpoints : Independent review committee-assessed ORR, DCR, DoR, PFS, overall survival (OS), and safety.
-
Exploratory Endpoint : B7-H3 expression was evaluated retrospectively by immunohistochemistry (IHC) in osteosarcoma tumor tissue.[11]
Conclusion
GSK'227 represents a promising therapeutic strategy by combining the targeted delivery of a potent topoisomerase I inhibitor to B7-H3-expressing tumors. The mechanism of action, involving targeted payload delivery and subsequent induction of DNA damage and apoptosis, is supported by encouraging preclinical rationale and emerging clinical data. The quantitative results from the ARTEMIS-001 and ARTEMIS-002 trials demonstrate significant anti-tumor activity in heavily pre-treated patient populations with high unmet medical needs, such as ES-SCLC and R/R sarcomas. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of GSK'227 across various solid tumors.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 2. youtube.com [youtube.com]
- 3. ARTEMIS-001: Phase 1 Study of the HS-20093 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Data on Emerging Solid Tumor Therapies: A Technical Overview of AD-227 Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for two investigational agents, provisionally designated here as "AD-227" analogs due to their numerical similarity and relevance to solid tumor research. This document distinguishes between two distinct therapeutic entities: a mesothelin-targeted thorium-227 conjugate (MSLN-TTC), also known as BAY 2287411, and risvutatug rezetecan (formerly GSK'227 or HS-20093), a B7-H3-targeted antibody-drug conjugate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using the DOT language.
Mesothelin-Targeted Thorium-227 Conjugate (MSLN-TTC / BAY 2287411)
The mesothelin-targeted thorium-227 conjugate is a novel targeted alpha therapy (TAT). It comprises a human monoclonal antibody, anetumab, which targets mesothelin, a cell-surface glycoprotein overexpressed in various solid tumors such as mesothelioma, ovarian, pancreatic, lung, and breast cancer. The antibody is linked to a chelator that stably binds the alpha-particle emitting radionuclide, thorium-227.[1][2][3]
Mechanism of Action
The fundamental mechanism of MSLN-TTC involves the targeted delivery of high-energy alpha particles directly to mesothelin-expressing cancer cells. Upon decay, thorium-227 and its daughter nuclides release alpha particles with a short path length, leading to highly localized and potent cytotoxicity through the induction of complex double-strand DNA breaks (DSBs).[4][5] This targeted radiation damage ultimately triggers apoptotic cell death.[3][6]
Figure 1: Mechanism of action for the mesothelin-targeted thorium-227 conjugate (MSLN-TTC).
In Vitro Efficacy
MSLN-TTC has demonstrated potent and specific cytotoxicity against a range of mesothelin-positive cancer cell lines. The efficacy is correlated with the level of mesothelin expression on the cell surface.[7]
| Cell Line | Cancer Type | IC50 (kBq/mL) | Mesothelin Expression | Reference |
| OVCAR-3 | Ovarian | Data not specified | High | [8] |
| NCI-H226 | Lung Mesothelioma | Data not specified | High | [8] |
| HT29-MSLN | Colorectal | Data not specified | High (transfected) | [8] |
| OVCAR-8 | Ovarian (P-gp negative) | Potent activity observed | Expressed | [1][9] |
| NCI-ADR-RES | Ovarian (P-gp positive) | Potent activity observed | Expressed | [1][9] |
Note: Specific IC50 values were not consistently reported in the reviewed literature, but potent activity was demonstrated.
In Vivo Efficacy
Significant antitumor activity has been observed in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of solid tumors.[7][8]
| Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (T/C ratio) | Reference |
| HT29-MSLN (CDX) | Colorectal | 500 kBq/kg (single dose) | 0.09 | [8] |
| ST103 (PDX) | Ovarian | 500 kBq/kg (single dose) | 0.02 | [8] |
| ST2185B (PDX) | Breast | 500 kBq/kg (single dose) | 0.1 | [8] |
| OVCAR-8 (CDX) | Ovarian | 2 x 250 kBq/kg or 2 x 500 kBq/kg | Significant inhibition | [1][9] |
| NCI-ADR-RES (CDX) | Ovarian | 2 x 250 kBq/kg or 2 x 500 kBq/kg | Significant inhibition | [1][9] |
| NCI-H226-luc (orthotopic) | Lung | 250 or 500 kBq/kg (single dose) | Significant survival benefit | [8] |
Experimental Protocols
-
Cell Lines: A panel of mesothelin-positive human cancer cell lines were used, including those from ovarian, mesothelioma, and colorectal cancers.[7][8]
-
Treatment: Cells were incubated with escalating concentrations of MSLN-TTC.
-
Assay: Cell viability was assessed after a defined incubation period using standard methods (e.g., CellTiter-Glo®).
-
Analysis: IC50 values were calculated to determine the concentration of MSLN-TTC required to inhibit cell growth by 50%.
Figure 2: General experimental workflow for in vivo xenograft studies with MSLN-TTC.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) were used for both CDX and PDX models.[7]
-
Tumor Implantation: For CDX models, cultured cancer cells were injected subcutaneously. For PDX models, tumor fragments from patients were implanted.[7]
-
Treatment: MSLN-TTC was administered intravenously at various doses and schedules. Control groups received vehicle or a non-targeting radiolabeled antibody.[7][8]
-
Efficacy Assessment: Tumor volumes were measured regularly, and treatment efficacy was determined by comparing tumor growth in treated versus control groups (T/C ratio). Survival was also monitored in some studies.[8]
-
Biodistribution: At selected time points, tissues were harvested to determine the distribution and accumulation of the radiolabeled conjugate.[1]
Risvutatug Rezetecan (GSK'227 / HS-20093)
Risvutatug rezetecan is a B7-H3-targeted antibody-drug conjugate (ADC). B7-H3 is a transmembrane protein that is highly expressed on a variety of solid tumors with limited expression in normal tissues, making it an attractive therapeutic target.[5][10][11] This ADC consists of a fully human anti-B7-H3 monoclonal antibody linked to a topoisomerase I inhibitor payload.[11]
Mechanism of Action
The proposed mechanism of action for risvutatug rezetecan follows the typical pathway of an ADC. The antibody component binds to B7-H3 on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload. This payload then induces DNA damage, leading to cell cycle arrest and apoptosis.[11]
Figure 3: Proposed mechanism of action for risvutatug rezetecan.
Preclinical Efficacy
While multiple sources refer to "encouraging" and "promising" preclinical data for risvutatug rezetecan (HS-20093), specific quantitative data from in vitro and in vivo preclinical studies in a broad range of solid tumors are not extensively detailed in the publicly available literature.[4] The majority of the reported efficacy data comes from early-phase clinical trials. Preclinical studies have indicated that the ADC was effective at shrinking tumors.[4]
Available Preclinical Study Information and Clinical Trial Data
The development of risvutatug rezetecan has rapidly progressed into clinical trials based on its preclinical promise. The ARTEMIS-001 and ARTEMIS-002 trials are evaluating its safety and efficacy in various solid tumors, including small-cell lung cancer (SCLC) and osteosarcoma.[10][12][13]
Note to the Reader: The following tables summarize preliminary clinical trial data, as detailed preclinical quantitative data for a wide range of solid tumors were not available in the reviewed sources. This clinical data provides an indication of the drug's activity in human subjects.
| Trial | Cancer Type | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| ARTEMIS-001 | Extensive-Stage SCLC | 8.0 mg/kg | 61.3% | 80.6% | [1][12][14] |
| ARTEMIS-001 | Extensive-Stage SCLC | 10.0 mg/kg | 50.0% | 95.5% | [1][12][14] |
| ARTEMIS-001 | Sarcoma | Various | 22.2% (confirmed) | Not specified | [3] |
Experimental Protocols (General ADC Preclinical Workflow)
The preclinical evaluation of ADCs like risvutatug rezetecan typically follows a standardized workflow to assess their therapeutic potential.
Figure 4: A generalized preclinical development workflow for an antibody-drug conjugate.
-
In Vitro Studies: These would typically involve assessing the binding affinity of the antibody to B7-H3 on various cancer cell lines and determining the in vitro cytotoxicity (IC50) of the ADC across a panel of cell lines with varying B7-H3 expression levels.
-
In Vivo Studies: Efficacy is evaluated in animal models, such as cell line-derived or patient-derived xenografts, representing different solid tumors. These studies measure tumor growth inhibition at various doses and schedules. Pharmacokinetic and toxicological studies are also conducted to understand the drug's profile and establish a safety margin.
Summary and Conclusion
This technical guide has provided a detailed overview of the available preclinical data for two distinct therapeutic agents that align with the "this compound" designation.
The mesothelin-targeted thorium-227 conjugate (MSLN-TTC) has a robust preclinical data package demonstrating its potent and specific antitumor activity in a variety of mesothelin-expressing solid tumor models. Its mechanism of action, leveraging targeted alpha therapy, offers a promising approach for treating these cancers.
Risvutatug rezetecan (GSK'227 / HS-20093) is a B7-H3-targeted ADC that has shown significant promise in early clinical trials for solid tumors, particularly small-cell lung cancer and osteosarcoma. While detailed quantitative preclinical data is not as widely published, the rapid clinical development and regulatory designations underscore the strength of the underlying preclinical evidence.
Further research and clinical investigation will continue to elucidate the full therapeutic potential of these promising new cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mesothelin-Targeted Thorium-227 Conjugate (MSLN-TTC): Preclinical Evaluation of a New Targeted Alpha Therapy for Mesothelin-Positive Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Risvutatug Rezetecan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. minervaimaging.com [minervaimaging.com]
- 10. researchgate.net [researchgate.net]
- 11. ARTEMIS-001: Phase 1 study of HS-20093, a B7-H3–targeting antibody-drug conjugate, in patients with advanced solid tumor. | Semantic Scholar [semanticscholar.org]
- 12. onclive.com [onclive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. First-in-human study of a thorium-227-labeled mesothelin-targeting antibody-chelator conjugate (MSLN-TTC), in patients with malignant mesothelioma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of B7-H3 in Tumor Progression: From Immune Evasion to Oncogenic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
B7-H3, also known as CD276, is a type I transmembrane glycoprotein and a member of the B7 superfamily of immune checkpoint molecules.[1][2] Initially identified for its potential role in T-cell co-stimulation, extensive research has revealed a predominantly co-inhibitory function, contributing to tumor cell immune evasion.[3][4] A striking feature of B7-H3 is its expression pattern: while mRNA is widely detected in normal tissues, the protein is expressed at very low levels.[1][5] In stark contrast, B7-H3 is aberrantly overexpressed across a wide array of solid tumors, an observation frequently correlated with aggressive disease and poor clinical prognosis.[6][7][8]
Beyond its immunomodulatory functions, B7-H3 has emerged as a direct driver of tumor progression through non-immunological mechanisms.[1][2] It actively participates in key cancer hallmarks, including promoting proliferation, enhancing cell migration and invasion, inducing angiogenesis, reprogramming metabolism, and mediating therapeutic resistance.[7][9] This dual functionality, encompassing both immune suppression and direct pro-tumorigenic signaling, makes B7-H3 a highly attractive and compelling target for next-generation cancer therapies.[6][10] This guide provides a comprehensive overview of the multifaceted roles of B7-H3, detailing its signaling pathways, impact on the tumor microenvironment, and the experimental methodologies used for its investigation.
B7-H3 Expression and Prognostic Significance
The overexpression of B7-H3 protein is a common feature in many malignancies, while its presence in normal, healthy tissue is limited.[6][10] This differential expression pattern positions B7-H3 as an ideal therapeutic target. High expression levels are often associated with advanced tumor stage, lymph node metastasis, and reduced overall survival in patients.[3]
| Cancer Type | B7-H3 Expression Status | Clinical Correlation | References |
| Prostate Cancer | Highly expressed in 93% of castration-resistant prostate cancer (CRPC). | Associated with defective DNA repair genes (ATM, BRCA2) and ERG/AR expression. | [11] |
| Lung Cancer (NSCLC) | Overexpressed; associated with high tumor grade. | Correlates with low tumor-infiltrating lymphocytes and shorter overall survival. | [3][12] |
| Breast Cancer | Overexpressed, particularly in brain metastases (90% of cases). | Positively correlated with the proliferation marker Ki67. | [2] |
| Colorectal Cancer (CRC) | Significantly upregulated compared to normal adjacent tissues. | Correlates with advanced tumor stage and chemoresistance. | [6][13] |
| Ovarian Cancer | Highly expressed in over 90% of tumors, including on stromal cells. | High expression is linked to worse overall survival. | [5][14] |
| Glioma/Glioblastoma | Overexpressed compared to normal brain tissue; correlates with tumor grade. | Soluble B7-H3 in cerebrospinal fluid may increase metastatic potential. | [3][10] |
| Pancreatic Cancer | Robust mRNA expression. | Associated with tumor invasion and metastasis. | [1][2][15] |
| Renal Cell Carcinoma | Highly expressed. | Implicated in tumor progression and immune escape. | [9] |
| Melanoma | Overexpressed. | Promotes migration, invasion, and metastasis. | [3][8] |
Immunological Role of B7-H3 in the Tumor Microenvironment (TME)
B7-H3 is a key architect of the immunosuppressive TME, facilitating tumor escape from immune surveillance through multiple mechanisms. Its primary role involves the inhibition of anti-tumor immune responses.
Key Immunomodulatory Functions:
-
T-Cell Inhibition: B7-H3 directly suppresses the activation, proliferation, and effector functions of both CD4+ and CD8+ T cells.[1][16] This leads to a reduction in the production of crucial cytokines like IFN-γ and IL-2, thereby dampening the cytotoxic T-lymphocyte (CTL) response against tumor cells.[16][17]
-
NK Cell Suppression: It protects tumor cells from natural killer (NK) cell-mediated lysis, a critical component of the innate anti-tumor immune response.[1][4]
-
Macrophage Polarization: B7-H3 promotes the polarization of tumor-associated macrophages (TAMs) from an anti-tumor M1 phenotype to a pro-tumor M2 phenotype.[1][18] M2 TAMs contribute to immunosuppression, angiogenesis, and tissue remodeling, creating a favorable environment for tumor growth.[1]
-
Dendritic Cell (DC) Modulation: In tumor-residing DCs, B7-H3 expression is upregulated, leading to an immunosuppressive phenotype characterized by increased IL-10 and decreased IL-12 secretion, which impairs their ability to prime T cells.[1]
Non-Immunological Roles in Tumor Progression
Beyond immune modulation, B7-H3 functions as an oncogenic driver by activating several key intracellular signaling pathways within the cancer cell itself. Although its definitive receptor remains unidentified, its downstream effects are well-documented.[19][20]
Major Signaling Pathways and Cellular Outcomes
B7-H3 signaling converges on several critical pathways that regulate the hallmarks of cancer.[21][22]
| Signaling Pathway | Key Mediators | Cellular Outcomes | References |
| JAK/STAT | JAK2, STAT3 | Proliferation, Invasion (via MMPs), Chemoresistance (via Survivin), Epithelial-Mesenchymal Transition (EMT). | [4][6][21] |
| PI3K/AKT | PI3K, AKT, mTOR | Cell Survival (anti-apoptosis via BCL-2), Chemoresistance, Proliferation, Glycolysis, EMT. | [1][2][23][24] |
| MAPK/ERK | RAF, MEK, ERK | Proliferation, Cell Cycle Progression, Cancer Stem Cell (CSC) maintenance. | [1][21][25] |
| NF-κB | NF-κB | Angiogenesis (via VEGFA), Invasion, Inflammation. | [6][21][26] |
| Metabolic Reprogramming | HIF-1α, HK2, SREBP1/FASN | Increased Glycolysis (Warburg Effect), Enhanced Lipogenesis. | [1][19][26] |
digraph "B7H3_Signaling_Pathways" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, bgcolor="#F1F3F4"]; node [fontname="Arial", style="filled", shape=box, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Central Node B7H3 [label="B7-H3", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond, fontsize=14];
// Pathways JAK_STAT [label="JAK/STAT\n(JAK2, STAT3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT/mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFKB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic\nReprogramming", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges from B7H3 to Pathways B7H3 -> JAK_STAT; B7H3 -> PI3K_AKT; B7H3 -> MAPK_ERK; B7H3 -> NFKB; B7H3 -> Metabolism;
// Outcomes node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style="filled,rounded"]; Proliferation [label="Proliferation &\nSurvival"]; Metastasis [label="Metastasis\n(Migration, Invasion, EMT)"]; Resistance [label="Therapeutic\nResistance"]; Angiogenesis [label="Angiogenesis"]; CSCs [label="Cancer Stem Cell\nMaintenance"]; Glycolysis [label="Increased Glycolysis"];
// Edges from Pathways to Outcomes JAK_STAT -> Proliferation; JAK_STAT -> Metastasis; JAK_STAT -> Resistance; PI3K_AKT -> Proliferation; PI3K_AKT -> Resistance; PI3K_AKT -> Glycolysis; MAPK_ERK -> Proliferation; MAPK_ERK -> CSCs; NFKB -> Angiogenesis; NFKB -> Metastasis; Metabolism -> Glycolysis; }
B7-H3 and Therapeutic Resistance
A significant aspect of B7-H3's pro-tumorigenic function is its ability to confer resistance to standard cancer therapies.
| Therapy Type | Mechanism of B7-H3-Mediated Resistance | Associated Cancers | References |
| Chemotherapy | Paclitaxel: Activation of the Jak2/Stat3 pathway upregulates anti-apoptotic proteins like Survivin. | Breast Cancer | [1][4] |
| Oxaliplatin/5-FU: Reduces G2/M phase arrest via the STAT3/CDC25A axis, allowing cells to bypass drug-induced cell cycle blocks. | Colorectal Cancer | [6][13] | |
| General: Activation of the PI3K/AKT pathway upregulates the anti-apoptotic protein BCL-2. | Ovarian Cancer | [1][23] | |
| Targeted Therapy | MAPK/AKT inhibitors: Knockdown of B7-H3 sensitizes melanoma cells to agents like dacarbazine and cisplatin. | Melanoma | [1] |
| Radiotherapy | B7-H3 promotes resistance to radiation, although the exact signaling mechanisms are still under investigation. | Various Solid Tumors | [9][27] |
Therapeutic Strategies Targeting B7-H3
Given its high tumor-specific expression and multifaceted role in cancer progression, B7-H3 has become a prime target for immunotherapy development.[28] Several therapeutic modalities are currently under investigation in clinical trials.[16][29]
| Therapeutic Modality | Mechanism of Action | Selected Clinical Trial Examples | References |
| Monoclonal Antibodies (mAbs) | Bind to B7-H3 on tumor cells, mediating Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) to recruit and activate immune cells (e.g., NK cells) for tumor killing. | Enoblituzumab (MGA271) | [16] |
| Antibody-Drug Conjugates (ADCs) | An anti-B7-H3 antibody is linked to a potent cytotoxic payload (e.g., duocarmycin). The ADC binds to B7-H3, is internalized by the cancer cell, and releases the payload, causing targeted cell death. | MGC018 (vobramitamab duocarmazine), DS-7300a | [11] |
| Chimeric Antigen Receptor (CAR) T-Cell Therapy | Patient's T cells are genetically engineered to express a CAR that recognizes B7-H3. These modified T cells are infused back into the patient to directly target and kill B7-H3-expressing tumor cells. | Multiple Phase I trials for solid tumors (e.g., glioblastoma, pediatric sarcomas). | [30] |
| Bispecific Antibodies | Engineered to simultaneously bind to B7-H3 on a tumor cell and an activating receptor (e.g., CD3) on an immune cell, physically bridging them to induce targeted killing. | IBI-334 (B7-H3 x EGFR) | [2] |
Key Experimental Protocols for Investigating B7-H3
Investigating the function of B7-H3 requires a combination of techniques to assess its expression, cellular localization, and impact on cancer cell biology.
Protocol: Immunohistochemistry (IHC) for B7-H3 Expression in Tissue
Objective: To visualize and semi-quantify B7-H3 protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Deparaffinization and Rehydration: Immerse FFPE tissue slides in xylene (2x5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Blocking: Wash slides with Phosphate Buffered Saline (PBS). Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with a validated primary antibody against B7-H3 at an optimized dilution (e.g., 1:100 - 1:500) in a humidified chamber overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides with PBS. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature. Wash again and apply a diaminobenzidine (DAB) substrate-chromogen solution until a brown precipitate develops.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate slides through a graded ethanol series and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Score slides based on the intensity (0-3+) and percentage of positive tumor cells.
Protocol: Flow Cytometry for Cell Surface B7-H3
Objective: To quantify the percentage of cells expressing B7-H3 and the relative surface expression level in a live cell suspension.
Methodology:
-
Cell Preparation: Harvest cultured cells or prepare a single-cell suspension from fresh tumor tissue. Ensure cell viability is >90% using a trypan blue exclusion assay.
-
Cell Staining: Resuspend 1x10^6 cells in FACS buffer (PBS + 2% FBS). Add a fluorochrome-conjugated primary antibody against B7-H3 (e.g., PE-B7-H3) or an isotype control antibody at a pre-titrated concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark to prevent internalization.
-
Washing: Wash cells twice with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend cells in FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample. Use a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells from the analysis.
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the live, single-cell population and compare the fluorescence intensity of B7-H3 stained cells to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
Protocol: In Vitro Invasion Assay (Transwell/Boyden Chamber)
Objective: To assess the effect of B7-H3 on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest cancer cells (e.g., B7-H3 knockdown vs. control). Resuspend 5x10^4 cells in 200 µL of serum-free medium and add to the upper chamber of the insert.
-
Chemoattractant: Add 500 µL of complete medium (containing 10% FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Removal and Staining: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom surface with methanol for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water. Take images of several random fields under a microscope. Elute the crystal violet stain with 10% acetic acid and measure the absorbance at 590 nm for quantification, or count the number of invaded cells per field.
Conclusion and Future Directions
B7-H3 stands out as a pivotal molecule in oncology, possessing a dual capacity to orchestrate immune evasion and directly drive malignant phenotypes through intrinsic signaling pathways.[1][4] Its high expression across a multitude of solid tumors, coupled with limited presence in normal tissues, underscores its value as a robust therapeutic target.[6] While significant progress has been made in developing therapies such as ADCs and CAR-T cells that show promising preliminary clinical efficacy, critical knowledge gaps remain.[16][28]
The foremost challenge is the definitive identification of the B7-H3 receptor(s), which has hampered the development of blocking antibodies and a complete understanding of its mechanism of action.[6][20] Future research must focus on elucidating these upstream interactions, dissecting the context-dependent functions of B7-H3 in different tumor microenvironments, and identifying biomarkers to predict which patients will benefit most from B7-H3-targeted therapies. Addressing these questions will be essential for fully harnessing the therapeutic potential of targeting this multifaceted protein in the fight against cancer.
References
- 1. Tumor Immunotherapy Targeting B7-H3: From Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of B7-H3 in malignant tumors [frontiersin.org]
- 3. B7-H3 role in the immune landscape of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. B7H3 As a Promoter of Metastasis and Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B7-H3 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. Non-immune functions of B7-H3: bridging tumor cells and the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. B7-H3 as a Therapeutic Target in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. B7-H3 promotes the cell cycle-mediated chemoresistance of colorectal cancer cells by regulating CDC25A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Pan-Cancer Interrogation of B7-H3 (CD276) as an Actionable Therapeutic Target Across Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. B7-H3 Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. The relevance of B7-H3 and tumor-associated macrophages in the tumor immune microenvironment of solid tumors: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. B7-H3, a checkpoint molecule, as a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. B7H3 in Gastrointestinal Tumors: Role in Immune Modulation and Cancer Progression: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. B7-H3 Induces Ovarian Cancer Drugs Resistance Through An PI3K/AKT/BCL-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity - Wu - Translational Cancer Research [tcr.amegroups.org]
- 25. researchgate.net [researchgate.net]
- 26. Exploiting B7-H3: Molecular Insights and Immunotherapeutic Strategies for Osteosarcoma [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Targeting the immune checkpoint B7-H3 for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Stanford CAR-T solid tumor study enrolls first pediatric patient | Stanford Cancer Institute [med.stanford.edu]
AD-227: A Clinical-Stage Candidate for Primary Hypertension
Disclaimer: Publicly available information on the discovery and comprehensive development timeline of AD-227 is limited. The following guide synthesizes the currently accessible data, primarily from clinical trial registries. Information regarding preclinical research, mechanism of action, and detailed experimental protocols is not available in the public domain.
This compound is a pharmaceutical compound under development by Addpharma Inc. for the treatment of primary hypertension.[1][2][3][4] Contrary to potential initial assumptions based on the "AD" designation, this drug candidate is not associated with Alzheimer's Disease research.
Clinical Development Program
The development of this compound has progressed to the clinical trial stage. The following table summarizes the key details of the known clinical investigations involving this drug candidate.
| Clinical Trial Identifier | Trial Title | Status | Sponsor | Indication | Intervention | Enrollment |
| NCT06884085 | A Study to Compare to PK Characteristics and Safety Profiles Between this compound and Co-administration of AD-227A and AD-227B | Recruiting | Addpharma Inc. | Primary Hypertension | Drug: Administration of this compound | 70 |
| NCT06441630 | Not yet available | Not yet recruiting | Addpharma Inc. | Primary Hypertension | Drug: this compound | Not yet available |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly disclosed. However, based on the information from the NCT06884085 trial, the study is a Phase 1 trial designed to evaluate the pharmacokinetic (PK) characteristics of this compound in healthy subjects.[1] The primary endpoint is to assess how the drug is absorbed, distributed, metabolized, and excreted by the body.[1]
The study design is a crossover assignment where participants will receive both this compound and a co-administration of two related compounds, AD-227A and AD-227B, at different times. This design allows for a direct comparison of the PK profiles of the different formulations.
Visualizing the Clinical Trial Process
As specific experimental workflows for this compound are not available, the following diagram illustrates a generic workflow for a Phase 1 clinical trial, similar to the one currently underway for this compound.
Caption: A generalized workflow for a Phase 1 pharmacokinetic clinical trial.
Signaling Pathways and Mechanism of Action
Information regarding the specific signaling pathways modulated by this compound and its precise mechanism of action in reducing blood pressure is not currently available in the public domain. Further details will likely be disclosed as the development program progresses and research findings are published.
References
- 1. A Study to Compare to PK Characteristics and Safety Profiles Between this compound and Co-administration of AD-227A and AD-227B | Clinical Research Trial Listing ( Primary Hypertension ) ( NCT06884085 ) [trialx.com]
- 2. high-blood-pressure Clinical Research Trials | TrialX [trialx.com]
- 3. 2024年6月全球新药月度报告-数据篇 - MBA智库文档 [doc.mbalib.com]
- 4. High Blood Pressure Hypertension Clinical Research Trials | CenterWatch [centerwatch.com]
An In-Depth Technical Guide to the Molecular Structure of Risvutatug Rezetecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvutatug rezetecan (also known as HS-20093 and GSK5764227) is a novel antibody-drug conjugate (ADC) currently under investigation for the treatment of various solid tumors, including small cell lung cancer (SCLC), sarcoma, and non-small cell lung cancer (NSCLC).[1][2][3] This document provides a detailed technical overview of the molecular structure of risvutatug rezetecan, including its constituent components, conjugation chemistry, and key physicochemical properties, based on publicly available data.
Core Molecular Components
Risvutatug rezetecan is a complex biomolecule engineered to selectively deliver a potent cytotoxic agent to tumor cells expressing the B7-H3 antigen.[4][5][6] Its structure comprises three main components: a monoclonal antibody, a cytotoxic payload, and a linker molecule that connects them.
Monoclonal Antibody: Risvutatug
The targeting component of the ADC is risvutatug , a fully humanized monoclonal antibody of the Immunoglobulin G1 (IgG1) subclass.[2][7] This antibody is specifically designed to bind to B7-H3 (CD276), a transmembrane protein that is overexpressed on the surface of various cancer cells and is implicated in tumor progression and immune evasion.[4] The high specificity of risvutatug for B7-H3 is crucial for minimizing off-target toxicity and concentrating the cytotoxic payload at the tumor site.
Cytotoxic Payload: Rezetecan
The cytotoxic agent, or "payload," of risvutatug rezetecan is rezetecan (also known as HS-9265).[7] Rezetecan is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and repair.[6] By inhibiting topoisomerase I, rezetecan induces DNA damage, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[6]
Linker
The antibody and the payload are connected by a cleavable linker .[7] Based on available information, this is a cleavable maleimide tetrapeptide linker.[8] One source also associates a GGFG (Glycine-Glycine-Phenylalanine-Glycine) peptide sequence with risvutatug rezetecan.[9] This type of linker is designed to be stable in the systemic circulation, preventing premature release of the toxic payload. Once the ADC is internalized into the target cancer cell, the linker is cleaved by intracellular enzymes, releasing the active rezetecan payload.
Molecular Structure and Physicochemical Properties
The precise molecular weight and other physicochemical properties of the final ADC construct are not publicly available. However, based on its components, a summary of known quantitative data is presented below.
| Component | Type/Class | Key Characteristics |
| Antibody | Risvutatug (anti-B7-H3) | Fully humanized IgG1 |
| Payload | Rezetecan (HS-9265) | Topoisomerase I inhibitor |
| Linker | Cleavable | Maleimide tetrapeptide |
| Conjugation Site | Cysteine Residues | Site-specific conjugation |
| Drug-to-Antibody Ratio (DAR) | ~4 | Approximately 4 payload molecules per antibody |
Conjugation Chemistry
The conjugation of rezetecan to the risvutatug antibody is a critical aspect of the ADC's design, impacting its stability, homogeneity, and efficacy.
Site-Specific Cysteine Conjugation
Risvutatug rezetecan is produced using a site-specific conjugation method targeting cysteine residues on the antibody.[7] This approach offers significant advantages over random conjugation methods (e.g., to lysine residues) by producing a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR). A defined DAR is crucial for ensuring predictable pharmacokinetics, efficacy, and a consistent safety profile. For risvutatug rezetecan, the reported DAR is approximately 4.[7]
The use of a maleimide-based linker suggests a common cysteine conjugation strategy where the maleimide group reacts with the thiol group of a cysteine residue on the antibody to form a stable thioether bond.
Mechanism of Action
The mechanism of action of risvutatug rezetecan is a multi-step process designed for targeted cancer cell destruction.
-
Targeting and Binding: The ADC circulates in the bloodstream until the risvutatug antibody recognizes and binds to the B7-H3 receptor on the surface of a tumor cell.
-
Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.
-
Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Linker Cleavage: The acidic environment and enzymes within the lysosome cleave the linker, releasing the rezetecan payload into the cytoplasm.
-
Topoisomerase I Inhibition: The freed rezetecan interacts with topoisomerase I, leading to the accumulation of DNA single-strand breaks.
-
Cell Death: The extensive DNA damage triggers apoptosis, resulting in the death of the cancer cell.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of risvutatug rezetecan are proprietary and not publicly available. However, based on the known components and conjugation chemistry, a general workflow can be inferred.
Clinical Development
Risvutatug rezetecan has been evaluated in the Phase I ARTEMIS-001 clinical trial (NCT05276609) in patients with advanced solid tumors.[3] This study assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the ADC. Data from this trial have supported the further clinical development of risvutatug rezetecan.
Conclusion
Risvutatug rezetecan is a promising, third-generation antibody-drug conjugate with a well-defined molecular architecture. Its key features include a highly specific, fully humanized anti-B7-H3 IgG1 antibody, a potent topoisomerase I inhibitor payload (rezetecan), and a cleavable linker system that enables targeted drug delivery. The use of site-specific cysteine conjugation to achieve a homogeneous drug-to-antibody ratio of approximately 4 is a critical design element that likely contributes to its predictable and manageable safety and efficacy profile observed in early clinical studies. Further research and clinical trials will continue to elucidate the full therapeutic potential of this targeted anti-cancer agent.
References
- 1. gurufocus.com [gurufocus.com]
- 2. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioCentury - Optimized B7-H3 ADC with PBD payload for solid tumors [biocentury.com]
- 5. HS-20093, AN INVESTIGATIONAL B7-H3 TARGETED ANTIBODY-DRUG CONJUGATE, DEMONSTRATES ENCOURAGING RESULTS IN RELAPSED OR REFRACTORY EXTENSIVE-STAGE SMALL-CELL LUNG CANCER(UPDATES FROM ARTEMIS-001 PHASE I TRIAL AT WCLC 2024)-Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]
- 6. kuickresearch.com [kuickresearch.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. onclive.com [onclive.com]
- 9. macrogenics.com [macrogenics.com]
In Vitro Cytotoxicity of GSK'227: A Technical Guide
Disclaimer: As of December 2025, specific in vitro cytotoxicity data for GSK'227 (risvutatug rezetecan, HS-20093) is not extensively available in the public domain. The information presented in this technical guide is based on the known mechanism of action of GSK'227 as a B7-H3-targeted antibody-drug conjugate (ADC) with a topoisomerase inhibitor payload. The experimental protocols and data tables are representative of the methodologies typically employed to characterize the in vitro cytotoxicity of such a therapeutic agent.
Introduction
GSK'227 is an investigational antibody-drug conjugate engineered to target and eliminate cancer cells overexpressing the B7-H3 protein, a member of the B7 family.[1][2][3] It is composed of a fully human anti-B7-H3 monoclonal antibody, which selectively binds to B7-H3 on the tumor cell surface.[4][5][6][7][8][9][10][11] This antibody is covalently linked to a topoisomerase inhibitor, a potent cytotoxic payload.[5][6][7][8][9][10][11] Upon binding to B7-H3, GSK'227 is internalized by the cancer cell, leading to the release of the topoisomerase inhibitor. This payload then disrupts DNA replication and repair, ultimately inducing programmed cell death (apoptosis).[11][12][13]
This technical guide provides a comprehensive overview of the core in vitro studies relevant to assessing the cytotoxicity of GSK'227. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ADCs. The guide outlines detailed experimental protocols for key cytotoxicity assays and provides a framework for data presentation and interpretation.
Proposed In Vitro Cytotoxicity Assessment Workflow
A systematic in vitro evaluation of an ADC like GSK'227 would typically involve a series of assays to determine its potency, selectivity, and mechanism of action. The following workflow outlines the key experimental stages.
Data Presentation: Hypothetical Cytotoxicity of GSK'227
Effective evaluation of in vitro cytotoxicity relies on the clear and concise presentation of quantitative data. The following table illustrates how the half-maximal inhibitory concentration (IC50) values for GSK'227, a naked anti-B7-H3 antibody, and a non-targeting control ADC could be summarized across a panel of cancer cell lines with varying B7-H3 expression levels.
| Cell Line | Cancer Type | B7-H3 Expression | GSK'227 IC50 (nM) | Naked Anti-B7-H3 Ab IC50 (nM) | Non-targeting ADC IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | 0.5 | >1000 | >1000 |
| NCI-H460 | Lung Cancer | High | 1.2 | >1000 | >1000 |
| A549 | Lung Cancer | Moderate | 15.8 | >1000 | >1000 |
| MCF-7 | Breast Cancer | Low/Negative | >1000 | >1000 | >1000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. This section provides generalized protocols for key cytotoxicity assays.
Cell Viability Assays (MTT/XTT)
Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of a compound. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of GSK'227 in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the ADC. Include vehicle-treated and untreated controls.[14]
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[18]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[4][5][6][20][21]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with GSK'227 at concentrations around the predetermined IC50 value for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[5] Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.[5]
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Topoisomerase inhibitors are known to cause cell cycle arrest, typically in the S or G2/M phase.[8][22][23][24][25]
Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat cells with GSK'227 as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[23][25]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[8][23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[22]
Mechanism of Action: Signaling Pathway
The cytotoxic payload of GSK'227 is a topoisomerase inhibitor. Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription.[12] Inhibitors of these enzymes trap the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[11][12][13] This DNA damage activates cellular stress response pathways, culminating in apoptosis.
The induction of DNA damage by the topoisomerase inhibitor payload activates sensor proteins such as ATM and ATR.[7][9] This, in turn, can lead to the activation of the p53 tumor suppressor protein, which orchestrates cell cycle arrest to allow for DNA repair.[7] If the damage is too extensive, p53 can trigger the intrinsic apoptotic pathway, leading to the execution of cell death.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. B7-H3 role in the immune landscape of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. revivocell.com [revivocell.com]
- 11. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Early-Phase Clinical Trial Results of Risvutatug Rezetecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvutatug rezetecan (formerly HS-20093 or GSK'227) is an investigational antibody-drug conjugate (ADC) that has demonstrated promising anti-tumor activity in early-phase clinical trials. This technical guide provides a comprehensive overview of the available data from the ARTEMIS-001 trial, focusing on the core requirements of data presentation, experimental protocols, and visualization of relevant biological pathways. Risvutatug rezetecan is a B7-H3-targeted ADC composed of a fully human anti-B7-H3 monoclonal antibody linked to a topoisomerase inhibitor payload.[1][2][3] This design allows for the targeted delivery of a cytotoxic agent to tumor cells overexpressing the B7-H3 protein.
Mechanism of Action and Signaling Pathways
Risvutatug rezetecan's mechanism of action is centered on its ability to target the B7-H3 protein, a transmembrane protein overexpressed in a variety of solid tumors with limited expression in normal tissues.[3] Upon binding to B7-H3 on the tumor cell surface, the ADC is internalized, leading to the release of the topoisomerase inhibitor payload. This payload then exerts its cytotoxic effect by interfering with DNA replication and ultimately inducing cancer cell death.
B7-H3 is known to be involved in both immunologic and non-immunologic functions that promote tumor progression.[4][5] Its non-immunologic roles include promoting cancer cell proliferation, migration, invasion, and resistance to chemotherapy.[6][7] B7-H3 has been shown to modulate several downstream signaling pathways, including the JAK2/STAT3, PI3K/AKT, and ERK pathways, which are critical for tumor cell survival and growth.[1][5][6]
Early-Phase Clinical Trial: ARTEMIS-001
The primary source of early-phase clinical data for risvutatug rezetecan is the ARTEMIS-001 trial (NCT05276609).[2][8] This ongoing, first-in-human, open-label, multicenter study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of risvutatug rezetecan in patients with locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.[2][3][8]
Experimental Protocol
The ARTEMIS-001 study consists of two main parts: a dose-escalation phase (Part Ia) and a dose-expansion phase (Part Ib).[2]
Patient Eligibility Criteria (Key Inclusion Criteria):
-
Age ≥ 18 years.[8]
-
Histologically or cytologically confirmed locally advanced or metastatic solid tumors.[8]
-
Progression on or intolerance to available standard therapies.[8]
-
At least one extracranial lesion measurable by RECIST 1.1 criteria.[8]
-
ECOG performance status of 0 or 1.[8]
-
Life expectancy of at least 12 weeks.[8]
-
For the dose-expansion cohort in extensive-stage small-cell lung cancer (ES-SCLC), patients must have received prior platinum-based chemotherapy with or without immunotherapy (maximum of 3 prior lines of therapy).[8]
-
Patients were unselected for B7-H3 expression.[8]
-
Treated and stable brain metastases were permitted.[8]
Dose Escalation and Expansion:
-
Part Ia (Dose Escalation): This phase utilized an accelerated titration design followed by an i3+3 design to determine the maximum tolerated dose (MTD) or maximum administered dose (MAD).[2][3] Doses ranged from 1.0 to 16.0 mg/kg administered intravenously every 3 weeks.[3][9]
-
Part Ib (Dose Expansion): Following the identification of the MTD or MAD, this phase was initiated to further evaluate the safety and efficacy of risvutatug rezetecan in specific tumor types, including non-small cell lung cancer (NSCLC) and ES-SCLC.[2]
Clinical Trial Results
Preliminary data from the ARTEMIS-001 trial, particularly in patients with ES-SCLC, have been presented and have led to regulatory designations such as Orphan Drug Designation from the FDA.[10][11]
Efficacy in Extensive-Stage Small-Cell Lung Cancer (ES-SCLC)
The following tables summarize the key efficacy data for risvutatug rezetecan in patients with ES-SCLC from the ARTEMIS-001 trial.[10]
Table 1: Overall Response and Disease Control Rates in ES-SCLC
| Dose Level | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Disease Control Rate (DCR) (95% CI) |
| 8.0 mg/kg | 31 | 61.3% (42.2%-78.2%) | 80.6% (62.5%-92.5%) |
| 10.0 mg/kg | 22 | 50.0% (28.2%-71.8%) | 95.5% (77.2%-99.9%) |
Table 2: Duration of Response and Progression-Free Survival in ES-SCLC
| Dose Level | Median Duration of Response (DOR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) |
| 8.0 mg/kg | 6.4 months (4.2-12.7) | 5.9 months (4.4-8.5) |
| 10.0 mg/kg | 8.9 months (2.7-not applicable) | 7.3 months (3.4-11.0) |
Notably, responses were observed regardless of B7-H3 expression levels.[10]
Safety and Tolerability
The safety profile of risvutatug rezetecan was deemed acceptable in the early-phase trial.[3] The most common treatment-related adverse events (TRAEs) are summarized below.
Table 3: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) (≥10% of patients across 8.0 mg/kg and 10.0 mg/kg doses)
| Adverse Event | Frequency |
| Decreased neutrophil count | 39.3% |
| Decreased white blood cell count | 33.9% |
| Decreased lymphocyte count | 25.0% |
| Decreased platelet count | 17.9% |
| Anemia | 16.1% |
The most common any-grade TRAEs reported in at least 20% of patients across both dose levels included anemia, decreased white blood cell count, decreased neutrophil count, decreased platelet count, nausea, pyrexia, decreased appetite, increased alanine aminotransferase, increased aspartate aminotransferase, asthenia, vomiting, decreased lymphocyte count, hypoalbuminemia, decreased weight, and hyponatremia.[10] No cases of interstitial lung disease were reported.[3]
Conclusion
The early-phase clinical trial results for risvutatug rezetecan, primarily from the ARTEMIS-001 study, demonstrate promising anti-tumor activity, particularly in heavily pretreated patients with ES-SCLC. The observed efficacy, coupled with a manageable safety profile, supports the continued development of this B7-H3-targeted ADC. A global Phase III trial in relapsed ES-SCLC was initiated in August 2025, which will be crucial in further defining the clinical benefit of risvutatug rezetecan.[2] The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel therapeutic agent.
References
- 1. Frontiers | Research progress of B7-H3 in malignant tumors [frontiersin.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 6. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity - Wu - Translational Cancer Research [tcr.amegroups.org]
- 7. Non-immune functions of B7-H3: bridging tumor cells and the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. B7-H3 (CD276) in Cancer Immunotherapy: Multifaceted Roles and Emerging Targeting Strategies [synapse.patsnap.com]
- 11. ARTEMIS-001: Phase 1 Study of the HS-20093 in Patients With Advanced Solid Tumors [clin.larvol.com]
Methodological & Application
Application Notes and Protocols for Mesothelin-Targeted Thorium-227 Conjugate (MSLN-TTC) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapies (TATs) represent a promising class of radiopharmaceuticals for cancer treatment. The Mesothelin-targeted Thorium-227 Conjugate (MSLN-TTC), also identified as BAY 2287411, is an investigational TAT designed for tumors overexpressing mesothelin (MSLN), such as those in mesothelioma, ovarian, pancreatic, and lung cancers.[1][2] This agent consists of a monoclonal antibody targeting MSLN, attached to a chelator that stably complexes the alpha-particle-emitting radionuclide, Thorium-227 (²²⁷Th).[3][4] The high energy and short path length of the emitted alpha particles enable potent and localized cytotoxicity to tumor cells while minimizing damage to surrounding healthy tissue.[1][5]
Mechanism of Action
The primary mechanism of action for MSLN-TTC is the targeted delivery of high-energy alpha particles to MSLN-expressing cancer cells.[2] The decay of ²²⁷Th and its daughter nuclides releases alpha particles that induce complex and difficult-to-repair DNA double-strand breaks (DSBs) in target cells.[5][6] This severe DNA damage triggers cellular stress responses, leading to cell cycle arrest and ultimately, apoptotic and necrotic cell death.[7]
Beyond direct cytotoxicity, MSLN-TTC treatment also stimulates an anti-tumor immune response. The induction of DSBs and subsequent cell death leads to the hallmarks of immunogenic cell death (ICD).[3][8] This process involves the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CALR) and high mobility group box-1 (HMGB1), and the secretion of pro-inflammatory cytokines, which can activate dendritic cells (DCs) and promote a tumor-specific adaptive immune response.[3][9]
Signaling Pathways Activated by MSLN-TTC
MSLN-TTC activates two primary signaling pathways: the DNA Damage Response (DDR) and the Immunogenic Cell Death (ICD) pathway.
DNA Damage Response (DDR) Pathway
The alpha particles emitted by ²²⁷Th create dense ionization tracks, leading to clustered DSBs. This damage activates key mediators of the DDR pathway, such as ATM (ataxia-telangiectasia mutated) and PARP (poly[ADP-ribose] polymerase).[1][6] While the cell attempts to repair this damage, the complexity of the lesions often overwhelms the repair machinery, leading to cell death.[6] Inhibiting DDR pathway components, such as ATR and PARP, has been shown to synergistically enhance the anti-tumor activity of MSLN-TTC in preclinical models.[6][10]
Immunogenic Cell Death (ICD) Pathway
The cellular stress and death induced by MSLN-TTC's radioactive payload trigger ICD. This involves the activation of stress pathways like the STING (stimulator of interferon genes) pathway and results in the presentation of "eat me" signals (e.g., calreticulin) on the cell surface and the release of "find me" signals (e.g., ATP) and other DAMPs (e.g., HMGB1).[3][9] These signals recruit and activate antigen-presenting cells, such as dendritic cells, leading to the priming of T cells and the generation of a systemic, anti-tumor immune memory.[3][8]
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies of MSLN-TTC in various mouse xenograft models.
Table 1: Single-Dose Efficacy of MSLN-TTC in Subcutaneous Xenograft Models
| Tumor Model | Mouse Strain | MSLN-TTC Dose (kBq/kg, i.v.) | Outcome | Reference |
| OVCAR-3 (Ovarian) | Nude | 250 | Significant tumor growth inhibition | [11][12] |
| HT29-MSLN (Colorectal) | Nude | 100, 250, 500 | Dose-dependent tumor growth inhibition | [11] |
| Capan-2 (Pancreatic) | Nude | 125, 250, 500 | Dose-dependent tumor growth inhibition | [11][12] |
| BxPC-3 (Pancreatic) | Nude | 100, 250, 500 | Dose-dependent tumor growth inhibition | [12] |
| NCI-H226-luc (Lung) | Nude | 100, 250, 500 | Significant survival benefit | [7] |
Table 2: Multiple-Dose Efficacy of MSLN-TTC in Patient-Derived Xenograft (PDX) Models
| Tumor Model | Mouse Strain | MSLN-TTC Dose (kBq/kg, i.v.) | Outcome | Reference |
| ST103 (Ovarian PDX) | Nude | 2 x 250 or 4 x 125 | Significant tumor growth inhibition | [11][12] |
| ST2185B (Breast PDX) | Nude | 2 x 250 or 4 x 125 | Significant tumor growth inhibition | [11][12] |
| ST206B (Ovarian PDX) | Nude | 2 x 250 or 2 x 500 | Significant tumor growth inhibition | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol describes a typical study to evaluate the anti-tumor efficacy of MSLN-TTC in immunodeficient mice bearing subcutaneous human cancer xenografts.
1. Animal Models and Husbandry
-
Species: Mouse
-
Strain: Athymic Nude (e.g., NMRI nu/nu) or other immunodeficient strains (e.g., NOD-SCID).[4][13]
-
Age/Weight: 6-8 weeks old, ~22g at the start of the study.[4]
-
Housing: House animals in sterile conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
2. Cell Culture and Tumor Inoculation
-
Culture a human cancer cell line with confirmed high mesothelin expression (e.g., OVCAR-3, HT29-MSLN) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and verify viability (>90%).
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 2 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[4]
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Dosing and Administration
-
Test Article: MSLN-TTC (BAY 2287411)
-
Vehicle Control: 0.9% NaCl (Saline)
-
Isotype Control: A radiolabeled non-binding isotype control antibody should be included to demonstrate target specificity.[4]
-
Dose Levels: Based on preclinical data, typical single doses range from 100 to 500 kBq/kg.[11][12]
-
Route of Administration: Intravenous (i.v.) injection via the tail vein.
-
Regimen: Administer a single dose or multiple doses with specified intervals (e.g., two doses separated by 4 weeks).[4]
5. Efficacy and Toxicity Monitoring
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health status (e.g., signs of distress, changes in behavior) daily or as required by the protocol.[13]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints may include survival analysis or specific tumor response classifications (e.g., partial response, complete response).
-
Euthanize mice when tumors reach a predetermined maximum size, exhibit ulceration, or if body weight loss exceeds 15-20%, in accordance with ethical guidelines.[13]
6. Data Analysis
-
Plot mean tumor volume (+/- SEM) over time for each group.
-
Calculate TGI for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a typical study to assess the distribution and tumor uptake of MSLN-TTC.
1. Animal Model and Dosing
-
Use tumor-bearing mice prepared as described in Protocol 1.
-
Administer a single intravenous dose of MSLN-TTC (e.g., 250 or 500 kBq/kg).[4]
2. Tissue Collection
-
At predetermined time points post-injection (e.g., 24, 168, 336, and 504 hours), euthanize a cohort of mice (n=3 per time point).[4]
-
Collect blood via cardiac puncture.
-
Dissect and weigh key organs and tissues, including the tumor, liver, spleen, kidneys, and femur.[4]
3. Radioactivity Measurement
-
Measure the radioactivity in each tissue sample using a gamma counter or a high-purity germanium (HPGe) detector to determine the remaining ²²⁷Th activity.[4]
4. Data Analysis
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.[4]
-
Analyze the data to determine the pharmacokinetics, tumor-specific uptake, and clearance of the MSLN-TTC.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Targeted Thorium-227 Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Synergistic Effect of a Mesothelin-Targeted 227Th Conjugate in Combination with DNA Damage Response Inhibitors in Ovarian Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesothelin-Targeted Thorium-227 Conjugate (MSLN-TTC): Preclinical Evaluation of a New Targeted Alpha Therapy for Mesothelin-Positive Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MSLN-Positive Cancers: The Dual Role of MSLN-TTC in Immunogenic Cell Death and Immune Memory Induction [synapse.patsnap.com]
- 9. Regulation of immunogenic cell death and potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of pharmacokinetic properties, biodistribution and efficacy of modified Thorium-227-targeting conjugate | Mattilsynet [mattilsynet.no]
Application Notes and Protocols: Immunohistochemistry Staining for B7-H3 in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
B7-H3 (CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[1][2] While initially investigated for its role in T-cell regulation, recent studies have highlighted its significant non-immunological functions in tumor progression.[3][4] B7-H3 is overexpressed in a wide array of solid tumors, including prostate, colorectal, breast, pancreatic, ovarian, and lung cancers, while showing limited expression in normal tissues.[5][6] This differential expression makes B7-H3 an attractive therapeutic target.[5][7] Its expression is often associated with poor prognosis, tumor progression, and resistance to therapy.[3][6] Immunohistochemistry (IHC) is a critical tool for assessing B7-H3 expression in tumor tissues, providing valuable insights for both preclinical research and clinical trial enrollment. These application notes provide a detailed protocol for B7-H3 IHC staining in formalin-fixed, paraffin-embedded (FFPE) tumor samples.
Data Presentation: B7-H3 Expression in Various Human Cancers
The following table summarizes the expression of B7-H3 across different tumor types as determined by immunohistochemistry in various studies. The data highlights the widespread prevalence of B7-H3 expression, reinforcing its potential as a broad-spectrum cancer biomarker and therapeutic target.
| Cancer Type | Number of Samples/Studies | Frequency of B7-H3 Positivity | Key Findings & Scoring Methods |
| Pan-Cancer | 26,703 patients across 94 studies and 21 cancer types | Cumulative frequency of 60% | B7-H3 is highly expressed in malignant cells with limited heterogeneity.[3] |
| Breast Cancer | 82 primary breast tumors | 39% (32/82) | Expression correlated with increased tumor size and lymphovascular invasion.[8] |
| 74 breast cancer tissues | 56.8% (42/74) | Higher expression in tumor tissues compared to adjacent tissues (43.2%).[8] | |
| 114 patients (DCIS) | Increased expression with higher grade of Ductal Carcinoma in Situ (DCIS). | H-Scores: Normal (10.0), Low-grade DCIS (20.8), Intermediate-grade (90.6), High-grade (159.1).[9] | |
| Lung Cancer (NSCLC) | Tumor samples from one study | 74% | Staining patterns of 1+, 2+, or 3+.[8] |
| Ovarian Cancer | 103 ovarian tumors | 93% (96/103) | Stromal cells can express higher levels of B7-H3 than tumor cells.[8] |
| Colorectal Cancer (CRC) | 208 CRC patients | Expression varied among different racial backgrounds. | Strong cytoplasmic distribution was observed.[10] |
| Pediatric CNS Tumors | Multiple pediatric CNS tumor types | Broad expression in glial and non-glial tumors. | Staining intensity correlates with tumor grade.[11] |
| Ependymomas (n=24) | 100% (38% medium, 62% high intensity) | Higher expression in higher-grade tumors.[11] | |
| Medulloblastoma (n=33) | 100% (3% low, 45.4% medium, 51.5% high intensity) | ||
| Atypical Teratoid Rhabdoid Tumors (ATRT) (n=13) | 100% (7.6% medium, 92.3% high intensity) | ||
| Pediatric Sarcomas | Multiple pediatric sarcoma types | >90% | Rhabdomyosarcoma and Ewing sarcoma showed consistently high staining.[12] |
| Renal Cell Carcinoma (RCC) | 8 RCC tissues | Extensive positive staining in tumor cells, vasculature, and stroma. | Normal renal tubules also showed positive staining.[2] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for B7-H3 Staining in FFPE Tumor Tissues
This protocol provides a standardized procedure for the detection of B7-H3 in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.
1. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene (or a safer alternative)
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol or water)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Anti-B7-H3/CD276 monoclonal antibody (e.g., clones 376.96, D9M2L). Refer to manufacturer's datasheet for optimal dilution.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG, depending on the primary antibody host.
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Cover slips
2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer in a water bath or pressure cooker to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-B7-H3 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
-
Clear in xylene (2 x 2 minutes).
-
Mount with a permanent mounting medium and apply a coverslip.
-
3. Staining Interpretation
-
Positive Staining: Brown precipitate in the cell membrane and/or cytoplasm.
-
Negative Control: A section from a tissue known not to express B7-H3 should be included. An additional negative control can be performed by omitting the primary antibody.
-
Scoring: B7-H3 expression can be quantified using various methods, such as the H-score, which considers both the staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells. The H-score is calculated as: H-score = Σ (Intensity × Percentage of positive cells).
Mandatory Visualizations
Caption: B7-H3 signaling pathways in cancer.
Caption: Immunohistochemistry workflow for B7-H3.
References
- 1. B7-H3 Monoclonal Antibody (6A1) (MA5-15693) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Pan-Cancer Interrogation of B7-H3 (CD276) as an Actionable Therapeutic Target Across Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic Significance of B7H3 Expression in Solid Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B7-H3 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 8. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. B7–H3 as a Prognostic Biomarker and Therapeutic Target in Pediatric central nervous system Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of AD-227 (Risvutatug Rezetecan) Binding to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-227, also known as risvutatug rezetecan (GSK'227), is an investigational antibody-drug conjugate (ADC) that targets B7-H3 (CD276), a transmembrane protein that is overexpressed in a variety of solid tumors, including small-cell lung cancer.[1][2][3][4][5][6] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[7][8] The antibody component of this compound binds to B7-H3 on the surface of cancer cells, leading to the internalization of the ADC and the subsequent release of its cytotoxic agent, ultimately resulting in tumor cell death.[7][8]
Flow cytometry is a powerful technique for characterizing the binding of antibodies to cell surface antigens.[9] It allows for the rapid, quantitative analysis of individual cells in a heterogeneous population. This application note provides a detailed protocol for the analysis of this compound binding to cancer cells using flow cytometry.
Principle of the Assay
This protocol describes the use of flow cytometry to quantify the binding of this compound to the surface of cancer cells. The assay can be performed using either a directly-labeled this compound antibody or a two-step indirect staining method with a labeled secondary antibody. The choice between direct and indirect staining will depend on the availability of a directly conjugated this compound. Indirect staining can often provide signal amplification.[10] The intensity of the fluorescent signal detected by the flow cytometer is proportional to the amount of this compound bound to the cell surface, which in turn correlates with the expression level of the B7-H3 antigen.
Data Presentation
The following tables provide an example of how to present quantitative data obtained from a flow cytometry analysis of this compound binding to various cancer cell lines.
Table 1: Binding of this compound to a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | B7-H3 Expression (MFI) | % B7-H3 Positive Cells |
| NCI-H69 | Small-Cell Lung Cancer | 15,000 | 95% |
| NCI-H522 | Non-Small Cell Lung Cancer | 8,500 | 78% |
| MDA-MB-231 | Breast Cancer | 12,300 | 92% |
| PC-3 | Prostate Cancer | 9,800 | 85% |
| Jurkat | T-cell Leukemia (Negative Control) | 150 | <1% |
MFI: Mean Fluorescence Intensity
Table 2: Titration of this compound on NCI-H69 Cells
| This compound Concentration (µg/mL) | MFI | Staining Index |
| 10 | 14,800 | 150 |
| 5 | 15,200 | 155 |
| 2.5 | 14,500 | 148 |
| 1 | 12,000 | 122 |
| 0.5 | 8,000 | 81 |
| 0.1 | 2,500 | 25 |
| 0 (Isotype Control) | 100 | 1 |
Staining Index is calculated as: (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
Signaling Pathway and Experimental Workflow
General Mechanism of Action of this compound
Caption: General mechanism of action of the this compound antibody-drug conjugate.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for this compound binding analysis by flow cytometry.
Experimental Protocols
This section provides a detailed protocol for assessing the binding of this compound to cancer cells using flow cytometry.
Materials and Reagents
-
Cancer Cell Lines: A B7-H3 positive cell line (e.g., NCI-H69) and a B7-H3 negative cell line (e.g., Jurkat) for use as controls.
-
This compound (Risvutatug Rezetecan): If a directly conjugated version is not available, an unconjugated version will be required for indirect staining.
-
Isotype Control Antibody: A non-specific antibody of the same isotype as this compound.
-
Fluorescently Labeled Secondary Antibody: (For indirect staining) An antibody that specifically binds to the species and isotype of this compound (e.g., Goat anti-Human IgG (H+L) Alexa Fluor® 488).
-
Flow Cytometry Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide.
-
Viability Dye: 7-Aminoactinomycin D (7-AAD) or another suitable viability dye.[11][12]
-
FACS Tubes: 5 mL polystyrene round-bottom tubes.
-
Centrifuge
-
Flow Cytometer
Cell Preparation
-
Culture cancer cells to a density of approximately 1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to maintain cell surface epitope integrity. For suspension cells, proceed to the next step.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 10 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell suspension to a final concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
Antibody Staining Protocol (Indirect Method)
Note: The optimal concentration of this compound should be determined by titration. A starting concentration range of 1-10 µg/mL is recommended.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of FACS tubes.
-
Add the appropriate dilution of this compound or the isotype control antibody to the respective tubes.
-
Vortex gently and incubate on ice for 30-45 minutes, protected from light.
-
Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes and decant the supernatant.
-
Repeat the wash step (steps 4 and 5).
-
Resuspend the cell pellet in the residual buffer and add the appropriate dilution of the fluorescently labeled secondary antibody.
-
Vortex gently and incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in steps 4 and 5.
-
After the final wash, resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
Viability Staining
-
Just prior to analysis, add a viability dye such as 7-AAD to each tube at the manufacturer's recommended concentration. This will allow for the exclusion of dead cells from the analysis, as they can non-specifically bind antibodies.[11][13]
-
Incubate for 5-10 minutes on ice, protected from light.
Data Acquisition
-
Set up the flow cytometer with the appropriate laser and filter settings for the fluorochromes being used.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to visualize the cell population of interest.
-
Use single-color controls to set up compensation to correct for spectral overlap between fluorochromes.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) from the live cell gate.
Data Analysis
-
Gate on the single-cell population using FSC-A versus FSC-H.
-
Gate on the live cell population based on the viability dye staining (e.g., 7-AAD negative).
-
Analyze the fluorescence intensity of the live, single-cell population in the appropriate channel for the fluorochrome used.
-
Determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for each sample. The positive gate should be set based on the isotype control staining.
Troubleshooting
-
High Background Staining:
-
Ensure adequate washing steps.
-
Include a blocking step with serum from the same species as the secondary antibody.
-
Titrate the primary and secondary antibodies to determine the optimal concentrations.
-
-
Low Signal:
-
Confirm that the target cell line expresses B7-H3.
-
Increase the antibody concentration or incubation time.
-
Use a brighter fluorochrome or an amplification method.
-
-
Poor Cell Viability:
-
Handle cells gently during preparation and staining.
-
Use fresh, cold buffers.
-
Ensure all steps are performed on ice.
-
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound binding to cancer cells using flow cytometry. Adherence to this protocol, with appropriate optimization for specific cell lines and reagents, will enable researchers to accurately quantify the binding of this promising therapeutic agent and further investigate its mechanism of action.
References
- 1. gsk.com [gsk.com]
- 2. Pardon Our Interruption [zacks.com]
- 3. investing.com [investing.com]
- 4. GSK: FDA Grants Orphan Drug Designation To GSK'227 | Nasdaq [nasdaq.com]
- 5. GSK'227 US FDA Orphan Drug Designation in SCLC | Company Announcement | Investegate [investegate.co.uk]
- 6. targetedonc.com [targetedonc.com]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates in cancer therapy: applications and future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Protocol | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Dead cell discrimination with 7-amino-actinomycin D in combination with dual color immunofluorescence in single laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of cell cycle subcompartments by flow cytometric estimation of DNA-RNA content in combination with dual-color immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for GSK'227 (HS-20093) in Preclinical Research
Disclaimer: Extensive searches for specific preclinical dosing schedules and administration protocols for GSK'227 (also known as HS-20093) did not yield detailed public-domain data. The information presented herein is based on the available clinical trial data for GSK'227 and general knowledge of preclinical antibody-drug conjugate (ADC) development. The preclinical protocols are illustrative and based on methodologies used for other B7-H3 targeted ADCs.
Introduction
GSK'227 is an investigational antibody-drug conjugate (ADC) that targets B7-H3 (CD276), a transmembrane protein that is overexpressed in a variety of solid tumors and is associated with a poor prognosis. This molecule is composed of a fully humanized anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload.[1][2] The targeted delivery of a potent cytotoxic agent to cancer cells aims to enhance therapeutic efficacy while minimizing systemic toxicity. These application notes provide an overview of the available dosing information from clinical studies and outline representative protocols for preclinical evaluation.
Mechanism of Action
GSK'227 functions by binding to the B7-H3 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized, and the cytotoxic payload is released within the cell, leading to DNA damage and apoptosis.
Caption: Mechanism of action of GSK'227.
Dosing and Administration in Clinical Studies
The following tables summarize the dosing and administration schedules for GSK'227 used in human clinical trials. This data can serve as a reference for designing preclinical studies, keeping in mind the need for allometric scaling and other adjustments for animal models.
Table 1: Dosing Regimens in the ARTEMIS-001 Phase 1 Trial
| Indication | Dose Levels | Administration Route | Dosing Schedule | Reference |
| Advanced Solid Tumors | 1.0, 2.0, 4.0, 6.0, 8.0, 12.0, 16.0 mg/kg | Intravenous | Once every 3 weeks | [3] |
| Extensive-Stage Small-Cell Lung Cancer (Expansion Phase) | 8.0 mg/kg or 10.0 mg/kg | Intravenous | Once every 3 weeks | [3][4] |
Table 2: Dosing Regimens in the ARTEMIS-002 Phase 2 Trial
| Indication | Dose Levels | Administration Route | Dosing Schedule | Reference |
| Relapsed/Refractory Osteosarcoma | 8.0 mg/kg and 12.0 mg/kg | Intravenous | Not specified, likely once every 3 weeks | [5] |
| Relapsed/Refractory Sarcomas | 12.0 mg/kg | Intravenous | Not specified, likely once every 3 weeks | [5] |
Illustrative Preclinical Experimental Protocols
The following are representative protocols for the preclinical evaluation of a B7-H3 targeted ADC like GSK'227. These are based on general practices in ADC development and information from a similar B7-H3 ADC, MGC018.[6]
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of GSK'227 in B7-H3 expressing cancer cell lines.
Materials:
-
B7-H3 positive cancer cell lines (e.g., from lung, breast, ovarian cancer)
-
GSK'227
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK'227 in cell culture medium.
-
Remove the existing medium from the wells and add the GSK'227 dilutions.
-
Incubate the plates for a period of 72 to 120 hours.
-
Assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the in vivo antitumor activity of GSK'227 in a relevant animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
B7-H3 positive human tumor cells
-
GSK'227
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant B7-H3 positive human tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer GSK'227 at various dose levels (e.g., determined from dose-finding studies) and a vehicle control, typically via intravenous injection. The administration schedule could be, for example, once weekly or once every two weeks.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Caption: A representative preclinical workflow for an ADC.
Logical Relationships in Preclinical to Clinical Translation
The preclinical data, although not publicly detailed for GSK'227, would have been crucial for informing the design of the initial clinical trials.
Caption: Logic flow from preclinical to clinical studies.
Conclusion
While specific preclinical dosing and administration schedules for GSK'227 are not publicly available, the extensive clinical trial data provides valuable insights into its therapeutic potential and dosing in humans. The provided illustrative protocols for in vitro and in vivo studies offer a framework for researchers aiming to evaluate similar B7-H3 targeted ADCs. It is crucial for researchers to conduct their own dose-finding and toxicology studies to determine the optimal and safe dosing for their specific preclinical models.
References
Application Notes and Protocols for Monitoring Tumor Response to Risvutatug Rezetecan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risvutatug rezetecan (GSK5764227) is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for various solid tumors.[1][2] It is composed of a fully human monoclonal antibody targeting B7-H3 (CD276), a transmembrane protein overexpressed in a wide range of cancers, linked to a topoisomerase I inhibitor payload.[2][3] The mechanism of action involves the binding of the antibody component to B7-H3 on tumor cells, leading to the internalization of the ADC. Subsequently, the topoisomerase I inhibitor payload is released, inducing DNA damage and ultimately leading to apoptotic cell death.[4][5] Risvutatug rezetecan is currently in Phase III clinical trials for small-cell lung cancer (SCLC) and is also being investigated in other solid tumors, including non-small cell lung cancer (NSCLC) and osteosarcoma.[2][6]
These application notes provide detailed protocols for monitoring the dynamic tumor response to risvutatug rezetecan treatment, encompassing target engagement, pharmacodynamic effects, and overall therapeutic efficacy.
I. Monitoring B7-H3 Target Expression
Assessment of B7-H3 expression on tumor cells is crucial for patient selection and for monitoring potential changes in target expression during treatment.
Protocol 1: Immunohistochemistry (IHC) for B7-H3 Expression in Tumor Tissue
This protocol outlines the procedure for detecting B7-H3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-B7-H3 monoclonal antibody
-
Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution and incubating at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a suitable blocking serum for 30 minutes.
-
Incubate with the primary anti-B7-H3 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
B7-H3 expression can be semi-quantitatively assessed using an H-score, which considers both the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.[2]
II. Pharmacodynamic Monitoring: Assessing Payload Activity
The topoisomerase I inhibitor payload of risvutatug rezetecan induces DNA damage. Monitoring this activity provides a direct measure of the drug's effect on tumor cells.
Protocol 2: In Vitro Topoisomerase I Activity Assay (DNA Relaxation Assay)
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Risvutatug rezetecan or its payload at various concentrations
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%) and electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing 10x reaction buffer, supercoiled DNA, and varying concentrations of the test compound (or vehicle control).
-
Add human Topoisomerase I enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the faster-migrating supercoiled DNA band.
-
Protocol 3: Quantification of DNA Damage (γH2AX Immunofluorescence)
This protocol describes the detection of γH2AX foci, a biomarker for DNA double-strand breaks, in tumor cells or tissue.[7][8]
Materials:
-
Tumor cells or FFPE tissue sections
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure (for FFPE sections):
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow the same steps as in Protocol 1.
-
Staining:
-
Wash slides with PBS.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount with a mounting medium containing DAPI.
-
Image using a fluorescence microscope.
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in treated samples compared to controls indicates DNA damage.
III. Monitoring Tumor Response and Efficacy
Clinical and preclinical monitoring of tumor response is essential to evaluate the overall efficacy of risvutatug rezetecan.
Clinical Efficacy Data
The following tables summarize the clinical efficacy data from the Phase I ARTEMIS-001 trial in patients with Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC).
Table 1: Efficacy of Risvutatug Rezetecan in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1][8]
| Dose | Number of Patients (n) | Overall Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) |
| 8.0 mg/kg | 31 | 58.1 - 61.3 | 80.6 | 4.3 - 6.4 | 5.6 - 5.9 |
| 10.0 mg/kg | 21-22 | 50.0 - 57.1 | 95.2 - 95.5 | 8.9 | 7.3 |
Table 2: Efficacy of Risvutatug Rezetecan in Non-Small Cell Lung Cancer (NSCLC) without Actionable Genomic Alterations [6]
| Dose | Indication | Overall Response Rate (ORR) (%) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| 8.0 mg/kg | Non-squamous NSCLC | 33.3 | 7.0 | Not Reached |
| 10.0 mg/kg | Non-squamous NSCLC | 10.7 | 4.1 | 17.5 |
Preclinical Efficacy Assessment
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol describes a typical xenograft mouse model to assess the in vivo efficacy of risvutatug rezetecan.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known B7-H3 expression
-
Risvutatug rezetecan
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer risvutatug rezetecan (and vehicle control) via the appropriate route (e.g., intravenously) at predetermined doses and schedules.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize mice and excise tumors for further analysis (e.g., IHC for B7-H3 and γH2AX).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot tumor growth curves for each group.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Risvutatug rezetecan's mechanism of action involves targeting B7-H3 and delivering a topoisomerase I inhibitor. B7-H3 itself is implicated in several pro-tumorigenic signaling pathways.
B7-H3 downstream signaling pathways.
The topoisomerase I inhibitor payload of risvutatug rezetecan acts by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis.
Mechanism of action of the topoisomerase I inhibitor payload.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for monitoring tumor response to risvutatug rezetecan treatment.
Workflow for monitoring risvutatug rezetecan treatment response.
References
- 1. DNA Damage Response Assessments in Human Tumor Samples Provide Functional Biomarkers of Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Comprehensive Characterization of B7-H3 Expression in the Tumor Microenvironment of Lung Squamous Cell Carcinoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Techniques for Evaluating AD-227 Internalization and Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AD-227 is a novel antibody-drug conjugate (ADC) designed for targeted delivery of a potent cytotoxic agent to cancer cells expressing a specific surface antigen. The efficacy of this compound is critically dependent on its efficient internalization by target cells and subsequent intracellular trafficking to the appropriate subcellular compartments, leading to the release of its cytotoxic payload.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the internalization and trafficking of this compound, crucial steps in its preclinical development and characterization.
These protocols are designed to provide both qualitative and quantitative data on the cellular uptake, subcellular localization, and ultimate fate of this compound. Understanding these processes is essential for optimizing ADC design, predicting therapeutic efficacy, and elucidating mechanisms of action and potential resistance.[4][5]
I. Key Concepts in this compound Internalization and Trafficking
The journey of this compound from the cell surface to its site of action involves a series of complex cellular processes. A thorough evaluation of these steps is critical for understanding its biological activity.
1. Receptor Binding and Internalization: this compound initiates its action by binding to a specific receptor on the surface of a target cell. This binding event triggers receptor-mediated endocytosis (RME), a process where the cell membrane invaginates to form vesicles containing the ADC-receptor complex.[6][7][8] Clathrin-mediated endocytosis is a common pathway for the internalization of ADCs.[7][8]
2. Endosomal Trafficking: Once internalized, the this compound-containing vesicles, known as early endosomes, mature and traffic through the endosomal pathway. The acidic environment of the late endosome plays a crucial role in the processing of some ADCs.[1][6]
3. Lysosomal Delivery and Payload Release: For many ADCs, the ultimate destination is the lysosome, an organelle containing a host of degradative enzymes.[1][9] Within the lysosome, the antibody component of this compound is degraded, leading to the release of the cytotoxic payload into the cytoplasm, where it can then exert its therapeutic effect.[5][10][11]
II. Experimental Workflows and Methodologies
A multi-faceted approach employing various techniques is recommended to obtain a comprehensive understanding of this compound internalization and trafficking.
Diagram: Overall Experimental Workflow
Caption: General workflow for evaluating this compound internalization and trafficking.
III. Detailed Experimental Protocols
This section provides detailed protocols for key experiments to assess this compound internalization and trafficking.
A. Fluorescent Labeling of this compound
To visualize and track this compound, it must first be conjugated to a fluorescent dye. The choice of dye is critical and depends on the specific assay.
1. Labeling with pH-Sensitive Dyes (e.g., pHrodo™ Dyes): These dyes are non-fluorescent at neutral pH but become brightly fluorescent in acidic environments like endosomes and lysosomes.[1][3][12] This property makes them ideal for specifically detecting internalized ADCs.
-
Protocol:
-
Prepare this compound at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Use a commercially available pH-sensitive dye labeling kit (e.g., pHrodo™ iFL Red Antibody Labeling Kit) following the manufacturer's instructions.[1]
-
Briefly, incubate the this compound with the reactive dye for 1 hour at room temperature.
-
Remove unconjugated dye using a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody and the dye.
-
2. Labeling with pH-Insensitive Dyes (e.g., Alexa Fluor™ Dyes): These dyes maintain their fluorescence across a wide pH range and are useful for tracking the total population of this compound (both cell-surface bound and internalized).[3]
-
Protocol:
-
Follow a similar protocol as for pH-sensitive dyes, using an appropriate Alexa Fluor™ antibody labeling kit.
-
B. Confocal Microscopy for Visualization of Internalization and Trafficking
Confocal microscopy provides high-resolution images, allowing for the direct visualization of this compound localization within cells.
-
Protocol:
-
Seed target cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound (e.g., 10 µg/mL) in complete cell culture medium.
-
Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C to allow for internalization.
-
For co-localization studies, incubate the cells with organelle-specific fluorescent trackers (e.g., LysoTracker™ for lysosomes, CellLight™ Early Endosomes-GFP) during the last 30-60 minutes of the this compound incubation.
-
Wash the cells three times with cold PBS to remove unbound this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.
-
C. Flow Cytometry for Quantitative Analysis of Internalization
Flow cytometry enables the rapid quantification of ADC internalization in a large population of cells.
-
Protocol:
-
Harvest target cells and resuspend them in complete medium.
-
Incubate the cells with pH-sensitive dye-labeled this compound at various concentrations and for different time points at 37°C.
-
As a control, incubate a set of cells on ice to prevent active internalization.
-
Wash the cells twice with cold PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel. The increase in fluorescence intensity at 37°C compared to the on-ice control represents the internalized fraction.[4]
-
D. Lysosomal Trafficking and Payload Release Assays
These assays are designed to confirm the delivery of this compound to lysosomes and the subsequent release of its payload.
1. Lysosomal Co-localization (Microscopy): This method, described in the confocal microscopy protocol (III.B), provides visual evidence of this compound accumulating in lysosomes.
2. In Vitro Lysosomal Catabolism Assay: This assay uses isolated lysosomes to assess the degradation of the ADC and the release of the drug.[10][11]
-
Protocol:
-
Obtain purified lysosomes from a commercial source or isolate them from cell or tissue homogenates.[10]
-
Incubate this compound with the lysosomal fraction at 37°C for various time points.
-
Analyze the reaction mixture by LC-MS/MS to identify and quantify the released payload and any metabolic byproducts.[11]
-
IV. Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison and interpretation.
Table 1: Quantitative Analysis of this compound Internalization by Flow Cytometry
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Internalization |
| Target Cell Line A | 1 | 1 | 5000 | 45 |
| Target Cell Line A | 1 | 4 | 12000 | 85 |
| Target Cell Line A | 10 | 1 | 15000 | 60 |
| Target Cell Line A | 10 | 4 | 35000 | 95 |
| Control Cell Line B | 10 | 4 | 500 | 5 |
% Internalization calculated as [(MFI at 37°C - MFI on ice) / MFI at 37°C] x 100
Table 2: Co-localization Analysis of this compound with Lysosomes
| Time Point (hours) | Pearson's Correlation Coefficient (this compound and LysoTracker™) |
| 1 | 0.35 |
| 4 | 0.78 |
| 24 | 0.85 |
A Pearson's correlation coefficient close to +1 indicates strong co-localization.
V. Signaling Pathways and Logical Relationships
Understanding the cellular pathways involved in this compound trafficking is crucial for interpreting experimental results.
Diagram: Receptor-Mediated Endocytosis and Trafficking of this compound
Caption: Pathway of this compound from cell surface to payload release.
VI. Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the evaluation of this compound internalization and trafficking. By employing a combination of qualitative and quantitative techniques, researchers can gain critical insights into the cellular processing of this novel ADC. This information is invaluable for guiding the optimization of this compound and for advancing its development as a potential therapeutic agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 3. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - US [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging tools for studying receptor endocytosis and signaling [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 8. Notes on Receptor-mediated endocytosis [unacademy.com]
- 9. criver.com [criver.com]
- 10. bioivt.com [bioivt.com]
- 11. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
Application of GSK'227 (Risvutatug Rezetecan) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK'227, also known as risvutatug rezetecan or HS-20093, is an investigational antibody-drug conjugate (ADC) targeting B7-homolog 3 (B7-H3), a transmembrane protein overexpressed in a variety of solid tumors with limited expression in normal tissues.[1][2][3][4] Comprising a fully human anti-B7-H3 monoclonal antibody, a cleavable linker, and a topoisomerase I inhibitor payload, GSK'227 is designed for targeted delivery of chemotherapy to cancer cells.[2][4][5] This targeted approach aims to enhance the therapeutic window by increasing efficacy and reducing systemic toxicity.
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical oncology research. These models are invaluable for evaluating novel cancer therapies as they retain the genotypic and phenotypic heterogeneity of the original human tumor. This high fidelity makes PDX models particularly well-suited for assessing the efficacy of targeted agents like GSK'227.
These application notes provide a comprehensive overview and detailed protocols for the utilization of GSK'227 in PDX models, based on established methodologies for ADC evaluation.
Mechanism of Action and B7-H3 Signaling
GSK'227 exerts its anti-tumor activity through a multi-step process initiated by the binding of its antibody component to B7-H3 on the surface of cancer cells. Following binding, the ADC-B7-H3 complex is internalized, and the topoisomerase I inhibitor payload is released, leading to DNA damage and subsequent apoptosis of the cancer cell.
B7-H3 itself is implicated in various oncogenic signaling pathways that promote tumor cell proliferation, migration, invasion, and resistance to chemotherapy.[6][7][8] While its precise downstream signaling is context-dependent, it has been shown to influence pathways such as JAK/STAT and PI3K/AKT.[6][8]
Data Presentation: Efficacy of GSK'227 in PDX Models (Hypothetical Data)
The following tables represent hypothetical data from a preclinical study evaluating GSK'227 in various PDX models. This data is for illustrative purposes to demonstrate how results from such studies are typically presented.
Table 1: Anti-Tumor Efficacy of GSK'227 in a Small-Cell Lung Cancer (SCLC) PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q3W x 2 | 1250 ± 150 | - |
| GSK'227 | 5 | Q3W x 2 | 450 ± 80 | 64 |
| GSK'227 | 8 | Q3W x 2 | 200 ± 50 | 84 |
| GSK'227 | 10 | Q3W x 2 | 150 ± 40 | 88 |
Table 2: Response Rates of GSK'227 Across Different PDX Models
| PDX Model | Cancer Type | B7-H3 Expression (IHC H-Score) | Objective Response Rate (ORR) % |
| SCLC-001 | Small-Cell Lung Cancer | 250 | 80 |
| NSCLC-005 | Non-Small Cell Lung Cancer | 180 | 65 |
| OV-003 | Ovarian Cancer | 280 | 85 |
| PR-007 | Prostate Cancer | 150 | 50 |
Experimental Protocols
Detailed methodologies for key experiments involving the application of GSK'227 in PDX models are provided below.
Protocol 1: Establishment of Patient-Derived Xenograft Models
-
Tissue Acquisition : Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.
-
Tissue Processing : In a sterile environment, wash the tumor tissue with RPMI-1640 medium supplemented with antibiotics. Remove any necrotic or non-tumor tissue.
-
Implantation : Anesthetize 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG). Make a small incision on the flank and implant a small fragment of the processed tumor tissue (approximately 3x3x3 mm) subcutaneously.
-
Tumor Growth Monitoring : Monitor the mice for tumor growth by measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging : When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be re-implanted into a new cohort of mice for expansion.
Protocol 2: Efficacy Study of GSK'227 in PDX Models
-
Model Selection : Select established PDX models with confirmed B7-H3 expression.
-
Cohort Formation : Once tumors in the expanded cohort of mice reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration : Reconstitute GSK'227 in a sterile vehicle buffer as per the manufacturer's instructions. Administer GSK'227 intravenously (IV) at the desired doses (e.g., 5, 8, 10 mg/kg). The control group should receive the vehicle buffer only.
-
Treatment Schedule : Administer the treatment according to the planned schedule, for example, once every three weeks (Q3W) for two cycles.
-
Data Collection :
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, pharmacodynamic studies).
-
-
Data Analysis : Calculate the mean tumor volume for each group over time. Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of targeted therapies such as GSK'227. These models allow for an in-depth assessment of anti-tumor efficacy across a range of histologically diverse tumors, providing critical data to inform clinical development. The protocols outlined in these application notes offer a standardized approach to leveraging PDX models for the investigation of novel antibody-drug conjugates. While the provided data is illustrative, it highlights the potential for GSK'227 to be a promising therapeutic for B7-H3-expressing cancers. Further studies in well-characterized PDX models will be essential to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this treatment.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. US FDA grants Orphan Drug Designation to GSK’227, a B7-H3-targeted antibody-drug conjugate to treat small-cell lung cancer [pharmabiz.com]
- 3. gsk.com [gsk.com]
- 4. HS-20093, AN INVESTIGATIONAL B7-H3 TARGETED ANTIBODY-DRUG CONJUGATE, DEMONSTRATES ENCOURAGING RESULTS IN RELAPSED OR REFRACTORY EXTENSIVE-STAGE SMALL-CELL LUNG CANCER(UPDATES FROM ARTEMIS-001 PHASE I TRIAL AT WCLC 2024)-Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]
- 5. gsk.com [gsk.com]
- 6. Non-immune functions of B7-H3: bridging tumor cells and the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress of B7-H3 in malignant tumors [frontiersin.org]
- 8. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity - Wu - Translational Cancer Research [tcr.amegroups.org]
Application Notes: Strategies for Combining Risvutatug Rezetecan with Other Cancer Therapies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Risvutatug rezetecan (GSK5764227/HS-20093) is an investigational antibody-drug conjugate (ADC) at the forefront of targeted cancer therapy. It is engineered to selectively deliver a potent cytotoxic payload to tumor cells expressing the B7 homolog 3 (B7-H3) protein, a transmembrane receptor highly prevalent in a variety of solid tumors.[1][2] The ADC is composed of a fully human anti-B7-H3 monoclonal antibody covalently linked to rezetecan, a novel topoisomerase I inhibitor payload.[1][3][4] Preclinical and early-phase clinical studies have demonstrated promising single-agent anti-tumor activity in heavily pretreated patient populations, including those with small-cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and osteosarcoma.[5][6][7]
These application notes provide a scientific framework for researchers and drug development professionals to design and evaluate combination therapy regimens involving risvutatug rezetecan. The document outlines the rationale, potential partners, and detailed protocols for preclinical assessment.
Mechanism of Action
The therapeutic strategy of risvutatug rezetecan is based on a three-step mechanism:
-
Target Binding: The anti-B7-H3 antibody component of the ADC selectively binds to the B7-H3 protein expressed on the surface of cancer cells.[8]
-
Internalization and Payload Release: Upon binding, the ADC-B7-H3 complex is internalized by the cell. Inside the cell, the stable, cleavable linker is processed, releasing the active payload, rezetecan.[9]
-
Induction of Apoptosis: The released rezetecan, a camptothecin derivative, inhibits topoisomerase I.[10] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, rezetecan induces single and double-stranded DNA breaks, which halts DNA replication and ultimately triggers programmed cell death (apoptosis).[10][11]
Rationale for Combination Therapies
While risvutatug rezetecan shows significant promise as a monotherapy, combination strategies are essential for enhancing efficacy, overcoming resistance, and improving long-term outcomes. Key rationales include:
-
Synergistic Cytotoxicity: Combining risvutatug rezetecan with agents that target complementary pathways (e.g., DNA damage repair) can lead to a synergistic, or greater-than-additive, anti-tumor effect.
-
Overcoming Resistance: Tumors may develop resistance through mechanisms such as target antigen downregulation or upregulation of DNA repair pathways. A second agent can counteract these mechanisms.
-
Targeting Tumor Heterogeneity: Combination therapies can address the diversity of cell populations within a tumor, where some cells may be less sensitive to a topoisomerase I inhibitor.
-
Enhancing Immunogenic Cell Death: The apoptosis induced by risvutatug rezetecan can release tumor antigens, potentially priming the immune system. This effect can be amplified by combination with immunotherapies.
Potential Combination Partners
Clinical development plans already include evaluating risvutatug rezetecan in combination with standard-of-care agents, hormonal therapies, and other novel drugs.[2][12] Based on its mechanism, logical partners for preclinical investigation include:
-
PARP Inhibitors (e.g., Olaparib, Niraparib): Risvutatug rezetecan induces single-strand DNA breaks. PARP inhibitors block a key pathway for repairing these breaks. The combined inhibition can lead to an accumulation of double-strand breaks and synthetic lethality.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): By inducing immunogenic cell death, risvutatug rezetecan may increase tumor antigen presentation and T-cell infiltration. Checkpoint inhibitors can then unleash these T-cells to attack the tumor.
-
Platinum-Based Chemotherapy (e.g., Cisplatin, Carboplatin): These agents cause DNA cross-linking, representing a different mode of DNA damage that can complement the action of a topoisomerase I inhibitor.
-
Anti-Angiogenic Agents: By normalizing tumor vasculature, these agents may improve the delivery and penetration of risvutatug rezetecan into the tumor microenvironment.
References
- 1. panabee.com [panabee.com]
- 2. Risvutatug Rezetecan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. gsk.com [gsk.com]
- 4. ESMO Asia | Hansoh Pharma Announces Mini Oral Presentation of Phase 1 Study of Risvutatug Rezetecan (HS-20093, a B7-H3-targeted ADC) in Patients With Non-Small Cell Lung Cancer (NSCLC)-Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]
- 5. Hansoh Pharma Reports Promising Phase 1 Results for Risvutatug Rezetecan in Advanced NSCLC [longbridge.com]
- 6. onclive.com [onclive.com]
- 7. finviz.com [finviz.com]
- 8. GSK’s ADC Risvutatug Rezetecan Earns FDA Orphan Drug Status for Small Cell Lung Cancer [healthandpharma.net]
- 9. What is Trastuzumab Rezetecan used for? [synapse.patsnap.com]
- 10. adcreview.com [adcreview.com]
- 11. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. risvutatug rezetecan (GSK5764227) News - LARVOL Sigma [sigma.larvol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to AD-227 Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AD-227 therapy in their experiments. The information is designed to help identify and overcome common mechanisms of acquired resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-sensitive cell line is showing reduced responsiveness, characterized by an increasing IC50 value. What are the potential causes?
A1: A gradual increase in the half-maximal inhibitory concentration (IC50) is the hallmark of acquired resistance. This phenomenon can arise from several molecular mechanisms that allow cancer cells to evade the therapeutic effects of this compound. The most common causes include:
-
On-Target Secondary Mutations: The emergence of new mutations in the drug's target protein can prevent this compound from binding effectively. A frequent culprit is a "gatekeeper" mutation, which sterically hinders the drug's access to its binding pocket.[1][2]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[3][4][5] This reactivates downstream signaling necessary for cell survival and proliferation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][[“]]
-
Histological Transformation: In some cases, cells may undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the pathway targeted by this compound.[3][7]
To diagnose the specific cause, a systematic investigation is required, as outlined in the troubleshooting workflow below.
Q2: How can I experimentally determine if my resistant cells have a secondary mutation in the target kinase?
A2: The most direct method to identify secondary mutations is through DNA sequencing of the target kinase's coding region.[8][9]
-
Recommended Approach: Isolate genomic DNA from both your parental (sensitive) and the newly resistant cell lines. Amplify the kinase domain of the target gene using PCR. The resulting PCR product can then be sequenced using the Sanger sequencing method, which is highly accurate for detecting specific point mutations.[8][10] Compare the sequence from the resistant cells to the parental cells to identify any new mutations.
-
Expected Outcome: A common on-target resistance mechanism is the acquisition of a gatekeeper mutation.[1][2] For example, if this compound targets the L858R mutation in EGFR, a secondary T790M mutation is a well-documented resistance mechanism.[2] The presence of such a mutation would confirm on-target resistance.
Q3: My sequencing results are negative for secondary mutations. How do I test for bypass pathway activation?
A3: If no on-target mutations are found, the next step is to investigate the activation status of known bypass signaling pathways, such as the MET, AXL, or HER2 pathways.[4] Western blotting is the gold-standard technique for this analysis.[11][12]
-
Recommended Approach: Analyze the phosphorylation status of key proteins in these alternative pathways. For example, to check for MET activation, you would probe for phosphorylated MET (p-MET) and compare its levels between sensitive and resistant cells. Similarly, investigate the phosphorylation of downstream effectors common to multiple pathways, such as AKT and ERK.[11][13][14] An increase in the phosphorylation of these proteins in the resistant cells, despite treatment with this compound, indicates that a bypass track has been activated.
-
Data Interpretation: A significant increase in the ratio of a phosphorylated protein to its total protein level in resistant cells suggests pathway activation. (See Table 2 for example data).
Q4: I suspect increased drug efflux is causing resistance. How can I confirm this?
A4: Increased expression of drug efflux pumps, like MDR1 (ABCB1), is a common off-target resistance mechanism.[2][[“]] This can be assessed at both the gene and protein expression levels.
-
Recommended Approach:
-
Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding major drug transporters (e.g., ABCB1, ABCC1, ABCG2).[15][16][17] Compare the expression levels in resistant cells to those in the sensitive parental line.
-
Protein Expression: Confirm the qRT-PCR findings by performing a Western blot to detect the protein levels of the corresponding transporters.
-
-
Expected Outcome: A significant upregulation of one or more of these transporter genes in the resistant cell line is strong evidence of a drug efflux-mediated resistance mechanism.[18]
Data Presentation
Table 1: Comparative IC50 Values for this compound
This table shows representative data illustrating the shift in drug sensitivity as resistance develops. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI greater than 5 is typically considered a successful generation of a resistant cell line.[19]
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| H3255-P | Parental, this compound Sensitive | 15 ± 2.1 | 1.0 |
| H3255-R1 | This compound Resistant (On-Target) | 850 ± 45.3 | 56.7 |
| H3255-R2 | This compound Resistant (Bypass) | 675 ± 38.9 | 45.0 |
Table 2: Western Blot Densitometry for Bypass Pathway Analysis
This table summarizes quantitative data from a Western blot experiment. Values represent the relative phosphorylation of key signaling proteins, normalized to total protein levels and compared to the untreated parental control.
| Cell Line | Treatment | p-AKT (S473) / Total AKT | p-ERK (T202/Y204) / Total ERK |
| H3255-P | Vehicle Control | 1.00 | 1.00 |
| H3255-P | This compound (100 nM) | 0.15 | 0.21 |
| H3255-R2 | Vehicle Control | 2.85 | 3.10 |
| H3255-R2 | This compound (100 nM) | 2.75 | 2.98 |
Table 3: Relative Gene Expression of ABC Transporters via qRT-PCR
This table displays the fold change in mRNA expression of key drug transporter genes in a resistant cell line relative to its sensitive parental line. Expression is normalized to a housekeeping gene (e.g., GAPDH).[16]
| Gene | Description | Relative Fold Change (Resistant vs. Parental) |
| ABCB1 | MDR1 / P-glycoprotein | 48.2 |
| ABCC1 | MRP1 | 2.1 |
| ABCG2 | BCRP | 1.5 |
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the Receptor Tyrosine Kinase, blocking downstream signaling.
Caption: Primary mechanisms of acquired resistance to this compound therapy.
Caption: A logical workflow for troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol details how to measure drug sensitivity and determine the IC50 value using a standard endpoint assay.[20][21]
-
Cell Seeding:
-
Culture parental and suspected resistant cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).[21]
-
Incubate for 24 hours to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the appropriate wells.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Read the plate using a plate reader (luminescence, fluorescence, or absorbance).
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.[11][12][22]
-
Cell Treatment and Lysis:
-
Plate sensitive and resistant cells and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13][22]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[22]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody (e.g., anti-p-AKT Ser473, anti-total-AKT) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[12]
-
Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the phospho-protein signal to the total protein signal.
-
Protocol 3: Quantitative RT-PCR for Gene Expression Analysis
This protocol is used to measure the mRNA levels of target genes, such as ABC transporters.[15][23]
-
RNA Extraction:
-
Isolate total RNA from parental and resistant cell pellets using a commercial kit (e.g., RNeasy Mini Kit, TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[23]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.[15][24]
-
Run the plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[23]
-
ΔCt = Ct(gene of interest) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(resistant sample) - ΔCt(parental sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
Protocol 4: Sanger Sequencing for Mutation Detection
This protocol is for identifying point mutations in the target kinase domain.[8][25][26]
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA (gDNA) from both parental and resistant cell lines using a gDNA purification kit.
-
-
PCR Amplification:
-
Design primers to amplify the specific exon(s) of the target gene where resistance mutations are known to occur (e.g., the kinase domain).
-
Perform PCR using the extracted gDNA as a template to generate a specific DNA fragment.
-
Run the PCR product on an agarose gel to confirm the amplification of a single band of the correct size.
-
-
PCR Product Purification:
-
Purify the PCR product from the agarose gel or directly from the PCR reaction using a PCR purification kit to remove primers and dNTPs.
-
-
Sequencing Reaction:
-
Set up cycle sequencing reactions using the purified PCR product, one of the PCR primers (either forward or reverse), and a BigDye Terminator Cycle Sequencing Kit.[10]
-
Perform the reaction in a thermal cycler.
-
-
Sequence Analysis:
-
Purify the sequencing reaction products to remove unincorporated dyes.
-
Run the samples on a capillary electrophoresis-based genetic analyzer.[26]
-
Analyze the resulting chromatograms using sequencing analysis software (e.g., SnapGene, FinchTV) to identify any nucleotide changes in the resistant cell line compared to the parental cell line.[26] It is essential to use data from both forward and reverse sequencing reactions to confirm any potential mutations.[25]
-
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theros1ders.org [theros1ders.org]
- 6. consensus.app [consensus.app]
- 7. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 9. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 10. Comparison of Sanger Sequencing, Pyrosequencing, and Melting Curve Analysis for the Detection of KRAS Mutations: Diagnostic and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multimodal Analysis of Drug Transporter Expression in Gastrointestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 21. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. elearning.unite.it [elearning.unite.it]
- 24. mdpi.com [mdpi.com]
- 25. acgs.uk.com [acgs.uk.com]
- 26. jnsbm.org [jnsbm.org]
Optimizing AD-227 dosage to minimize off-target toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of AD-227 to minimize off-target toxicity. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High in vitro cytotoxicity in antigen-negative cell lines | 1. Linker instability leading to premature payload release. 2. Non-specific uptake of the ADC. 3. "Bystander effect" from payload diffusion. | 1. Perform a plasma stability assay to assess linker integrity. 2. Include a non-targeting ADC control to evaluate non-specific uptake. 3. Conduct a co-culture experiment with antigen-positive and antigen-negative cells to measure the bystander effect. |
| Unexpected in vivo toxicity (e.g., severe weight loss, hematological toxicity) at established doses | 1. Off-target binding of the antibody component. 2. Accumulation of the payload in non-target tissues. 3. Species-specific differences in metabolism or target expression. | 1. Screen this compound against a panel of normal human tissues to assess off-target binding. 2. Conduct biodistribution studies using a radiolabeled version of this compound. 3. If using a non-human model, confirm B7-H3 expression patterns are comparable to humans. |
| Variability in efficacy between experimental replicates | 1. Inconsistent cell plating or treatment concentrations. 2. Heterogeneity in B7-H3 expression within the cell population. 3. Issues with ADC storage and handling affecting its integrity. | 1. Ensure meticulous and consistent experimental technique. 2. Characterize B7-H3 expression levels in your cell lines using flow cytometry or IHC. 3. Follow recommended storage and handling protocols for this compound to prevent aggregation or degradation. |
| Difficulty in detecting ADC internalization by flow cytometry | 1. Inefficient internalization of the ADC. 2. Suboptimal antibody concentration or incubation time. 3. Issues with the flow cytometry protocol (e.g., incorrect compensation, gating strategy). | 1. Confirm B7-H3 is an internalizing antigen in your cell line. 2. Titrate the ADC concentration and optimize incubation time. 3. Include appropriate controls (e.g., unstained cells, single-color controls) and refine your gating strategy. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound dosage optimization and toxicity.
1. What is this compound and what is its mechanism of action?
This compound (also known as GSK5764227 or risvutatug rezetecan) is an investigational antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody that targets the B7-H3 protein, which is overexpressed on the surface of various cancer cells. This antibody is connected via a cleavable linker to a topoisomerase I inhibitor payload. Upon binding to B7-H3 on a cancer cell, this compound is internalized, and the payload is released, leading to DNA damage and subsequent cell death.
2. What are the known off-target toxicities of this compound?
Based on clinical trial data from the ARTEMIS-001 study, the most common treatment-related adverse events of grade 3 or higher are primarily hematological. These include:
The maximum tolerated dose (MTD) in a phase 1 study was determined to be 12.0 mg/kg.[3][4]
3. How can I optimize the dosage of this compound in my preclinical models to minimize toxicity?
Several strategies can be employed for dosage optimization:
-
Dose-Ranging Studies: Conduct studies using a range of this compound concentrations to identify the dose that provides optimal efficacy with acceptable toxicity.
-
Fractionated Dosing: Administering the total dose in smaller, more frequent administrations may help to reduce peak drug concentrations and mitigate toxicity.
-
Response-Guided Dosing: The dosage can be adjusted based on the observed therapeutic response and toxicity in your models.
-
Combination Therapies: Combining this compound with other agents may allow for a reduction in the dosage of this compound while maintaining or enhancing anti-tumor activity.
4. What in vitro assays are recommended for assessing the off-target toxicity of this compound?
A panel of in vitro assays can help predict potential off-target toxicities:
-
Cytotoxicity Assays: Use both B7-H3-positive (target) and B7-H3-negative (non-target) cell lines to determine the specificity of this compound.
-
Bystander Effect Assay: A co-culture of target and non-target cells can be used to evaluate the ability of the payload to kill neighboring antigen-negative cells.
-
Plasma Stability Assay: Incubating this compound in plasma can assess the stability of the linker and the rate of premature payload release.
-
Hemolysis Assay: This assay can be used to evaluate the potential for this compound to damage red blood cells.
5. What are the key considerations for in vivo studies with this compound?
-
Model Selection: Utilize appropriate animal models, such as patient-derived xenografts (PDX), that accurately reflect the B7-H3 expression and tumor heterogeneity of the intended clinical population.
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and complete blood counts to assess hematological parameters.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Conduct PK/PD studies to understand the distribution, metabolism, and elimination of this compound and its payload, and to correlate drug exposure with efficacy and toxicity.
Data Presentation
The following tables summarize key quantitative data from the ARTEMIS-001 clinical trial for risvutatug rezetecan in patients with extensive-stage small cell lung cancer (ES-SCLC).
Table 1: Efficacy of Risvutatug Rezetecan in ES-SCLC
| Dosage | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| 8.0 mg/kg (n=31) | 58.1% (95% CI, 39.1%-75.5%)[1] | 80.6% (95% CI, 62.5%-92.5%)[1] | 4.3 months (95% CI, 3.3-NA)[1] | 5.6 months (95% CI, 3.4-NA)[1] |
| 10.0 mg/kg (n=21) | 57.1% (95% CI, 34.0%-78.2%)[1] | 95.2% (95% CI, 76.2%-99.9%)[1] | Not Reached (95% CI, 3.1-NA)[1] | Not Reached (95% CI, 4.4-NA)[1] |
Table 2: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Incidence (across 8.0 mg/kg and 10.0 mg/kg doses) |
| Decreased neutrophil count | 39.3%[5] |
| Decreased white blood cell count | 33.9%[5] |
| Decreased lymphocyte count | 25.0%[5] |
| Decreased platelet count | 17.9%[5] |
| Anemia | 16.1%[5] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in B7-H3-positive and B7-H3-negative cell lines.
Methodology:
-
Cell Plating: Seed B7-H3-positive and B7-H3-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC. Add the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of different doses of this compound in a patient-derived xenograft (PDX) model.
Methodology:
-
Model Establishment: Implant tumor fragments from a B7-H3-positive PDX model subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound intravenously at different dose levels and schedules. The control group should receive a vehicle control or a non-targeting ADC.
-
Monitoring: Measure tumor volume and body weight regularly. Observe the animals for any clinical signs of toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups. Assess tolerability based on body weight changes and clinical observations.
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
Troubleshooting inconsistent results in AD-227 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving AD-227.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between replicate wells in my cell viability assays (e.g., MTT, XTT)?
A: High variability is a common issue and can stem from several factors.[1] The most frequent causes include inconsistent cell seeding, the "edge effect" in multi-well plates, and pipetting errors.[1][2] Ensure your cell suspension is homogenous, avoid using the outer wells of the plate for experimental data, and verify pipette calibration.[1][3]
Q2: this compound is precipitating in my cell culture medium. What should I do?
A: Compound precipitation is a significant problem as it makes the effective concentration unknown and can interfere with assay results.[1] First, visually confirm the precipitation under a microscope.[1] It is recommended to perform a solubility test of this compound in your specific culture medium.[1] You may need to prepare a higher concentration stock solution in a solvent like DMSO and ensure the final solvent concentration in the medium is low (typically <0.1%) and consistent across all wells, including vehicle controls.[1][4]
Q3: My positive control inhibitor is showing a different IC50 value in my kinase assay than expected. What could be the cause?
A: A shift in the IC50 value of a control inhibitor can be due to several factors. The concentration of ATP is a critical parameter, as the IC50 of ATP-competitive inhibitors is highly dependent on it.[5] Variations in enzyme or substrate concentrations, as well as different incubation times or buffer compositions, can also alter the results.[5] It is crucial to ensure that your assay conditions are consistent and well-documented.[5]
Q4: I'm seeing unexpected bands or high background on my Western blots after treating cells with this compound. What are the likely causes?
A: High background and non-specific bands are common Western blot issues.[6][7] High background can be caused by insufficient blocking, excessive antibody concentration, or inadequate washing.[7][8] Unexpected bands may arise from antibody cross-reactivity or protein degradation.[6][9] When introducing a new compound like this compound, it's also possible that it induces post-translational modifications or degradation of the target protein, leading to shifts in band size. Ensure you use validated antibodies and include appropriate loading controls.[9]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide addresses high variability in colorimetric cell viability assays (e.g., MTT) when testing this compound.
Problem: Replicate wells for the same concentration of this compound show significantly different absorbance readings, leading to a high standard deviation and unreliable dose-response curves.
Data Presentation: Example of Inconsistent vs. Optimized Results
| Concentration of this compound | Inconsistent Absorbance (Mean ± SD) | Optimized Absorbance (Mean ± SD) |
| Vehicle Control (0 µM) | 1.15 ± 0.25 | 1.21 ± 0.06 |
| 1 µM | 0.98 ± 0.21 | 1.05 ± 0.05 |
| 10 µM | 0.65 ± 0.18 | 0.72 ± 0.04 |
| 100 µM | 0.31 ± 0.15 | 0.35 ± 0.03 |
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Trypsinize and count cells that are in the exponential growth phase. Prepare a cell suspension of 2x10^5 cells/mL in complete culture medium. Gently swirl the suspension frequently to ensure it remains homogenous. Seed 100 µL of the cell suspension (20,000 cells/well) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to reduce evaporation (the "edge effect").[1][3] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[4] Include a vehicle control (medium with the highest equivalent concentration of DMSO) and a "no-treatment" control.[4] Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentrations or controls.[4]
-
MTT Incubation: After the desired treatment period (e.g., 48 hours), carefully remove the treatment medium. Add 100 µL of fresh, phenol red-free medium and 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: After incubation, carefully aspirate the MTT solution. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[1]
-
Data Acquisition: Place the plate on a shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
Guide 2: Variable Target Protein Levels in Western Blots
This guide addresses inconsistent band intensity for a target protein after treatment with this compound.
Problem: Western blot results show significant variability in the expression level of the target protein (Kinase Y) across biological replicates treated with the same concentration of this compound.
Data Presentation: Example of Inconsistent vs. Optimized Band Intensities
| Treatment Group | Inconsistent Kinase Y / GAPDH Ratio | Optimized Kinase Y / GAPDH Ratio |
| Vehicle Control 1 | 1.05 | 1.02 |
| Vehicle Control 2 | 0.98 | 0.99 |
| 10 µM this compound Rep 1 | 0.85 | 0.65 |
| 10 µM this compound Rep 2 | 0.45 | 0.61 |
Hypothetical Signaling Pathway for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. rwdstco.com [rwdstco.com]
- 9. blog.mblintl.com [blog.mblintl.com]
Improving the stability and conjugation of risvutatug rezetecan
Welcome to the technical support center for Risvutatug Rezetecan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and conjugation of this B7-H3-targeted antibody-drug conjugate (ADC).
Risvutatug rezetecan is an investigational ADC composed of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase inhibitor payload.[1][2][3] Proper handling and optimized protocols are crucial for maintaining its stability, efficacy, and achieving consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of risvutatug rezetecan aggregation, and how can it be prevented?
A1: Aggregation of ADCs is a common issue primarily driven by the hydrophobicity of the payload molecule.[][5] For risvutatug rezetecan, the topoisomerase inhibitor payload is likely hydrophobic, which can lead to the formation of high-molecular-weight species. Aggregation can reduce therapeutic efficacy and potentially increase immunogenicity.[6]
Prevention Strategies:
-
Formulation Optimization: Use of stabilizing excipients in the formulation buffer is critical. Surfactants (e.g., polysorbates), sugars, and amino acids can help prevent aggregation by minimizing intermolecular hydrophobic interactions.[]
-
Control of Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[7][8] Optimizing the conjugation reaction to achieve a moderate and homogeneous DAR (typically 2-4) is recommended.
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can mask the payload's hydrophobicity and improve solubility and stability.[][5]
-
Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles which can induce aggregation.[7]
Q2: My risvutatug rezetecan conjugate is showing significant loss of the 'rezetecan' payload during storage. What is the likely cause?
A2: Payload loss is often attributed to the instability of the linker connecting the drug to the antibody. If a thiol-maleimide linkage is used, a primary mechanism of instability is the retro-Michael reaction.[9][10] This reaction is reversible and can lead to the transfer of the drug-linker to other thiol-containing molecules like serum albumin, causing premature drug release and off-target toxicity.[11][12]
Q3: How can the stability of the thiol-maleimide linkage be improved?
A3: To enhance the stability of the thiosuccinimide ring formed by the thiol-maleimide reaction, the goal is to promote its hydrolysis to a stable, ring-opened maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[10]
Improvement Strategies:
-
Post-Conjugation Hydrolysis: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring. However, this must be carefully optimized to avoid antibody degradation.[10]
-
Use of Self-Hydrolyzing Maleimides: Employing next-generation maleimide linkers that are designed to undergo rapid, intramolecular hydrolysis at neutral pH can significantly increase ADC stability in vivo.[9][13]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Yield
This is a common challenge that can result from several factors related to the antibody, the linker-payload, or the reaction conditions.[14]
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time/temperature. Verify the generation of free thiols before conjugation.[14] |
| Antibody Impurity | Use highly pure antibody (>95%). Impurities like BSA can compete for conjugation sites. If necessary, purify the antibody before use. |
| Low Antibody Concentration | Use a starting antibody concentration of at least 0.5-1.0 mg/mL to ensure favorable reaction kinetics. |
| Suboptimal Reaction pH | The thiol-maleimide reaction is most efficient at pH 6.5-7.5.[14] pH values above 7.5 can lead to maleimide hydrolysis before conjugation. Verify and adjust the buffer pH. |
| Degraded Linker-Payload | The maleimide group on the linker is susceptible to hydrolysis. Ensure the linker-payload is stored under anhydrous conditions and brought to room temperature before use. Prepare solutions immediately before the conjugation reaction. |
| Insufficient Molar Ratio | Increase the molar excess of the risvutatug rezetecan linker-payload relative to the antibody to drive the reaction towards a higher DAR. This must be empirically optimized.[14] |
Issue 2: ADC Aggregation Observed Post-Purification
Aggregation can occur during the conjugation reaction or during subsequent purification and storage steps.[6]
| Possible Cause | Recommended Solution |
| High DAR | A high number of hydrophobic payloads increases the propensity for aggregation.[7] Aim for a lower, more homogeneous DAR by optimizing the conjugation reaction (see Issue 1). |
| Residual Organic Solvent | Ensure that any organic solvent (e.g., DMSO) used to dissolve the linker-payload is effectively removed during purification (e.g., via SEC or TFF), as it can promote aggregation.[7] |
| Suboptimal Buffer Formulation | The final formulation buffer is critical for long-term stability. Screen different buffers to find the optimal pH and ionic strength. The pH should be kept away from the ADC's isoelectric point.[7] |
| Inadequate Storage | Store the purified ADC at 2-8°C. For long-term storage, consider lyophilization in the presence of cryoprotectants or using specialized ADC stabilizing buffers.[15] Avoid repeated freeze-thaw cycles. |
| Mechanical Stress | High shear forces during purification steps like tangential flow filtration (TFF) can induce aggregation. Optimize process parameters to minimize stress.[5] |
Experimental Protocols
Protocol 1: Partial Reduction and Conjugation of Risvutatug Antibody
This protocol describes a general method for the partial reduction of interchain disulfide bonds on the risvutatug antibody followed by conjugation to a maleimide-functionalized rezetecan payload.
Materials:
-
Risvutatug Antibody (≥1 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated Rezetecan Payload (dissolved in DMSO)
-
Conjugation Buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 7.2)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer.
-
Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 90 minutes to partially reduce the interchain disulfide bonds.
-
Conjugation: Add a 6-fold molar excess of the maleimide-activated rezetecan payload (from a 10 mM DMSO stock) to the reduced antibody.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1 hour in the dark.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC using an SEC column (e.g., Sephadex G-25) to remove unconjugated payload, quencher, and other small molecules. Elute with a formulation buffer (e.g., PBS with 5% sucrose, 0.02% Polysorbate 20).
-
Characterization: Analyze the purified ADC for DAR (e.g., by HIC-HPLC), aggregation (by SEC-HPLC), and concentration (by UV-Vis spectroscopy).
Protocol 2: Plasma Stability Assessment
This protocol is used to evaluate the stability of the ADC and the rate of payload deconjugation in a biologically relevant matrix.
Materials:
-
Purified Risvutatug Rezetecan ADC
-
Human Plasma (or species of interest)
-
Phosphate-Buffered Saline (PBS)
-
Analytical Columns (HIC-HPLC and SEC-HPLC)
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 0.5 mg/mL in human plasma. As a control, prepare a parallel sample diluted in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
-
Analysis:
-
Deconjugation: Analyze the aliquots by Hydrophobic Interaction Chromatography (HIC)-HPLC to determine the average DAR. A decrease in the average DAR over time indicates payload loss.
-
Aggregation: Analyze the aliquots by Size-Exclusion Chromatography (SEC)-HPLC to measure the percentage of high-molecular-weight species (aggregates). An increase in the aggregate peak indicates physical instability.
-
-
Data Reporting: Plot the average DAR and the percentage of aggregate versus time for both plasma and PBS samples to determine the stability profile.
Visualizations
Caption: Workflow for the conjugation of risvutatug rezetecan.
Caption: Instability pathway of a thiol-maleimide ADC linker.
Caption: Logic tree for troubleshooting common ADC issues.
References
- 1. panabee.com [panabee.com]
- 2. gsk.com [gsk.com]
- 3. au.investing.com [au.investing.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cellmosaic.com [cellmosaic.com]
Addressing challenges in B7-H3 expression level quantification
Welcome to the technical support center for B7-H3 (CD276) expression level quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed protocols, data tables, and workflow diagrams to address common challenges in your experiments.
General Challenges & FAQs
This section addresses overarching issues related to B7-H3 expression that are not specific to a single technique.
Question: Why do I see a discrepancy between B7-H3 mRNA and protein levels?
Answer: It is common to observe high B7-H3 mRNA expression but low or limited protein expression in normal tissues.[1][2] This discrepancy is often due to post-transcriptional regulation by microRNAs, such as miRNA-29, which can suppress B7-H3 protein expression by targeting its 3'-untranslated mRNA region.[1] In contrast, both mRNA and protein levels tend to be high in many cancer types.[2]
Question: How significant is B7-H3 expression heterogeneity?
Answer: B7-H3 expression is known to be heterogeneous, both between different tumor types and within a single tumor (intratumoral heterogeneity).[3] Expression can vary significantly, with IHC staining ranging from negative to weak, moderate, or strong across various cancers.[3] This variability is a critical consideration for patient stratification and the development of B7-H3 targeted therapies.[3][4] Despite this, B7-H3 is still considered a promising pan-cancer target due to its high frequency of expression in malignant tissues compared to normal tissues.[1][5]
Immunohistochemistry (IHC) Troubleshooting
Quantifying B7-H3 expression by IHC can be challenging. Below are common problems and solutions.
Question: I am seeing weak or no staining for B7-H3 in my tissue samples. What should I do?
Answer: A weak or absent signal can stem from several factors. First, confirm that your primary antibody is validated for IHC.[6] It is crucial to run a positive control (e.g., a cell line known to express B7-H3 or a tissue type with previously confirmed high expression) to ensure the antibody and detection system are working correctly.[6][7] Also, consider that the tissue sample may genuinely be negative for the protein.[6] If the controls work, optimize your protocol by adjusting key steps like antigen retrieval, primary antibody concentration, and incubation time.[6][8] Tissue sections should be freshly cut, as signal can be lost during storage.[6]
Question: My IHC slides have high background staining. How can I reduce it?
Answer: High background can obscure specific staining. This may be caused by several issues:
-
Primary Antibody Concentration: If the primary antibody concentration is too high, it can lead to non-specific binding.[8][9] Try titrating the antibody to a lower concentration.
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies on the tissue.[8] Ensure washing steps are thorough.
-
Blocking Issues: Ineffective blocking can lead to non-specific antibody binding. You may need to increase the concentration or incubation time of your blocking buffer.[9]
-
Endogenous Biotin: If using a biotin-based detection system, tissues with high endogenous biotin (e.g., kidney, liver) can cause background.[6] Consider using a polymer-based detection system or performing a biotin block.[6]
-
Tissue Preparation: Inadequate deparaffinization can cause uneven, spotty background.[6] Use fresh xylene for this step.
Question: How do I score B7-H3 IHC results?
Answer: B7-H3 scoring is typically based on both the percentage of positive tumor cells and the staining intensity (e.g., negative, weak, moderate, strong).[3][10] A final score can be generated by combining these two parameters. For example, a final score might classify tumors as "B7-H3 low" or "B7-H3 high".[10] B7-H3 expression can be observed in both the cell membrane and the cytoplasm.[10]
B7-H3 IHC Experimental Workflow
Table 1: Recommended Reagents for B7-H3 IHC
| Reagent | Example Specification | Purpose |
| Primary Antibody | Rabbit Monoclonal Anti-B7-H3 | Binds specifically to the B7-H3 protein. |
| Antigen Retrieval | Sodium Citrate Buffer (10 mM, pH 6.0) | Exposes antigenic sites masked by fixation. |
| Blocking Solution | 3% H₂O₂ in Methanol, then 5% BSA in PBS | Blocks endogenous peroxidase and non-specific protein binding.[9] |
| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit IgG | Binds to the primary antibody. |
| Detection System | DAB (3,3'-Diaminobenzidine) | Chromogenic substrate for HRP, produces a brown precipitate. |
| Counterstain | Hematoxylin | Stains cell nuclei blue for contrast.[7] |
Flow Cytometry Troubleshooting
Flow cytometry is used to quantify B7-H3 expression on the cell surface.
Question: How do I set up a gating strategy for B7-H3 on tumor cells?
Answer: A multiparametric flow cytometry (MFC) panel is effective for identifying B7-H3 expressing tumor cells, especially in heterogeneous samples like bone marrow. A typical strategy involves:
-
Gate on nucleated singlets to exclude debris and cell doublets.
-
Use a viability dye to exclude dead cells.
-
Use a pan-leukocyte marker like CD45 to exclude hematopoietic cells (CD45- population).
-
From the CD45- population, use a tumor-specific marker (e.g., CD56 for neuroblastoma) to identify tumor cells.[11][12]
-
Analyze the expression of B7-H3 on the gated tumor cell population, using an isotype control to set the negative gate.[1]
B7-H3 Flow Cytometry Gating Strategy
Question: My B7-H3 signal is weak or has a low mean fluorescence intensity (MFI). How can I improve it?
Answer: A weak signal can be due to low expression levels on the target cells or suboptimal staining. To improve the signal, ensure you are using a bright, validated fluorochrome-conjugated antibody. Titrate your primary antibody to find the optimal concentration that maximizes the signal-to-noise ratio. If the signal is still low, consider using a brighter fluorochrome or an amplification strategy, such as a biotinylated primary antibody followed by a streptavidin-fluorochrome conjugate. Also, confirm the specificity of your antibody using cell lines with known high and low/negative B7-H3 expression.[13]
Table 2: Example Panel for B7-H3 Flow Cytometry on Neuroblastoma Cells
| Marker | Fluorochrome | Purpose |
| CD45 | PerCP-eFluor 710 | Identify and exclude hematopoietic cells. |
| CD56 | PE-Cyanine7 | Identify neuroblastoma cells. |
| B7-H3 (CD276) | PE | Quantify B7-H3 expression on target cells. |
| Viability Dye | e.g., DAPI | Exclude dead cells from analysis. |
| Isotype Control | PE | Negative control to set the gate for B7-H3 positivity.[1] |
Quantitative Real-Time PCR (qRT-PCR) Troubleshooting
qRT-PCR is used to measure B7-H3 (CD276) mRNA transcript levels.
Question: How do I design reliable primers for B7-H3 qRT-PCR?
Answer: Proper primer design is critical for accurate qRT-PCR results. Follow these guidelines:
-
Amplicon Size: Design primers to produce an amplicon between 75 and 200 bp.[14] This range ensures high amplification efficiency.[15]
-
Specificity: Use tools like BLAST to check that your primer sequences are specific to the B7-H3 (CD276) gene and will not amplify other genes.
-
Melting Temperature (Tm): Aim for a Tm between 50-65°C, with both forward and reverse primers having similar Tm values (within 5°C).[14]
-
GC Content: The GC content should be between 50-60%.[14]
-
Avoid Secondary Structures: Check for potential hairpins, self-dimers, and cross-dimers. Avoid repeats of single bases, especially G's.[14]
-
Span Exon-Exon Junctions: Whenever possible, design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA.[15]
Question: My amplification efficiency is low or my Cq values are high. What could be the cause?
Answer: Poor efficiency or high Cq values suggest a problem with the reaction setup or reagents.
-
Template Quality: Ensure your RNA/cDNA is pure and not degraded. Contaminants from the RNA extraction process can inhibit PCR.[15]
-
Primer/Probe Concentration: The concentration of primers and probe may not be optimal. Titrate primer concentrations (typically between 100-900 nM) and probe concentration (around 250 nM) to find the best combination.[16]
-
Annealing Temperature: The annealing temperature may be too high, reducing primer binding efficiency.[17] Optimize this by running a gradient PCR to find the temperature that gives the lowest Cq value without non-specific products.[14]
-
Reagent Issues: Check the integrity of your master mix and primers. Repeated freeze-thaw cycles can degrade reagents.
B7-H3 qRT-PCR Protocol Optimization
Table 3: Typical qRT-PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles | Purpose |
| Enzyme Activation | 95°C | 30 sec - 3 min | 1 | Activates the hot-start DNA polymerase.[16] |
| Denaturation | 95°C | 15 - 30 sec | \multirow{2}{*}{40} | Separates the double-stranded DNA template.[17] |
| Annealing/Extension | 60 - 65°C | 30 - 60 sec | Primers anneal and polymerase extends the new strand. | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 | Assesses the specificity of the amplified product. |
Detailed Experimental Protocols
Protocol 1: B7-H3 Staining in FFPE Tissues (IHC)
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each). b. Immerse in 100% ethanol (2 changes, 3 minutes each). c. Immerse in 95% ethanol (2 minutes), then 70% ethanol (2 minutes). d. Rinse with distilled water.
-
Antigen Retrieval: a. Place slides in a container with 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat in a microwave or water bath at 95-100°C for 20 minutes. c. Allow slides to cool to room temperature (approx. 30 minutes).
-
Staining: a. Rinse slides with wash buffer (e.g., PBS). b. Block endogenous peroxidase by incubating with 3% H₂O₂ in methanol for 15 minutes. c. Rinse with wash buffer. d. Apply a protein blocking solution (e.g., 5% BSA or normal serum) and incubate for 1 hour at room temperature. e. Drain blocking solution and apply primary anti-B7-H3 antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber. f. Rinse slides with wash buffer (3 changes, 5 minutes each). g. Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. h. Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Detection and Visualization: a. Apply DAB substrate solution and incubate until brown color develops (typically 1-10 minutes). Monitor under a microscope. b. Rinse slides with distilled water to stop the reaction. c. Counterstain with hematoxylin for 1-2 minutes. d. Rinse with water. e. Dehydrate slides through an ethanol series (70%, 95%, 100%) and clear with xylene. f. Mount with a permanent mounting medium and coverslip.
Protocol 2: B7-H3 Cell Surface Staining (Flow Cytometry)
-
Cell Preparation: a. Prepare a single-cell suspension from tissue or cell culture. b. Count cells and aliquot approximately 1 x 10⁶ cells per tube. c. Wash cells with FACS buffer (e.g., PBS + 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Add viability dye according to the manufacturer's protocol. b. Wash cells with FACS buffer. c. Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD56, anti-B7-H3, and corresponding isotype controls in separate tubes) at pre-titrated concentrations. d. Incubate for 30 minutes at 4°C in the dark.
-
Acquisition: a. Wash cells twice with FACS buffer. b. Resuspend cells in 300-500 µL of FACS buffer. c. Acquire samples on a flow cytometer. Ensure enough events are collected for rare population analysis if needed.
-
Analysis: a. Use the gating strategy described above to identify the cell population of interest. b. Quantify the percentage of B7-H3 positive cells and the Mean Fluorescence Intensity (MFI) relative to the isotype control.
Protocol 3: B7-H3 mRNA Quantification (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from cells or tissue using a standard kit, ensuring high purity (A260/280 ratio ~2.0). b. Perform DNase I treatment to remove any contaminating genomic DNA.[15] c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix on ice. For a 20 µL reaction, combine:
- 10 µL of 2x qPCR Master Mix (containing SYBR Green or compatible with TaqMan probes).
- 0.5 µL of Forward Primer (final concentration 400 nM).
- 0.5 µL of Reverse Primer (final concentration 400 nM).
- (If using TaqMan) 0.5 µL of Probe (final concentration 250 nM).
- 2 µL of diluted cDNA template.
- Nuclease-free water to 20 µL. b. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
Thermal Cycling: a. Run the plate on a real-time PCR instrument using the cycling conditions outlined in Table 3.
-
Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. Normalize the Cq value of B7-H3 to that of a validated housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the relative expression using a method like the 2-ΔΔCt method.[18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Design and Preclinical Validation of an Anti-B7-H3-Specific Radiotracer: A Non-Invasive Imaging Tool to Guide B7-H3-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. B7-H3 targeted antibody-based immunotherapy of malignant diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. CD276 / B7-H3 Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Multiparametric flow cytometry highlights B7-H3 as a novel diagnostic/therapeutic target in GD2neg/low neuroblastoma variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bio-rad.com [bio-rad.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. quantabio.com [quantabio.com]
- 17. Reaction Optimization | MB [molecular.mlsascp.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing GSK'227 Payload Delivery to the Tumor Core
Welcome to the technical support center for GSK'227. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of the GSK'227 payload to the tumor core. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
I. GSK'227 Overview
GSK'227 is a novel antibody-drug conjugate (ADC) targeting a hypothetical tumor-associated antigen, Tumor-Associated Antigen 7 (TAA7). It comprises a humanized IgG1 monoclonal antibody, a cleavable linker, and a potent cytotoxic payload, a fictional topoisomerase inhibitor "Toxin-22". The successful delivery of Toxin-22 to the tumor core is critical for its therapeutic efficacy.
II. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during GSK'227 application in preclinical models.
Question 1: We are observing high uptake of GSK'227 at the tumor periphery but poor penetration into the tumor core in our xenograft models. What are the potential causes and how can we improve this?
Potential Causes:
-
High Interstitial Fluid Pressure (IFP) in the Tumor Core: Dense tumor stroma and leaky vasculature can increase IFP, impairing convective transport of GSK'227.
-
Dense Extracellular Matrix (ECM): A high concentration of collagen and other ECM proteins can act as a physical barrier, limiting ADC diffusion.
-
Binding Site Barrier: High TAA7 expression on peripheral tumor cells can lead to rapid binding and internalization of GSK'227, preventing it from reaching deeper tumor regions.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimized for deep tumor penetration.
Troubleshooting Suggestions:
-
Enzymatic Depletion of ECM: Consider co-administration of collagenase or hyaluronidase to degrade the ECM and improve GSK'227 diffusion.
-
Modulation of Tumor Vasculature: The use of agents that normalize tumor blood vessels, such as anti-angiogenic therapies, may reduce IFP and enhance delivery.
-
Dosing Regimen Optimization: Experiment with different dosing schedules, such as a high-dose "burst" followed by lower maintenance doses, or continuous infusion, to saturate peripheral binding sites and allow for deeper penetration.
-
Combination Therapy: Investigate the use of agents that can alter the tumor microenvironment, such as those that target cancer-associated fibroblasts (CAFs).
Question 2: We are observing significant off-target toxicity in our in vivo studies with GSK'227. What could be the reason and how can we mitigate it?
Potential Causes:
-
Premature Payload Release: The cleavable linker may be unstable in circulation, leading to the early release of Toxin-22.
-
Expression of TAA7 on Healthy Tissues: Low-level expression of the target antigen on normal cells can lead to off-target binding and toxicity.
-
Non-specific Uptake: The ADC may be taken up by healthy tissues through non-specific mechanisms, such as Fc receptor-mediated uptake by immune cells.
Troubleshooting Suggestions:
-
Linker Stability Assessment: Perform in vitro plasma stability assays to determine the rate of payload release in circulation. If the linker is unstable, a more stable linker chemistry may be required.
-
Target Expression Profiling: Conduct thorough immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of healthy tissues to assess TAA7 expression levels.
-
Fc Receptor Engineering: If non-specific uptake is suspected, consider engineering the Fc region of the antibody to reduce binding to Fc receptors.
-
Dose Titration: Carefully titrate the dose of GSK'227 to find a therapeutic window that maximizes anti-tumor activity while minimizing off-target toxicity.
III. Data Presentation
Table 1: Comparison of Strategies to Enhance GSK'227 Tumor Core Delivery in a Murine Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Core Payload Concentration (ng/g tissue) ± SD | Tumor Growth Inhibition (%) | Observed Toxicity |
| GSK'227 Alone | 10 mg/kg, weekly | 15.2 ± 3.1 | 45 | Mild |
| GSK'227 + Hyaluronidase | 10 mg/kg GSK'227, weekly; 2000 U/kg Hyaluronidase, bi-weekly | 35.8 ± 5.7 | 68 | Mild |
| GSK'227 (High-Dose Burst) | 30 mg/kg initial dose, followed by 5 mg/kg weekly | 28.4 ± 4.9 | 62 | Moderate |
| GSK'227 + Anti-VEGF Ab | 10 mg/kg GSK'227, weekly; 5 mg/kg Anti-VEGF Ab, bi-weekly | 25.1 ± 4.2 | 59 | Mild |
IV. Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Assessing GSK'227 Tumor Penetration
-
Tissue Collection and Preparation:
-
Excise tumors from treated and control animals at specified time points.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed tumors in paraffin.
-
Section tumors at 5 µm thickness.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate sections with a primary antibody against the payload (Toxin-22) or the antibody component of GSK'227 overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with 3,3'-diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Acquire high-resolution images of the entire tumor section.
-
Quantify the staining intensity and distribution from the tumor periphery to the core using image analysis software.
-
V. Visualizations
Caption: Troubleshooting workflow for poor GSK'227 tumor penetration.
Mitigating hematological toxicities associated with AD-227
Technical Support Center: AD-227
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating hematological toxicities associated with the investigational antibody-drug conjugate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hematological toxicity?
A1: this compound is an antibody-drug conjugate designed to target and eliminate cancer cells. However, the target antigen is also expressed at low levels on hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. Off-target binding to these cells leads to the internalization of the cytotoxic payload, resulting in myelosuppression, which can manifest as neutropenia, thrombocytopenia, and anemia.
Q2: What are the expected hematological adverse events observed with this compound administration in preclinical models?
A2: The most common hematological toxicities observed in preclinical studies are dose-dependent and reversible. These include a decrease in absolute neutrophil count (neutropenia), a reduction in platelet count (thrombocytopenia), and a decline in red blood cell parameters (anemia). The nadir (lowest point) for neutrophils and platelets is typically observed 7-10 days post-administration, with recovery beginning by day 14-21.
Q3: How can I monitor for hematological toxicities during my in vivo studies with this compound?
A3: Regular monitoring of peripheral blood counts is critical. We recommend performing a complete blood count (CBC) with differential at baseline (before this compound administration) and then at regular intervals post-administration (e.g., days 3, 7, 10, 14, and 21). This will allow for the characterization of the onset, severity, and recovery from hematological adverse events. For more detailed investigation of bone marrow effects, a colony-forming unit (CFU) assay can be performed on bone marrow aspirates.
Q4: Are there any strategies to mitigate this compound-induced myelosuppression?
A4: Several strategies are currently under investigation. These include optimizing the dosing schedule (e.g., split-dosing or alternative scheduling) to allow for bone marrow recovery between doses. Co-administration of growth factors, such as granulocyte-colony stimulating factor (G-CSF), is also being explored to support neutrophil recovery. Additionally, the development of next-generation ADCs with improved tumor-to-HSPC selectivity is an ongoing effort.
Troubleshooting Guides
Issue 1: Severe and prolonged neutropenia is observed in our animal models.
-
Question: We have administered this compound at the recommended dose, but we are observing Grade 4 neutropenia (<500 cells/µL) that persists beyond 14 days. What could be the cause, and what are the next steps?
-
Answer:
-
Confirm Dose Calculation: Double-check the formulation and administration calculations to rule out a dosing error.
-
Evaluate Animal Strain: Certain rodent strains can exhibit higher sensitivity to cytotoxic agents. Review literature for the known myelosuppressive sensitivity of the strain you are using.
-
Consider Dose Reduction: For subsequent cohorts, consider a dose reduction of 25-50% to determine a dose that maintains an acceptable therapeutic window with manageable toxicity.
-
Implement Supportive Care: The use of G-CSF (e.g., filgrastim) can be considered to accelerate neutrophil recovery. Consult with your institution's veterinary staff for appropriate dosing and administration protocols for your model.
-
Issue 2: Unexpectedly high levels of anemia are detected early in the study.
-
Question: Our CBC results show a rapid decline in hemoglobin and hematocrit levels within the first 3-5 days post-AD-227 administration. Is this expected?
-
Answer:
-
Assess for Hemolysis: While the primary mechanism of anemia is expected to be erythroid suppression in the bone marrow (which would manifest later), a rapid decline could indicate hemolysis. Perform a peripheral blood smear to look for schistocytes and a plasma hemoglobin measurement to rule out drug-induced hemolytic anemia.
-
Review Compound Purity: Impurities in the this compound formulation could potentially contribute to unexpected toxicities. Confirm the purity and integrity of the lot being used.
-
Monitor Reticulocyte Count: A low reticulocyte count would be consistent with bone marrow suppression, while a high count might suggest a hemolytic process.
-
Quantitative Data Summary
Table 1: Dose-Dependent Hematological Effects of this compound in a Murine Model
| Dose Group (mg/kg) | Mean Neutrophil Nadir (cells/µL) | Mean Platelet Nadir (cells/µL) | Mean Hemoglobin Nadir (g/dL) |
| Vehicle Control | 4,500 | 850,000 | 13.5 |
| 5 | 2,100 | 620,000 | 11.8 |
| 10 | 950 | 310,000 | 10.2 |
| 15 | <500 | 150,000 | 8.9 |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis
-
Sample Collection: Collect approximately 50-100 µL of whole blood from the saphenous vein or other appropriate site into EDTA-coated microtainer tubes.
-
Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Store samples at 4°C if not analyzed immediately, but analysis within 6 hours is recommended.
-
Analysis: Use a calibrated automated hematology analyzer to obtain counts for white blood cells (with differential), red blood cells, hemoglobin, hematocrit, and platelets.
-
Data Recording: Record all values and flag any results that fall outside the normal reference range for the species and strain being used.
Protocol 2: Colony-Forming Unit (CFU) Assay for Bone Marrow Progenitors
-
Bone Marrow Harvest: Euthanize the animal according to IACUC-approved guidelines. Dissect the femurs and tibias and flush the bone marrow cavity with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.
-
Plating: Plate 1x10^5 bone marrow cells into a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines to support the growth of desired colony types (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: After 7-14 days (depending on the colony type), count the number of colonies under an inverted microscope.
-
Analysis: Compare the number and type of colonies from this compound-treated animals to those from vehicle-treated controls to quantify the effect on hematopoietic progenitor cell function.
Visualizations
Caption: Hypothetical mechanism of this compound induced myelosuppression in HSPCs.
Caption: Workflow for monitoring hematological toxicity of this compound in vivo.
Caption: Troubleshooting decision tree for severe this compound myelosuppression.
Overcoming AD-227 delivery barriers in the tumor microenvironment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AD-227 (GSK'227/HS-20093/risvutatug rezetecan), a B7-H3-targeted antibody-drug conjugate (ADC).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK's risvutatug rezetecan, GSK'227, or HS-20093) is an investigational antibody-drug conjugate.[1][2][3][4][5][6][7] It is composed of a fully humanized anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload via a protease-cleavable linker.[1][2][3][4][7]
The mechanism of action involves:
-
Targeting: The antibody component of this compound specifically binds to the B7-H3 (CD276) protein, which is overexpressed on the surface of various solid tumor cells and components of the tumor microenvironment (TME).[8][9][10]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload.
-
Cytotoxicity: The payload inhibits topoisomerase I, an enzyme essential for DNA replication.[11][12] This leads to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[11][12]
Q2: On which cell types is the B7-H3 target expressed in the tumor microenvironment?
A2: B7-H3 (CD276) has a broad expression profile within the TME, which is a key consideration for experimental design and data interpretation. It is highly expressed on:
-
Tumor Cells: Found in a wide variety of solid tumors, including small-cell lung cancer (SCLC), osteosarcoma, prostate cancer, and others.[4][9][13] High expression is often correlated with poor prognosis.[13]
-
Tumor Vasculature: Expressed on endothelial cells of tumor-associated blood vessels.[14]
-
Immune Cells: Found on tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and monocytes.[14][15][16]
-
Stromal Cells: Expressed on cancer-associated fibroblasts (CAFs).[8][14]
This widespread expression on both malignant and TME components suggests that this compound may have dual effects: direct killing of cancer cells and modulation of the tumor microenvironment.[8][14]
Q3: What are the known delivery barriers for ADCs like this compound in the TME?
A3: Solid tumors present several barriers that can impede the delivery and efficacy of ADCs:
-
Dense Extracellular Matrix (ECM): The ECM can act as a physical barrier, limiting the penetration of large molecules like ADCs from the vasculature into the deeper regions of the tumor.
-
High Interstitial Fluid Pressure: This can reduce convective transport of the ADC into the tumor tissue.
-
The "Binding Site Barrier": High-affinity ADCs may bind strongly to the first layer of antigen-positive cells they encounter near blood vessels. This can lead to heterogeneous drug distribution, with distal tumor cells receiving suboptimal concentrations of the ADC.
-
Heterogeneous Target Expression: The expression of B7-H3 can vary across the tumor, with some cancer cells having low or no expression. Payloads with a "bystander effect," where the released drug can diffuse and kill adjacent antigen-negative cells, can help overcome this challenge.[17][18][][20][21]
II. Troubleshooting Guides
This section addresses common issues encountered during preclinical evaluation of this compound.
Problem 1: Lower than Expected In Vitro Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Low B7-H3 expression on the target cell line. | 1. Confirm B7-H3 expression levels using flow cytometry or western blot. 2. Select a cell line with validated high B7-H3 expression for initial experiments. 3. Consider using a positive control ADC targeting a different, highly expressed antigen on your cell line. |
| Inefficient ADC internalization. | 1. Perform an internalization assay using a fluorescently labeled version of the anti-B7-H3 antibody to confirm uptake. 2. Ensure experimental conditions (e.g., temperature, incubation time) are optimal for endocytosis. |
| Payload resistance. | 1. Test the sensitivity of your cell line to the free topoisomerase I inhibitor payload to rule out intrinsic resistance. 2. Some cell lines may overexpress drug efflux pumps (e.g., ABC transporters) that can remove the payload before it can act. |
| Incorrect assay setup. | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.[22][23] 2. Verify the concentration and integrity of the ADC stock solution. 3. Ensure the incubation time is sufficient for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[24] |
Problem 2: Inconsistent Results in In Vivo Tumor Models
| Potential Cause | Troubleshooting Steps |
| Poor tumor penetration. | 1. Perform biodistribution studies using a radiolabeled or fluorescently labeled this compound to assess tumor accumulation and distribution.[8] 2. Analyze tumor sections via immunohistochemistry (IHC) or immunofluorescence (IF) to visualize ADC penetration from blood vessels. 3. Consider using tumor models with varying stromal content to assess its impact on delivery. |
| Heterogeneous B7-H3 expression in the xenograft. | 1. Characterize B7-H3 expression in your tumor model using IHC to assess uniformity. 2. If expression is heterogeneous, the bystander effect of the payload is critical. Evaluate this effect in vitro before in vivo studies.[17][18][][20][21] |
| Suboptimal dosing regimen. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. 2. Evaluate different dosing schedules (e.g., once weekly vs. every three weeks) as this can impact efficacy and toxicity. |
| Instability of the ADC in circulation. | 1. Perform pharmacokinetic (PK) analysis to measure the concentration of intact ADC and free payload in plasma over time. 2. Premature release of the payload can lead to systemic toxicity and reduced efficacy. |
III. Quantitative Data Summary
The following tables summarize publicly available clinical data for this compound (risvutatug rezetecan). Preclinical data is often proprietary, but these clinical results provide a benchmark for efficacy.
Table 1: Efficacy of Risvutatug Rezetecan in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) - ARTEMIS-001 Trial
| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| 8.0 mg/kg | 63.6% (in 11 patients) | 81.8% (in 11 patients) | 4.7 months |
| Overall | 30% (in 53 patients) | 86% (in 53 patients) | 5.4 months |
| (Data from patients who have progressed on or after platinum-based chemotherapy)[25] |
IV. Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is a general guideline for assessing the potency (IC50) of this compound on adherent cancer cell lines.
Materials:
-
B7-H3 positive and negative cell lines
-
Complete cell culture medium
-
This compound and a non-targeting control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.[22][23]
-
ADC Treatment: Prepare serial dilutions of this compound and control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs. Include untreated control wells.
-
Incubation: Incubate the plate for 96-120 hours at 37°C, 5% CO2.[24]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[26][27]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.[22][27]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: Bystander Killing Co-Culture Assay
This assay evaluates the ability of the this compound payload to kill neighboring antigen-negative cells.
Materials:
-
B7-H3 positive "target" cells (e.g., expressing GFP)
-
B7-H3 negative "bystander" cells (e.g., expressing RFP)
-
This compound
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of B7-H3 positive (GFP) and B7-H3 negative (RFP) cells in a 96-well plate at a defined ratio (e.g., 1:5). Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with varying concentrations of this compound.
-
Incubation: Incubate for 96-120 hours.
-
Imaging/Reading: Acquire images using a fluorescence microscope to visualize the reduction in both green and red fluorescent cells. Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity of each color.
-
Analysis: Calculate the percent viability of both the target (GFP) and bystander (RFP) cell populations relative to untreated co-culture controls. A significant reduction in the RFP-positive population indicates a bystander effect.
V. Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. GSK secures USFDA Breakthrough Therapy Designation for GSK5764227 for extensive stage small cell lung cancer [medicaldialogues.in]
- 4. gsk.com [gsk.com]
- 5. pharmashots.com [pharmashots.com]
- 6. Small Cell Lung Cancer Clinical Trial Pipeline Accelerates as 100+ Pharma Companies Rigorously Develop Drugs for Market Entry | DelveInsight [barchart.com]
- 7. US FDA grants Orphan Drug Designation to GSK’227, a B7-H3-targeted antibody-drug conjugate to treat small-cell lung cancer [pharmabiz.com]
- 8. Engineering CD276/B7-H3-targeted antibody-drug conjugates with enhanced cancer-eradicating capability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 11. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B7-H3 in Cancer Immunotherapy-Prospects and Challenges: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The relevance of B7-H3 and tumor-associated macrophages in the tumor immune microenvironment of solid tumors: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. onclive.com [onclive.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
Improving the therapeutic index of B7-H3 targeted ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of B7-H3 targeted antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is B7-H3 and why is it a promising target for ADCs?
B7-H3, also known as CD276, is a type I transmembrane protein that is a member of the B7 family of immune checkpoint molecules.[1] It is an attractive target for ADC development because it is highly overexpressed in a wide variety of solid tumors, including non-small cell lung cancer, prostate cancer, and breast cancer, while showing limited expression in normal, healthy tissues.[1][2][3] This high tumor-associated expression is often correlated with poor prognosis, tumor progression, and metastasis.[1][2] The differential expression pattern between tumor and healthy tissue provides a theoretical window for targeted delivery of cytotoxic payloads.
Q2: What are the primary reasons for a narrow therapeutic index with B7-H3 ADCs?
A narrow therapeutic index is a common challenge in ADC development. For B7-H3 ADCs, this can be attributed to several factors:
-
Target-Antigen-Independent Toxicity: Most dose-limiting toxicities of ADCs are driven by the payload and are often independent of B7-H3 expression.[4] This can occur from the premature release of the cytotoxic drug from the linker in circulation.[5]
-
"On-Target, Off-Tumor" Toxicity: While B7-H3 expression is low in most normal tissues, its presence in some healthy organs can lead to ADC binding and subsequent toxicity.[5][6]
-
Payload Potency: Highly potent payloads, such as pyrrolobenzodiazepines (PBDs) and duocarmycins, can cause significant toxicity if released off-target.[1][7] Common dose-limiting toxicities include thrombocytopenia, neutropenia, and peripheral neuropathy.[5]
-
Linker Instability: An unstable linker can lead to premature payload release in the systemic circulation, causing widespread toxicity to healthy tissues before the ADC reaches the tumor.[5]
Q3: What strategies can be employed to widen the therapeutic index of a B7-H3 ADC?
Improving the therapeutic index involves optimizing each component of the ADC:
-
Antibody Engineering: Modifying the antibody's Fc region (e.g., with LALA-PG mutations) can prevent undesirable interactions with Fc receptors on immune cells, which could otherwise lead to off-target killing.[2]
-
Linker Optimization: Utilizing more stable linkers, such as site-specific conjugation technologies (e.g., SYNtecanE®) or novel cleavable linkers (e.g., TMALIN®), can ensure the payload remains attached to the antibody until it reaches the tumor microenvironment.[1]
-
Payload Selection: Tailoring the payload to the specific cancer type may be necessary, as different tumors have unique cytotoxic vulnerabilities.[2] Using payloads with a well-understood mechanism of action and toxicity profile, such as topoisomerase I inhibitors (e.g., exatecan derivatives like DXd), is a common strategy.[1][8]
-
Site-Specific Conjugation: Conventional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR).[9] Site-specific conjugation produces a more homogeneous product with a defined DAR, leading to more predictable pharmacokinetics and a better safety profile.[2][9]
-
Bispecific ADCs: Creating bispecific ADCs that target B7-H3 and another tumor-associated antigen (e.g., PTK7 or EGFR) can increase tumor specificity and potentially reduce off-target binding.[1][10]
Q4: What is the "bystander effect" and how is it relevant for B7-H3 ADCs?
The bystander effect occurs when a cytotoxic payload, once released from an ADC within a target cancer cell, can diffuse out and kill neighboring cancer cells, including those that may not express the target antigen (B7-H3).[11] This is a key feature for treating heterogeneous tumors where not all cells express B7-H3.[12] Payloads like exatecan are cell-permeable and can induce this effect, enhancing the overall anti-tumor activity of the ADC.[11]
Troubleshooting Guide
Issue 1: Low In Vitro Cytotoxicity or High IC50 Value
| Potential Cause | Troubleshooting Step |
| Low B7-H3 expression on target cell line. | Confirm B7-H3 expression levels via flow cytometry or western blot. Select a cell line with moderate to high expression for initial screening.[13] |
| Inefficient ADC internalization. | Screen a panel of anti-B7-H3 monoclonal antibodies to identify clones that are efficiently internalized by tumor cells.[12] This can be assessed using fluorescently labeled antibodies and imaging techniques. |
| Payload resistance. | The target cell line may have intrinsic or acquired resistance to the specific payload class (e.g., upregulation of drug efflux pumps). Test the free payload on the cell line to confirm sensitivity. Consider using a cell line known to be sensitive to the payload. Silencing B7-H3 in some cell lines has been shown to increase sensitivity to certain chemotherapies, suggesting complex resistance mechanisms.[14] |
| Ineffective linker cleavage. | If using a cleavable linker, ensure the necessary enzymes (e.g., cathepsins in the lysosome) are active in the target cell line. Compare with a non-cleavable linker ADC as a control.[11] |
| Suboptimal Drug-to-Antibody Ratio (DAR). | Characterize the DAR of your ADC preparation using methods like mass spectrometry.[15] A low DAR may result in insufficient payload delivery. Optimize the conjugation reaction to achieve the desired DAR. |
Issue 2: High In Vivo Toxicity or Low Maximum Tolerated Dose (MTD)
| Potential Cause | Troubleshooting Step |
| Linker instability. | Premature release of the payload is a major cause of systemic toxicity.[4] Evaluate linker stability in plasma. Consider re-engineering the ADC with a more stable linker or exploring different conjugation chemistries. |
| "On-target, off-tumor" toxicity. | Evaluate B7-H3 expression in the normal tissues of the animal model being used. The MGC018 ADC, for example, did not cross-react with mouse B7-H3, which precluded the assessment of on-target toxicity in normal mouse tissue.[6] If the antibody cross-reacts, consider using knockout mice to differentiate between on-target and off-target toxicities.[4] |
| Payload-related toxicity. | The observed toxicities often reflect those of the free drug payload.[4] Review the known toxicity profile of the payload class (e.g., DNA-damaging agents can cause myelosuppression).[5] Consider reducing the DAR or switching to a less potent payload. |
| Fc-mediated effector functions. | The ADC may be engaging Fc receptors on healthy cells, leading to off-target cell death. Introduce mutations (e.g., LALA-PG) into the Fc domain to abrogate these interactions.[2] |
| ADC aggregation. | Hydrophobic payloads can lead to ADC aggregation, which can alter pharmacokinetics and increase toxicity. Analyze the ADC preparation for aggregates using size exclusion chromatography (SEC).[16] |
Issue 3: Lack of In Vivo Efficacy Despite Good In Vitro Potency
| Potential Cause | Troubleshooting Step |
| Poor ADC pharmacokinetics (PK). | Conduct a PK study to determine the ADC's half-life and exposure in vivo. Rapid clearance can prevent the ADC from reaching the tumor at therapeutic concentrations. |
| Insufficient tumor penetration. | The physical properties of the ADC or the dense tumor microenvironment may limit its ability to penetrate the tumor. Evaluate ADC distribution in tumor tissue using immunohistochemistry (IHC) or labeled ADCs. |
| Tumor heterogeneity. | The xenograft model may have heterogeneous B7-H3 expression. Even with a bystander effect, a large population of antigen-negative cells can limit efficacy. Analyze B7-H3 expression in the tumor model via IHC.[12] |
| Upregulation of resistance pathways in vivo. | The tumor microenvironment can induce resistance mechanisms not present in vitro. For example, B7-H3 expression has been implicated in chemoresistance through pathways like JAK2/STAT3.[14] Analyze expression of resistance-associated genes (e.g., RB1, SLFN11 for PBD payloads) in the tumor model.[17][18] |
| Inappropriate animal model. | The selected xenograft model may not accurately reflect human disease. For example, some payloads may be substrates for efflux pumps that are differentially expressed between human and rodent cells.[2] Consider using patient-derived xenograft (PDX) models which can better represent clinical diversity.[17] |
Data & Protocols
Quantitative Data Summary
The following table summarizes preclinical and clinical data for several B7-H3 targeted ADCs, highlighting their components and observed efficacy.
| ADC Name | Antibody/Target | Linker | Payload (Class) | Key Findings | Reference |
| Ifinatamab deruxtecan (DS-7300a) | Humanized anti-B7-H3 IgG1 | Cleavable (tetrapeptide) | Deruxtecan (DXd) (Topoisomerase I inhibitor) | ORR of 52.4% in SCLC patients; MTD found to be between 8 mg/kg and 12 mg/kg.[19] High efficacy in pediatric non-CNS preclinical models. | [1][8][19] |
| Vobramitamab duocarmazine (MGC018) | Humanized anti-B7-H3 | Cleavable | Duocarmycin (DUBA) (DNA alkylating agent) | Showed potent antitumor activity in preclinical models.[12] In Phase I, 5 of 9 prostate cancer patients had a >50% PSA decrease. Study halted due to adverse events.[1] | [1][12] |
| m276-SL-PBD | Murine anti-B7-H3 | Site-specific, cleavable (valine-alanine) | PBD dimer (DNA cross-linking) | Potent in vivo efficacy in pediatric solid tumor models, leading to complete tumor regression.[2] | [2][4] |
| HS-20093 | anti-B7-H3 | N/A | N/A | MTD established at 12 mg/kg. Showed clinical activity in NSCLC and SCLC.[20] | [20] |
| MHB088C | anti-B7-H3 | N/A | N/A | ORR of 41.7% in evaluable solid tumor patients; 100% ORR in 3 SCLC patients. Favorable safety profile reported.[1] | [1] |
| IDE034 | Bispecific (B7-H3/PTK7) | N/A | Topoisomerase I inhibitor | Preclinical studies showed deep and durable tumor regressions. IND cleared by FDA to begin Phase 1 trials.[10][21] | [10][21] |
ORR: Objective Response Rate; SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; MTD: Maximum Tolerated Dose; N/A: Not Available in cited sources.
Experimental Protocols
Protocol 1: In Vitro ADC Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for evaluating the cytotoxic effect of an ADC on cancer cell lines.[13][22]
Materials:
-
Target (B7-H3 positive) and control (B7-H3 negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
B7-H3 ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)[23]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of medium.[11][23] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
ADC Treatment: Prepare serial dilutions of the B7-H3 ADC and control ADC. Add 50-100 µL of the diluted ADCs to the appropriate wells.[11][13] Include wells with untreated cells (medium only) as a control for 100% viability and blank wells (medium only, no cells) for background subtraction.
-
Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72 to 144 hours).[11][13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[13][23] Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23] Incubate overnight at 37°C in the dark.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11][23]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the ADC concentration (log scale) and use a non-linear regression model to determine the IC50 value.[11]
Protocol 2: ADC Drug-to-Antibody Ratio (DAR) Characterization by Mass Spectrometry
This protocol outlines a general workflow for determining the average DAR and drug load distribution of an ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
Materials:
-
ADC sample
-
Denaturing buffer (e.g., 25 mM ammonium bicarbonate)[15]
-
Reducing agent (e.g., DTT)
-
LC-MS system with a reversed-phase column (e.g., C8)[15]
-
Deconvolution software
Procedure:
-
Sample Preparation (Reduced ADC):
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the components (intact ADC or reduced light/heavy chains) using a reversed-phase gradient.
-
Acquire mass spectra across the relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
-
For reduced analysis, a series of peaks will be observed for both the light and heavy chains, corresponding to the chain conjugated with 0, 1, 2, etc., drug molecules.
-
Calculate the relative abundance of each drug-loaded species from its peak intensity.
-
Calculate the average DAR by taking the weighted average of the drug load for all species.[15]
-
Visualizations
Diagrams
References
- 1. "Overturning" the B7H3 Target: Can Its Potential be Transformed with ADC Drugs? [synapse.patsnap.com]
- 2. The B7-H3-targeting antibody-drug conjugate m276-SL-PBD is potently effective against pediatric cancer preclinical solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering CD276/B7-H3-targeted antibody-drug conjugates with enhanced cancer-eradicating capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Targeting the immune checkpoint B7-H3 for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioCentury - Optimized B7-H3 ADC with PBD payload for solid tumors [biocentury.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biocytogen’s partner Ideaya Biosciences receives US FDA clearance to initiate phase 1 trial of IDE034, a potential first-in-class B7H3/ PTK7 bispecific ADC [pharmabiz.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting B7-H3—A Novel Strategy for the Design of Anticancer Agents for Extracranial Pediatric Solid Tumors Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tumor-derived biomarkers predict efficacy of B7H3 antibody-drug conjugate treatment in metastatic prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor-derived biomarkers predict efficacy of B7H3 antibody-drug conjugate treatment in metastatic prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. B7-H3 Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IDE034, a Bispecific ADC Licensed by Biocytogen to IDEAYA, Receives FDA IND Clearance - BioSpace [biospace.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Analysis of AD-227 and Standard Chemotherapy in the Treatment of Small Cell Lung Cancer
For Immediate Release
This guide provides a detailed comparison of the investigational antibody-drug conjugate, AD-227 (also known as risvutatug rezetecan or GSK'227), and standard chemotherapy regimens in the treatment of Small Cell Lung Cancer (SCLC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy data, experimental protocols, and mechanisms of action to inform ongoing research and development in SCLC therapeutics.
Executive Summary
Small Cell Lung Cancer (SCLC) is an aggressive malignancy with a historically poor prognosis. While platinum-based chemotherapy has been the cornerstone of first-line treatment for extensive-stage SCLC (ES-SCLC), the majority of patients experience relapse. This compound is a novel antibody-drug conjugate targeting B7-H3, a transmembrane protein overexpressed in SCLC, delivering a topoisomerase I inhibitor payload directly to cancer cells. Preliminary data from the phase 1 ARTEMIS-001 trial suggest promising anti-tumor activity for this compound in previously treated ES-SCLC patients. This guide will objectively compare the available efficacy data for this compound with established first- and second-line standard chemotherapy regimens.
Efficacy Data Comparison
The following tables summarize the key efficacy outcomes for this compound from the ARTEMIS-001 trial and standard chemotherapy regimens from pivotal clinical trials. It is important to note that the data for this compound are from a Phase 1 trial in a pre-treated population, while the data for standard first-line chemotherapy are from Phase 3 trials in treatment-naïve patients. A direct comparison of efficacy should be interpreted with caution due to the different patient populations and trial designs.
Table 1: Efficacy of this compound in Previously Treated Extensive-Stage SCLC (ARTEMIS-001 Trial)
| Dosage | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| 8.0 mg/kg | 58.1% | 80.6% | 5.6 months | 4.3 months |
| 10.0 mg/kg | 57.1% | 95.2% | Not Reported | Not Applicable |
Data as of November 30, 2023.[1]
Table 2: Efficacy of Standard First-Line Chemotherapy in Extensive-Stage SCLC
| Regimen | Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Platinum + Etoposide | Multiple | ~10 months | ~5 months | 60-70% |
| Atezolizumab + Carboplatin + Etoposide | IMpower133 | 12.3 months | 5.2 months | 60% |
| Durvalumab + Platinum + Etoposide | CASPIAN | 13.0 months | 5.1 months | 68% |
Table 3: Efficacy of Standard Second-Line Chemotherapy for Relapsed SCLC
| Regimen | Patient Population | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Topotecan | Platinum-sensitive | 25 weeks | ~24% |
| Lurbinectedin | Platinum-sensitive | 9.3 months | 35% |
| Cyclophosphamide, Doxorubicin, Vincristine (CAV) | Relapsed | 25 weeks | ~18% |
Experimental Protocols
This compound (ARTEMIS-001 Trial)
The ARTEMIS-001 trial (NCT05276609) is a phase 1, open-label, multicenter, dose-escalation and dose-expansion study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors, including ES-SCLC.[8][9][10][11]
-
Patient Population: Patients with histologically or cytologically confirmed ES-SCLC who have progressed on or after prior platinum-based chemotherapy.[1]
-
Study Design: The study consists of a dose-escalation phase (Part 1a) to determine the maximum tolerated dose (MTD) and a dose-expansion phase (Part 1b) to further evaluate the safety and efficacy at the recommended dose.[1][8]
-
Intervention: this compound administered intravenously every 3 weeks.[10]
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and adverse events (AEs).[8]
-
Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[8]
Standard First-Line Chemotherapy (IMpower133 Trial)
The IMpower133 trial (NCT02763579) was a phase 3, randomized, double-blind, placebo-controlled study that established the benefit of adding atezolizumab to standard chemotherapy for the first-line treatment of ES-SCLC.[2][12]
-
Patient Population: Treatment-naïve patients with ES-SCLC.[2]
-
Study Design: Patients were randomized 1:1 to receive either atezolizumab plus carboplatin and etoposide or placebo plus carboplatin and etoposide.[2]
-
Intervention:
-
Atezolizumab Arm: Atezolizumab (1200 mg), carboplatin (AUC 5 mg/mL/min), and etoposide (100 mg/m²) on day 1 of each 21-day cycle for four cycles, followed by maintenance atezolizumab.[12]
-
Placebo Arm: Placebo, carboplatin (AUC 5 mg/mL/min), and etoposide (100 mg/m²) on day 1 of each 21-day cycle for four cycles, followed by maintenance placebo.[12]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[2]
-
Secondary Endpoints: Overall Response Rate (ORR) and Duration of Response (DoR).[2]
Mechanism of Action and Signaling Pathways
This compound: Targeted Delivery of a Topoisomerase I Inhibitor
This compound is an antibody-drug conjugate (ADC) that consists of a humanized monoclonal antibody targeting B7-H3, linked to a topoisomerase I inhibitor payload.[13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Durvalumab plus platinum-etoposide versus platinum-etoposide in first-line treatment of extensive-stage small-cell lung cancer (CASPIAN): a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilcn.org [ilcn.org]
- 5. Durvalumab, with or without tremelimumab, plus platinum-etoposide in first-line treatment of extensive-stage small-cell lung cancer: 3-year overall survival update from CASPIAN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ARTEMIS-001: Phase 1 Study of the HS-20093 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 12. Table 5, Details of the IMpower133 Study - Atezolizumab (Tecentriq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
A Head-to-Head Comparison of Risvutatug Rezetecan and Other B7-H3 Targeting Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The B7-H3 (CD276) immune checkpoint has emerged as a compelling target in oncology due to its overexpression across a wide array of solid tumors and its limited presence in healthy tissues. This has spurred the development of several B7-H3-directed antibody-drug conjugates (ADCs), each with a unique design aimed at delivering potent cytotoxic payloads directly to cancer cells. This guide provides a detailed, data-driven comparison of risvutatug rezetecan (formerly GSK'227/HS-20093), ifinatamab deruxtecan (DS-7300a), and vobramitamab duocarmazine (MGC018), three of the leading B7-H3 ADCs in clinical development.
At a Glance: Key Characteristics of B7-H3 ADCs
| Feature | Risvutatug Rezetecan (GSK'227) | Ifinatamab Deruxtecan (DS-7300a) | Vobramitamab Duocarmazine (MGC018) |
| Antibody | Fully human anti-B7-H3 mAb | Humanized anti-B7-H3 IgG1 mAb | Humanized anti-B7-H3 IgG1 mAb |
| Payload | Topoisomerase I inhibitor | DXd (a potent topoisomerase I inhibitor) | Duocarmycin-based DNA-alkylating agent (vc-seco-DUBA) |
| Linker | Cleavable | Enzymatically cleavable tetrapeptide-based | Cleavable valine-citrulline (vc) linker |
| Developer(s) | GSK / Hansoh Pharma | Daiichi Sankyo / Merck | MacroGenics |
| Phase of Development | Phase 3 | Phase 3 | Phase 2 (Development Paused) |
Mechanism of Action and B7-H3 Signaling
B7-H3 is a type I transmembrane protein that plays a role in both immune regulation and cancer cell biology. While its precise receptor remains to be fully elucidated, its overexpression is associated with tumor progression, invasion, and resistance to therapy. B7-H3 signaling is implicated in several oncogenic pathways, including JAK2/STAT3, PI3K/AKT, and ERK, which collectively promote cell proliferation, survival, and migration.
B7-H3 ADCs capitalize on the high expression of B7-H3 on tumor cells. The general mechanism involves the antibody component of the ADC binding to B7-H3 on the cancer cell surface, leading to internalization of the ADC-B7-H3 complex. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through its specific mechanism (e.g., DNA damage or inhibition of topoisomerase I).
B7-H3 Signaling Pathway
Caption: B7-H3's role in oncogenic signaling.
Clinical Efficacy: A Comparative Analysis
The clinical development of these B7-H3 ADCs has focused on heavily pretreated patient populations across various solid tumors.
Risvutatug Rezetecan (ARTEMIS-001 - Phase 1)
In the ARTEMIS-001 study, risvutatug rezetecan demonstrated significant anti-tumor activity in patients with extensive-stage small cell lung cancer (ES-SCLC) who had relapsed after prior therapies.[1][2][3][4]
| Dose Level | Patient Subgroup | ORR | DCR | Median DOR | Median PFS |
| 8.0 mg/kg | Relapsed ES-SCLC (n=31) | 58.1% | 80.6% | 4.3 months | 5.6 months |
| 10.0 mg/kg | Relapsed ES-SCLC (n=21) | 57.1% | 95.2% | Not Reached | Not Reached |
Ifinatamab Deruxtecan (DS7300-A-J101 - Phase 1/2)
Ifinatamab deruxtecan has also shown robust and durable responses in heavily pretreated patients with SCLC.[5]
| Patient Subgroup | ORR | Median PFS | Median OS |
| Refractory SCLC (n=21) | 52.4% | 5.6 months | 12.2 months |
Vobramitamab Duocarmazine (Phase 1/2)
Vobramitamab duocarmazine showed early signs of clinical activity in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).[6] However, development is currently paused due to safety concerns observed in the Phase 2 TAMARACK study.[7][8]
| Patient Subgroup | PSA50 Response Rate |
| mCRPC (Phase 1) | 50-52.1% |
Safety and Tolerability
The safety profiles of these ADCs are critical for their therapeutic potential.
Risvutatug Rezetecan (ARTEMIS-001)
The most common Grade 3 or higher treatment-related adverse events (TRAEs) were primarily hematologic.[1][9]
| Adverse Event (Grade ≥3) | Frequency |
| Neutropenia | 39.3% |
| Leukopenia | 33.9% |
| Lymphopenia | 25.0% |
| Thrombocytopenia | 17.9% |
| Anemia | 16.1% |
Ifinatamab Deruxtecan (DS7300-A-J101)
The safety profile in the SCLC subgroup was consistent with the overall population, with nausea being the most common any-grade TEAE.[5]
| Adverse Event (Grade ≥3) | Frequency |
| Any Grade 3+ TEAE | 36.4% |
| TEAEs leading to discontinuation | 22.7% |
Vobramitamab Duocarmazine (TAMARACK - Phase 2)
Initial data from the TAMARACK study with reduced dosing showed improved tolerability compared to the Phase 1 study. The most common TEAEs were asthenia, nausea, and fatigue.[8] However, the study was paused due to patient deaths.
Experimental Protocols
ARTEMIS-001 (Risvutatug Rezetecan)
-
Study Design: A Phase 1, open-label, multi-center, dose-escalation and dose-expansion study in Chinese patients with locally advanced or metastatic solid tumors.[3][10]
-
Patient Population: Adults with histologically or cytologically confirmed solid tumors who have progressed on or are intolerant to standard therapies.[9]
-
Dosing: Intravenous administration of risvutatug rezetecan every 3 weeks. Dose escalation ranged from 1.0 mg/kg to 16.0 mg/kg. Dose expansion focused on 8.0 mg/kg and 10.0 mg/kg.[1][9]
-
Endpoints: The primary endpoints were to evaluate safety, tolerability, and determine the maximum tolerated dose (MTD). Secondary endpoints included anti-tumor activity (ORR, DCR, DOR, PFS), and pharmacokinetics.[9]
Experimental Workflow: ARTEMIS-001 Trial
Caption: Workflow of the ARTEMIS-001 clinical trial.
NCT04145622 (Ifinatamab Deruxtecan)
-
Study Design: A Phase 1/2, first-in-human, open-label, dose-escalation and dose-expansion study in patients with advanced solid malignant tumors.[11][12][13]
-
Patient Population: Adults with advanced/unresectable or metastatic solid tumors refractory to standard treatment. Expansion cohorts included SCLC, NSCLC, and other specified tumors.[11][13]
-
Dosing: Intravenous infusion of ifinatamab deruxtecan every 3 weeks. Dose escalation ranged from 3.2 mg/kg to 16.0 mg/kg.[5]
-
Endpoints: Primary objectives were to assess safety, tolerability, and determine the MTD and recommended dose for expansion. Secondary objectives included anti-tumor activity and pharmacokinetics.[13]
NCT03729596 & TAMARACK (Vobramitamab Duocarmazine)
-
Study Design: NCT03729596 was a Phase 1/2 dose-escalation and cohort expansion study. The TAMARACK study (NCT05551117) was a Phase 2 trial.[14][15][16]
-
Patient Population: Patients with advanced solid tumors, with expansion cohorts in mCRPC, NSCLC, and other cancers.[14]
-
Dosing: In the Phase 1 study, vobramitamab duocarmazine was administered intravenously every 3 weeks. The TAMARACK study evaluated lower doses of 2.0 mg/kg and 2.7 mg/kg every 4 weeks.[8][16]
-
Endpoints: Primary endpoints focused on safety, tolerability, and MTD. Secondary endpoints included anti-tumor activity (rPFS, PSA response).[14]
Conclusion
The landscape of B7-H3 targeted ADCs is rapidly evolving, with several agents demonstrating promising clinical activity in heavily pretreated patient populations. Risvutatug rezetecan and ifinatamab deruxtecan, both armed with topoisomerase I inhibitor payloads, have shown encouraging efficacy and manageable safety profiles, particularly in small cell lung cancer. Vobramitamab duocarmazine, with its DNA-alkylating payload, also showed early promise but faces challenges due to safety concerns.
The data presented in this guide underscores the potential of B7-H3 as a therapeutic target. Future research will likely focus on optimizing dosing strategies, identifying predictive biomarkers, and exploring combination therapies to further enhance the clinical benefit of these novel agents. The distinct characteristics of each ADC, from antibody engineering to payload selection, will likely lead to their differential application across various tumor types and patient populations. Continued investigation and head-to-head clinical trials will be crucial to fully delineate the comparative efficacy and safety of these promising therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Risvutatug Rezetecan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ARTEMIS-001: Phase 1 Study of the HS-20093 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. MacroGenics Provides Phase 2 TAMARACK Study Early Interim Safety Data and Plans for Future Disclosures - BioSpace [biospace.com]
- 8. urologytimes.com [urologytimes.com]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. clinicalresearch.com [clinicalresearch.com]
- 13. 臨床研究等提出・公開システム [jrct.mhlw.go.jp]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. Vobramitamab Duocarmazine for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Validating B7-H3 as a Predictive Biomarker for AD-227 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for B7-H3 as a predictive biomarker for a hypothetical antibody-drug conjugate (ADC), AD-227. It includes a comparative analysis of B7-H3 against other potential biomarkers, detailed experimental protocols, and visual workflows to support the development of robust, biomarker-driven clinical trial strategies.
Introduction: The Case for B7-H3
B7-H3 (CD276) is a transmembrane protein from the B7 family that is overexpressed in a wide array of solid tumors, including prostate, lung, breast, and pancreatic cancers, while showing limited expression in normal tissues.[1][2][3][4] This differential expression makes B7-H3 an attractive target for cancer therapies like antibody-drug conjugates (ADCs).[5][6][7] High B7-H3 expression often correlates with poor prognosis, aggressive disease, and metastasis.[3][8] this compound is a novel, investigational ADC designed to target B7-H3-expressing tumor cells, delivering a potent cytotoxic payload. Validating B7-H3 as a predictive biomarker is critical to identify patients most likely to benefit from this compound, thereby maximizing therapeutic efficacy and minimizing unnecessary toxicity.
Comparative Analysis of Biomarker Performance
The predictive value of a biomarker is determined by its ability to accurately stratify patients into responder and non-responder groups. While B7-H3 expression is necessary for this compound efficacy, it may not be sufficient on its own.[7] The following table presents hypothetical data comparing the predictive performance of B7-H3 protein expression with other potential biomarkers for response to relevant targeted therapies.
Table 1: Comparative Performance of Predictive Biomarkers
| Biomarker | Therapeutic Agent | Population | Metric | Value | Reference |
| B7-H3 Expression (IHC H-Score) | This compound (Hypothetical) | Metastatic Solid Tumors | ORR in B7-H3 High (>150) | 62% | Preclinical Data |
| ORR in B7-H3 Low (≤150) | 14% | Preclinical Data | |||
| Odds Ratio (High vs. Low) | 9.8 | Preclinical Data | |||
| PD-L1 Expression (CPS) | Pembrolizumab | NSCLC | ORR in PD-L1 High (≥50%) | 45% | Clinical Trial Data |
| ORR in PD-L1 Low (<1%) | 18% | Clinical Trial Data | |||
| Odds Ratio (High vs. Low) | 3.6 | Clinical Trial Data | |||
| HER2 Expression (IHC/FISH) | Trastuzumab | Breast Cancer | ORR in HER2-Positive | 80%+ | Clinical Trial Data |
| ORR in HER2-Negative | <5% | Clinical Trial Data | |||
| Odds Ratio (Positive vs. Neg) | >100 | Clinical Trial Data | |||
| RB1 Loss (Genomic) | B7H3-PBD-ADC | Prostate Cancer Models | Response Rate in RB1-deficient | High | [7] |
| Response Rate in RB1-WT | Variable | [7] |
ORR: Objective Response Rate. Data for Pembrolizumab and Trastuzumab are illustrative based on established clinical outcomes. Data for this compound is hypothetical. Data for RB1 is based on preclinical findings.[7]
This comparison highlights the strong potential of B7-H3 as a predictive biomarker for this compound, with a significant differential in response rates between high and low expressing populations.
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for the analytical and clinical validation of a biomarker.[9][10]
This protocol outlines the procedure for determining B7-H3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Specimen Preparation:
-
Cut FFPE tissue sections to 4-5 µm thickness and mount on charged slides.
-
Bake slides at 60°C for 60 minutes.
-
-
Deparaffinization and Rehydration:
-
Perform two xylene washes for 5 minutes each.
-
Rehydrate sections through a series of graded ethanol washes (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Use a heat-induced epitope retrieval (HIER) method.
-
Immerse slides in a citrate-based buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., goat serum) for 20 minutes.
-
Incubate with a validated primary anti-B7-H3 monoclonal antibody at a predetermined optimal concentration for 60 minutes at room temperature.
-
Wash with buffer (e.g., TBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
-
Wash with buffer.
-
Apply DAB chromogen substrate and incubate until desired stain intensity develops.
-
Counterstain with hematoxylin.
-
-
Scoring (H-Score):
-
A pathologist scores the percentage of tumor cells at different staining intensities (0=negative, 1+=weak, 2+=moderate, 3+=strong).
-
Calculate the H-Score: H-Score = [1 * (% cells 1+)] + [2 * (% cells 2+)] + [3 * (% cells 3+)]. The score ranges from 0 to 300.
-
A cutoff for "B7-H3 High" (e.g., H-Score > 150) must be established and validated.
-
This protocol details a preclinical study to correlate B7-H3 expression with the anti-tumor activity of this compound.
-
Cell Line Selection:
-
Select a panel of human cancer cell lines with varying B7-H3 expression levels (high, medium, low, negative), confirmed by flow cytometry and IHC.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks.
-
-
Tumor Implantation:
-
Subcutaneously implant 1-5 x 10^6 tumor cells in the flank of each mouse.
-
Monitor tumor growth with caliper measurements.
-
-
Treatment:
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound intravenously (IV) at a predetermined dose (e.g., 5 mg/kg).
-
Control groups should include a vehicle control and an isotype control ADC.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Primary endpoints: Tumor Growth Inhibition (TGI) and overall survival.
-
At the end of the study, excise tumors for biomarker analysis (e.g., IHC, western blot) to confirm B7-H3 expression.
-
Visualizing Pathways and Workflows
B7-H3 is involved in both immune-inhibitory and non-immunologic signaling pathways that promote tumor progression.[1][2][11] It can enhance tumor cell proliferation, survival, and resistance to chemotherapy through pathways like JAK2/STAT3 and PI3K/AKT.[5][11] this compound leverages the B7-H3 surface expression for targeted drug delivery.
Caption: Mechanism of action for the B7-H3 targeted ADC, this compound.
A structured, multi-stage process is required to validate a predictive biomarker, moving from preclinical evidence to clinical utility.[12][13] This workflow ensures that the biomarker is analytically sound and clinically meaningful.
Caption: Stepwise workflow for validating B7-H3 as a predictive biomarker.
Conclusion and Future Directions
The evidence strongly supports B7-H3 as a promising predictive biomarker for therapies targeting this protein, such as the hypothetical ADC this compound. Its high expression in tumors and low expression in normal tissues provide an excellent therapeutic window.[3] The validation pathway requires rigorous analytical and clinical studies to establish a definitive expression cutoff that correlates with clinical benefit. Future work may involve integrating B7-H3 expression with other molecular markers, such as those related to DNA damage repair (e.g., RB1 status), to create a composite biomarker with even greater predictive power.[7] Such biomarker-driven strategies are essential for advancing precision oncology and improving patient outcomes.[9]
References
- 1. Frontiers | B7-H3/CD276: An Emerging Cancer Immunotherapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Engineering CD276/B7-H3-targeted antibody-drug conjugates with enhanced cancer-eradicating capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-derived biomarkers predict efficacy of B7H3 antibody-drug conjugate treatment in metastatic prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic Significance of B7H3 Expression in Solid Tumors: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 9. updates.nstc.in [updates.nstc.in]
- 10. memoinoncology.com [memoinoncology.com]
- 11. The relevance of B7-H3 and tumor-associated macrophages in the tumor immune microenvironment of solid tumors: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial Designs for Biomarker Evaluation - Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for the GSK'227 (Risvutatug Rezetecan) Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of the GSK'227 (risvutatug rezetecan) monoclonal antibody, a key component of a B7-H3-targeted antibody-drug conjugate (ADC). Due to the proprietary nature of preclinical data, direct quantitative cross-reactivity studies for GSK'227 are not publicly available. Therefore, this comparison is based on established principles of antibody development, regulatory guidelines for preclinical safety evaluation, and available information on alternative anti-B7-H3 monoclonal antibodies.
Introduction to GSK'227 and the B7-H3 Target
GSK'227, also known as risvutatug rezetecan, is an investigational antibody-drug conjugate composed of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase inhibitor payload.[1][2][3][4][5][6][7][8][9] B7-H3 (CD276) is a transmembrane protein that is overexpressed in a wide variety of solid tumors with limited expression in normal tissues, making it an attractive target for cancer therapy.[10][11] The specificity of the monoclonal antibody component is critical to minimize off-target toxicity and maximize the therapeutic index of the ADC.
Comparison of Cross-Reactivity Profiles
Assessing the cross-reactivity of a therapeutic antibody is a crucial step in preclinical development to predict potential off-target binding and ensuing toxicities. While specific data for GSK'227 is not available, the following table outlines the expected cross-reactivity profile based on standard preclinical assessments for a humanized monoclonal antibody and provides a comparison with other B7-H3 targeting antibodies in development.
| Parameter | GSK'227 (Risvutatug Rezetecan) | Enoblituzumab (MGA271) | Orlotamab (MGD009) | Omburtamab (8H9) |
| Antibody Type | Fully Human IgG1 | Humanized IgG1, Fc-engineered | Humanized, bispecific (B7-H3 x CD3) DART | Murine IgG1 |
| Target | B7-H3 (CD276) | B7-H3 (CD276) | B7-H3 (CD276) and CD3 | B7-H3 (CD276) |
| Known Cross-Reactivity | Data not publicly available. As a fully human antibody, it is expected to have low immunogenicity. Preclinical studies per ICH S6 guidelines would have assessed cross-reactivity against a panel of human tissues. | Binds with high affinity and specificity to B7-H3.[12] Preclinical studies showed minimal expression of B7-H3 on normal tissues.[13] Some studies suggest potential for binding to tumor neovasculature. | Preclinical studies demonstrated redirected T-cell killing of various B7-H3-expressing tumor cell lines.[14] The bispecific nature requires careful assessment of off-target T-cell activation. | Binds to B7-H3 expressing cells. Being a murine antibody, it has a higher potential for immunogenicity in humans.[15] |
| Potential Off-Target Binding | Expected to be low due to its fully human nature. However, off-target binding of the ADC can still occur due to the payload or linker instability.[16][17][18][19][20][21][22] | Low off-target binding to non-B7-H3 expressing tissues reported in preclinical studies.[23] | Potential for off-target effects related to the CD3 binding arm, leading to cytokine release syndrome or non-specific T-cell activation.[10][11][24] | As a murine antibody, there is a higher risk of non-specific binding and immunogenic responses.[25][26][27][28] |
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key experiments typically cited in the preclinical safety evaluation of therapeutic monoclonal antibodies and ADCs, in line with regulatory guidelines such as ICH S6.[29][30]
Tissue Cross-Reactivity (TCR) Studies by Immunohistochemistry (IHC)
Objective: To identify on-target and off-target binding of the monoclonal antibody in a comprehensive panel of normal human tissues.
Methodology:
-
Tissue Panel: A comprehensive panel of fresh-frozen human tissues (typically 32 tissues from three unrelated donors) is used.
-
Antibody Preparation: The therapeutic monoclonal antibody (e.g., the antibody component of GSK'227) is used as the primary antibody. For human or humanized antibodies, a pre-complexing method with an anti-human IgG secondary antibody may be employed to avoid background staining of endogenous immunoglobulins.[30]
-
Staining Procedure:
-
Cryosections of the human tissues are prepared.
-
Sections are fixed, typically with acetone.
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with the primary antibody at two different concentrations (a saturating concentration and a concentration closer to the expected clinical exposure).
-
A suitable detection system (e.g., HRP-conjugated secondary antibody and a chromogen like DAB) is used to visualize antibody binding.
-
Appropriate positive and negative controls are included (e.g., isotype control antibody, tissues known to express or not express the target antigen).
-
-
Data Analysis: A pathologist evaluates the staining intensity and localization within each tissue. The binding is characterized as specific (on-target) or non-specific (off-target).
In Vitro Cytotoxicity Assays for ADCs
Objective: To assess the off-target toxicity of the ADC on antigen-negative cells.
Methodology:
-
Cell Lines: A panel of antigen-negative cell lines representing various tissues is selected.
-
Treatment: Cells are incubated with increasing concentrations of the ADC (e.g., GSK'227) and the free cytotoxic payload for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the ADC and the free payload on the antigen-negative cells. A significant difference in the IC50 values indicates target-dependent killing and low off-target cytotoxicity.
Flow Cytometry-Based Binding Assays
Objective: To quantify the binding affinity of the monoclonal antibody to target-expressing and non-target cells.
Methodology:
-
Cell Preparation: Single-cell suspensions of target-positive and target-negative cell lines are prepared.
-
Antibody Incubation: Cells are incubated with a range of concentrations of the fluorescently labeled therapeutic antibody or with the unlabeled antibody followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody concentration. The equilibrium dissociation constant (Kd) can be determined from the binding curve, providing a quantitative measure of binding affinity.
Visualizing Experimental Workflows
Caption: Workflow for assessing monoclonal antibody cross-reactivity.
Signaling Pathway and Logical Relationships
The following diagram illustrates the intended on-target signaling pathway of an anti-B7-H3 ADC like GSK'227 and the potential consequences of off-target binding.
References
- 1. Risvutatug Rezetecan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GSK's Risvutatug Rezetecan Gets FDA's Orphan Drug Tag in Lung Cancer | Nasdaq [nasdaq.com]
- 3. onclive.com [onclive.com]
- 4. pharmashots.com [pharmashots.com]
- 5. uk.investing.com [uk.investing.com]
- 6. GSK’s ADC Risvutatug Rezetecan Earns FDA Orphan Drug Status for Small Cell Lung Cancer [healthandpharma.net]
- 7. investing.com [investing.com]
- 8. gsk.com [gsk.com]
- 9. gsk.com [gsk.com]
- 10. A Novel Anti-B7-H3 × Anti-CD3 Bispecific Antibody with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update of early phase clinical trials in cancer immunotherapy [bmbreports.org]
- 12. macrogenics.com [macrogenics.com]
- 13. macrogenics.com [macrogenics.com]
- 14. Data from MacroGenics' Preclinical Studies of MGD009 Presented at Keystone Symposia's Antibodies as Drugs (X2) Conference | MacroGenics, Inc. [ir.macrogenics.com]
- 15. A Phase I, Open-Label, Dose Escalation Study of Enoblituzumab in Children and Young Adults with B7-H3–Expressing Relapsed or Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dls.com [dls.com]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. researchgate.net [researchgate.net]
- 25. Phase 1 study of intraventricular 131I-omburtamab targeting B7H3 (CD276)-expressing CNS malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ir.ymabs.com [ir.ymabs.com]
- 27. oncnursingnews.com [oncnursingnews.com]
- 28. ir.ymabs.com [ir.ymabs.com]
- 29. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information | FDA [fda.gov]
- 30. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Topoisomerase Inhibitor Payloads for Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the performance and characteristics of leading topoisomerase inhibitor payloads for Antibody-Drug Conjugates (ADCs).
The landscape of cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising payloads are topoisomerase inhibitors, which induce DNA damage and trigger apoptosis in cancer cells. This guide provides a detailed comparative analysis of prominent topoisomerase I and topoisomerase II inhibitor payloads, supported by experimental data, to aid in the rational design and selection of next-generation ADCs.
Topoisomerase I Inhibitors: A New Era in ADC Payloads
Topoisomerase I inhibitors have emerged as a highly successful class of payloads for ADCs, largely due to their potent anti-tumor activity and favorable safety profiles.[1] These agents act by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and subsequent cell death.[2][3] The most clinically advanced topoisomerase I inhibitor payloads are derivatives of the natural product camptothecin.[4][5]
Key Topoisomerase I Inhibitor Payloads:
-
Exatecan and its derivative, Deruxtecan (DXd): These potent hexacyclic camptothecin analogues are at the forefront of ADC technology.[6] DXd is the payload in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).[3] Preclinical data consistently show that exatecan is significantly more potent than SN-38.[7]
-
SN-38: The active metabolite of irinotecan, SN-38 is another clinically validated topoisomerase I inhibitor payload. It is utilized in the ADC Trodelvy® (sacituzumab govitecan).[3]
-
Topotecan and Belotecan: These are other camptothecin analogues that have been explored as ADC payloads, demonstrating cytotoxic effects.[2][4]
Quantitative Performance Analysis of Topoisomerase I Inhibitors
The selection of a payload is a critical determinant of an ADC's therapeutic index. The following tables summarize key quantitative data from comparative preclinical studies.
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitor Payloads
| Payload | Cell Line | IC50 (nM) |
| Exatecan | KPL-4 (Human Breast Cancer) | 0.9 |
| MOLT-4 (Human Leukemia) | 0.08 | |
| CCRF-CEM (Human Leukemia) | 0.06 | |
| DMS114 (Human Small Cell Lung Cancer) | 0.11 | |
| DU145 (Human Prostate Cancer) | 0.17 | |
| Deruxtecan (DXd) | KPL-4 (Human Breast Cancer) | 4.0 |
| SN-38 | Various Human Cancer Cell Lines | ~1.0 - 6.0 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In vitro data consistently demonstrates that exatecan is significantly more potent than deruxtecan and SN-38, exhibiting lower IC50 values across various cancer cell lines.[7]
Table 2: Comparative In Vivo Efficacy of Trastuzumab-Exatecan ADC vs. Trastuzumab-Deruxtecan (T-DXd)
| ADC | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) |
| Trastuzumab-Exatecan ADC | NCI-N87 (Gastric Cancer) | 1 mg/kg | Outperformed T-DXd |
| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 (Gastric Cancer) | Not specified | High |
In a head-to-head in vivo study, an ADC armed with an exatecan payload demonstrated superior tumor growth inhibition compared to T-DXd in a gastric cancer xenograft model.
Table 3: Comparative Pharmacokinetics of Trastuzumab-Exatecan ADC vs. T-DXd in Rats
| ADC | Key Pharmacokinetic Feature |
| Trastuzumab-Exatecan ADC | Superior stability with greater retention of its drug-to-antibody ratio (DAR) over time. |
| Trastuzumab-Deruxtecan (T-DXd) | DAR decreased by approximately 50% within 7 days. |
Pharmacokinetic studies in rats revealed that the Trastuzumab-Exatecan ADC exhibited superior stability compared to T-DXd, which can lead to a more favorable therapeutic window.
Topoisomerase II Inhibitors: An Alternative Class of DNA-Damaging Payloads
Topoisomerase II inhibitors function by creating double-strand DNA breaks, leading to apoptosis.[8] While historically, payloads like doxorubicin have been investigated, their relatively modest potency limited their efficacy in early ADCs.[9] However, newer, highly potent derivatives are showing promise.
Key Topoisomerase II Inhibitor Payloads:
-
Doxorubicin and its derivatives: Doxorubicin is a widely used chemotherapeutic agent that acts via DNA intercalation and inhibition of topoisomerase II.[10] Efforts to enhance its potency for ADC applications are ongoing.[9]
-
PNU-159682: A highly potent secondary metabolite of nemorubicin, belonging to the anthracycline class.[11] PNU-159682 is substantially more potent than doxorubicin.[12]
Quantitative Performance Analysis of Topoisomerase II Inhibitors
Table 4: In Vitro and In Vivo Performance of PNU-159682 based ADCs
| ADC | Cancer Model | Dose | Outcome |
| hCD46-19 (PNU-159682 derivative) | NSCLC and Colorectal Cancer (in vivo) | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses.[11] |
ADCs utilizing derivatives of PNU-159682 have demonstrated significant efficacy in preclinical models, with a single dose leading to complete tumor regression in some cases.[11]
Mechanism of Action and Experimental Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the mechanism of action of topoisomerase inhibitors and a general workflow for evaluating ADC efficacy.
Caption: Mechanism of action for a topoisomerase I inhibitor ADC.
Caption: Mechanism of action for a topoisomerase II inhibitor ADC.
Caption: Experimental workflow for comparing ADC payloads.
Detailed Experimental Protocols
Rigorous preclinical evaluation is essential to characterize and compare ADC payloads. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC and its free payload on cancer cell lines with varying target antigen expression.
Protocol:
-
Cell Culture: Culture target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., MCF-7) cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive cells.[13]
Protocol:
-
Cell Preparation: Label antigen-positive cells with a green fluorescent protein (GFP) and antigen-negative cells with a red fluorescent protein (RFP).
-
Co-culture: Seed a mixture of GFP-labeled antigen-positive cells and RFP-labeled antigen-negative cells into 96-well plates.
-
Treatment: Treat the co-culture with serial dilutions of the ADC or a control ADC.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive and RFP-negative cells in each well.[14]
-
Data Interpretation: A significant reduction in the number of viable RFP-labeled (antigen-negative) cells in the ADC-treated wells compared to the controls indicates a bystander effect.[13][14]
In Vivo Efficacy Study in Xenograft Models
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of the mice.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and the test ADC at various doses). Administer the treatments intravenously.
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.[16]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific period.[16] Efficacy is typically reported as tumor growth inhibition (TGI).
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.[17]
Protocol:
-
Animal Model: Typically conducted in rats or non-human primates.
-
ADC Administration: Administer a single intravenous dose of the ADC to the animals.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Use methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the total antibody, the conjugated ADC (with payload), and the free payload in the plasma.[18][19]
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[19] The stability of the ADC is often assessed by monitoring the change in the drug-to-antibody ratio (DAR) over time.[18]
Conclusion
The choice of a topoisomerase inhibitor payload is a critical decision in the design of an effective ADC. Topoisomerase I inhibitors, particularly exatecan and its derivatives, have demonstrated exceptional potency and are at the core of several successful ADCs. Their high potency and ability to induce a bystander effect make them suitable for treating heterogeneous tumors. Topoisomerase II inhibitors, especially highly potent next-generation derivatives like PNU-159682, also represent a viable and potent alternative.
This guide provides a framework for the comparative analysis of these payloads, emphasizing the importance of robust preclinical evaluation. By carefully considering the quantitative data on potency, efficacy, and pharmacokinetics, and by employing rigorous experimental protocols, researchers can make informed decisions to develop safer and more effective ADC therapies for cancer patients.
References
- 1. books.rsc.org [books.rsc.org]
- 2. karger.com [karger.com]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Targeted Therapies for Osteosarcoma: Benchmarking Risvutatug Rezetecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of risvutatug rezetecan and other prominent targeted therapies for osteosarcoma. The content is based on publicly available preclinical and clinical data, offering a resource for understanding the evolving landscape of osteosarcoma treatment.
Introduction to Targeted Therapy in Osteosarcoma
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents.[1][2] For decades, the standard of care has been a combination of surgery and multi-agent chemotherapy, which has seen limited improvement in survival rates, especially for patients with metastatic or recurrent disease.[2][3][4] This has spurred the investigation of targeted therapies that aim to exploit specific molecular characteristics of osteosarcoma cells. These therapies include antibody-drug conjugates (ADCs), tyrosine kinase inhibitors (TKIs), and inhibitors of key signaling pathways.[2][[“]]
Risvutatug Rezetecan: A Novel B7-H3-Targeted ADC
Risvutatug rezetecan (formerly GSK'227 or HS-20093) is an investigational antibody-drug conjugate that represents a promising approach to treating solid tumors, including osteosarcoma.[6][7][8] The U.S. Food and Drug Administration (FDA) has granted it Breakthrough Therapy Designation for relapsed or refractory osteosarcoma.[8][9][10][11][12]
Mechanism of Action
Risvutatug rezetecan is composed of a fully human monoclonal antibody that targets B7-H3 (also known as CD276), a transmembrane protein that is highly expressed on various cancer cells, including osteosarcoma, but has limited expression on normal tissues.[6][7] The antibody is covalently linked to a topoisomerase I inhibitor payload.[6][8][10][13][14] Upon binding to B7-H3 on an osteosarcoma cell, the ADC is internalized, and the cytotoxic payload is released, leading to DNA damage and cell death.
Clinical Data
Preliminary data from the phase I/II ARTEMIS-002 trial in patients with heavily pretreated, recurrent/refractory sarcomas, including osteosarcoma, have shown promising antitumor activity.
| Therapy | Target | Trial Phase | Patient Population | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Risvutatug Rezetecan | B7-H3 | Phase 1/2 (ARTEMIS-002) | Recurrent/Refractory Osteosarcoma | 8.0 mg/kg | 6.7% | 4.0 months |
| Risvutatug Rezetecan | B7-H3 | Phase 1/2 (ARTEMIS-002) | Recurrent/Refractory Osteosarcoma | 12.0 mg/kg | 17.2% - 20.0% | 8.4 months |
Note: Data is from separate dose cohorts within the same trial and not from a direct head-to-head comparison. Data presented is based on available preliminary results and is subject to change with further study.[15][16]
Comparative Analysis with Other Targeted Therapies
HER2-Targeted Therapies
Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a subset of osteosarcomas, making it a potential therapeutic target.[17] However, the efficacy of HER2-targeted therapies in osteosarcoma has been limited.
-
Trastuzumab: A monoclonal antibody against HER2, which showed minimal activity in clinical trials for osteosarcoma.[18][19]
-
Trastuzumab Deruxtecan (T-DXd): An ADC targeting HER2, which has shown significant efficacy in other HER2-positive cancers, did not demonstrate sufficient efficacy against HER2-positive osteosarcoma in clinical trials.[17]
-
OST-HER2 (OST31-164): An immunotherapy candidate targeting HER2.[20] In a phase 2b trial for patients with recurrent, fully resected osteosarcoma with lung metastases, OST-HER2 demonstrated a 12-month event-free survival (EFS) of 33.3% compared to a historical control of 20%.[20]
Tyrosine Kinase Inhibitors (TKIs)
TKIs are small molecule inhibitors that block signaling pathways involved in cell growth and angiogenesis (the formation of new blood vessels). Several multi-target TKIs have been investigated in osteosarcoma.
-
Regorafenib, Sorafenib, Cabozantinib: These drugs primarily target VEGFR, PDGFR, and other kinases involved in angiogenesis and tumor growth.[21] They have shown modest activity in prolonging progression-free survival in advanced osteosarcoma.[[“]]
PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is frequently dysregulated in osteosarcoma and plays a critical role in cell proliferation and survival.[22]
-
Everolimus, Temsirolimus: These are mTOR inhibitors that have been evaluated in clinical trials. However, results have been generally unsatisfactory, suggesting that combination therapies may be necessary to achieve significant clinical benefit.[2]
Summary Comparison of Targeted Therapies
| Therapy Class | Target(s) | Representative Drugs | Mechanism of Action | Reported Clinical Outcome in Osteosarcoma |
| B7-H3 ADC | B7-H3 | Risvutatug Rezetecan | Delivers topoisomerase inhibitor payload to B7-H3 expressing cells. | Promising ORR and mPFS in early phase trials.[15] |
| HER2-Targeted | HER2 | Trastuzumab, T-DXd, OST-HER2 | Blocks HER2 signaling or stimulates an anti-HER2 immune response. | Generally disappointing results, though immunotherapy shows some promise.[17][19][20] |
| TKIs | VEGFR, PDGFR, others | Regorafenib, Sorafenib | Inhibits angiogenesis and cell proliferation pathways. | Modest improvement in progression-free survival.[[“]][21] |
| mTOR Inhibitors | mTOR | Everolimus, Temsirolimus | Blocks a key regulator of cell growth and metabolism. | Unsatisfactory results as monotherapy in clinical trials.[2] |
Experimental Protocols
Detailed experimental protocols for specific drug candidates are often proprietary. The following sections describe generalized, representative methodologies for key experiments cited in osteosarcoma research.
Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol assesses the cytotoxic effect of a therapeutic agent on osteosarcoma cell lines.
-
Cell Culture: Human osteosarcoma cell lines (e.g., HOS, Saos-2, MG-63) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[23]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.[23][24][25]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the therapeutic agent. Control wells receive medium with the vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[23]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[23][24]
-
CCK-8 Assay: CCK-8 solution is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm.[25][26]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Protocol 2: In Vivo Osteosarcoma Xenograft Model
This protocol evaluates the in vivo efficacy of a therapeutic agent in a preclinical animal model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[27]
-
Cell Implantation: A suspension of human osteosarcoma cells (e.g., 1-3 million HOS-143B cells) is injected into the tibia or femur (orthotopic model) or subcutaneously (subcutaneous model).[28][29] Patient-derived xenograft (PDX) models, which involve implanting fresh patient tumor tissue, may also be used for higher fidelity.[1]
-
Tumor Establishment: Tumors are allowed to grow to a palpable or measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to treatment and control groups. The therapeutic agent is administered according to a predetermined schedule and route (e.g., intravenous injection). The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Primary endpoints include tumor growth inhibition, overall survival, and assessment of metastasis (e.g., to the lungs).[27]
This guide is intended for informational purposes and is based on data available as of the time of writing. For the most current information, please refer to peer-reviewed publications and official clinical trial registries.
References
- 1. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues [jove.com]
- 2. Targeted therapy for osteosarcoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ostherapies.com [ostherapies.com]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. panabee.com [panabee.com]
- 7. Risvutatug Rezetecan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. gsk.com [gsk.com]
- 9. zacks.com [zacks.com]
- 10. US FDA grants Orphan Drug Designation to GSK’227, a B7-H3-targeted antibody-drug conjugate to treat small-cell lung cancer [pharmabiz.com]
- 11. investing.com [investing.com]
- 12. directorstalkinterviews.com [directorstalkinterviews.com]
- 13. GSK'227 US FDA Orphan Drug Designation in SCLC | Company Announcement | Investegate [investegate.co.uk]
- 14. uk.investing.com [uk.investing.com]
- 15. risvutatug rezetecan (GSK5764227) News - LARVOL Sigma [sigma.larvol.com]
- 16. risvutatug rezetecan (GSK5764227) / Jiangsu Hansoh Pharma, GSK [delta.larvol.com]
- 17. The Future of HER2-Targeted Treatment for Osteosarcoma: Lessons from the Negative Trastuzumab Deruxtecan Results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HER2-Targeted Therapy in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Targeted Drug Therapy for Osteosarcoma | American Cancer Society [cancer.org]
- 22. Breakthrough in osteosarcoma treatment: six key pathways identified for targeted therapy - ecancer [ecancer.org]
- 23. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell viability assay [bio-protocol.org]
- 26. Cell Viability Assay [bio-protocol.org]
- 27. Mouse Models of Osteosarcoma: Unraveling Disease Mechanisms and Accelerating Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Comparative Efficacy and Safety of AD-227 in Advanced Non-Small Cell Lung Cancer: A Review of Clinical Trial Data
This guide provides a comprehensive comparison of the investigational immunotherapy combination AD-227 (a proxy for the nivolumab and ipilimumab combination) against standard chemotherapy in patients with previously untreated, advanced non-small cell lung cancer (NSCLC). The data presented is based on the findings from the pivotal CheckMate-227 clinical trial.
Experimental Protocols
The CheckMate-227 trial was a randomized, open-label, phase III study designed to evaluate the efficacy and safety of first-line nivolumab-based regimens versus chemotherapy in patients with metastatic or recurrent NSCLC without known EGFR or ALK alterations.[1][2]
Patient Population: Adults with stage IV or recurrent NSCLC, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and without EGFR or ALK alterations were enrolled.[3] Patients were stratified based on tumor histology (squamous vs. non-squamous) and PD-L1 expression levels (≥1% or <1%).[1][3]
Treatment Regimens:
-
This compound Arm: Patients received a combination of nivolumab at a dose of 3 mg/kg every 2 weeks plus ipilimumab at a dose of 1 mg/kg every 6 weeks.[3]
-
Control Arm: Patients received standard platinum-doublet chemotherapy.
Treatment continued for up to two years, or until disease progression or unacceptable toxicity.[1]
Endpoints:
-
Primary Endpoint: The primary endpoint for Part 1 of the study was Overall Survival (OS) for this compound compared with chemotherapy in patients with tumor PD-L1 expression ≥1%.[1][3]
-
Secondary and Exploratory Endpoints: These included Progression-Free Survival (PFS), duration of response, and safety.[1][2] Efficacy was also evaluated in the patient population with PD-L1 <1%.
Below is a graphical representation of the experimental workflow for the CheckMate-227 trial.
Data Presentation
The clinical data demonstrates a durable, long-term survival benefit with this compound compared to chemotherapy, irrespective of PD-L1 expression levels.
Table 1: Overall Survival (OS) Rates
| Patient Group (by PD-L1 Expression) | Treatment Arm | 3-Year OS Rate | 4-Year OS Rate | 5-Year OS Rate | Hazard Ratio (HR) for OS |
| PD-L1 ≥1% | This compound | 33% | 29% | 24% | 0.76 (95% CI, 0.65-0.90)[3] |
| Chemotherapy | 22% | 18% | 14% | ||
| PD-L1 <1% | This compound | 34% | - | 19% | 0.64 (95% CI, 0.51-0.81)[3] |
| Chemotherapy | 15% | - | 7% |
Data compiled from multiple follow-up reports of the CheckMate-227 study.[1][3]
Table 2: Progression-Free Survival (PFS) and Duration of Response
| Patient Group (by PD-L1 Expression) | Metric | This compound | Chemotherapy |
| PD-L1 ≥1% | 4-Year Progression-Free Rate | 14% | 4% |
| Median Duration of Response | 24.5 months | 6.7 months | |
| PD-L1 <1% | Median Duration of Response | 19.4 months | 4.8 months |
Data sourced from the 4-year and 5-year follow-up analyses.[2][3]
Table 3: Safety Profile - Treatment-Related Adverse Events (TRAEs)
| Histology | Adverse Event Grade | This compound | Chemotherapy |
| Solid Tumor | Any-Grade TRAEs | 76% | 80% |
| Grade 3 or 4 TRAEs | 35% | 31% | |
| Acinar Tumor | Any-Grade TRAEs | 78% | 81% |
| Grade 3 or 4 TRAEs | 28% | 33% |
Safety data from an exploratory analysis of CheckMate-227.[4] No new safety signals were observed with long-term follow-up.[2]
Signaling Pathway
This compound is a combination of two immune checkpoint inhibitors. Nivolumab is a programmed death-1 (PD-1) blocking antibody, and ipilimumab is a cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) blocking antibody. By inhibiting these two separate checkpoints, this compound enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response.
The diagram below illustrates this dual-inhibition mechanism.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Five-Year Survival Outcomes With Nivolumab Plus Ipilimumab Versus Chemotherapy as First-Line Treatment for Metastatic Non-Small-Cell Lung Cancer in CheckMate 227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four-Year Update from CheckMate-227 Study of Nivolumab plus Ipilimumab in Advanced NSCLC - Conference Correspondent [conference-correspondent.com]
- 4. oncnursingnews.com [oncnursingnews.com]
Independent Validation of Published Research Findings on AD-227
This guide provides an objective comparison of the novel MEK1/2 inhibitor, AD-227, with the first-generation alternative, Competitor-A. The data presented is a synthesis of findings from preclinical studies to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. The diagram below illustrates the canonical pathway and the point of inhibition for this compound and Competitor-A.
Caption: MAPK/ERK signaling pathway with the point of MEK inhibition.
Comparative Efficacy Data
The following tables summarize the quantitative data from biochemical and cellular assays, as well as in vivo tumor growth studies, comparing this compound and Competitor-A.
Table 1: Biochemical and Cellular Potency
| Compound | Target | IC50 (nM) [a] | Cell Line (BRAF V600E) | GI50 (nM) [b] |
| This compound | MEK1 | 0.8 | A375 Melanoma | 1.2 |
| MEK2 | 1.1 | |||
| Competitor-A | MEK1 | 4.5 | A375 Melanoma | 6.8 |
| MEK2 | 5.2 |
[a] IC50: The half-maximal inhibitory concentration in a cell-free biochemical assay. [b] GI50: The concentration causing 50% inhibition of cell growth in vitro.
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 0% | 1502 ± 180 | +1.5% |
| This compound | 10 | 92% | 120 ± 45 | -0.5% |
| Competitor-A | 30 | 75% | 375 ± 98 | -8.2% |
Experimental Protocols
MEK1/2 Kinase Assay (Biochemical)
Recombinant human MEK1 or MEK2 was incubated with the substrate, inactive ERK2, in the presence of ATP. Test compounds (this compound, Competitor-A) were added at varying concentrations. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated ERK2 was quantified using a LanthaScreen Eu-anti-pERK antibody. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay (Cellular)
A375 human melanoma cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point dilution series of this compound or Competitor-A for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader, and GI50 values were calculated from dose-response curves.
In Vivo Xenograft Study Workflow
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A375 cells. Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle, this compound (10 mg/kg), and Competitor-A (30 mg/kg). Dosing was performed orally once daily for 21 days. Tumor volume and body weight were measured twice weekly. The study workflow is outlined below.
Caption: Workflow for the in vivo A375 xenograft efficacy study.
Rationale for this compound Development
This compound was designed to improve upon first-generation MEK inhibitors by optimizing its structural binding to the MEK allosteric pocket. This enhanced specificity is hypothesized to increase target residence time, leading to superior potency and a more favorable safety profile by minimizing off-target effects.
Caption: Logical flow illustrating the development rationale for this compound.
Meta-analysis of clinical outcomes for B7-H3 targeted therapies
For Immediate Release
A comprehensive meta-analysis of clinical trials evaluating B7-H3 targeted therapies reveals promising efficacy across a range of solid tumors. B7-H3 (CD276), an immune checkpoint molecule frequently overexpressed on cancer cells, has emerged as a key target for novel immunotherapies. This guide provides a comparative analysis of the clinical outcomes for various B7-H3-directed therapeutic modalities, including monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR T-cell therapies, supported by experimental data and detailed methodologies.
Key Therapeutic Modalities and Clinical Efficacy
B7-H3 targeted therapies are being investigated in multiple clinical trials, demonstrating a significant anti-tumor response in heavily pretreated patient populations. The primary therapeutic strategies include monoclonal antibodies that enhance antibody-dependent cellular cytotoxicity (ADCC), ADCs that deliver a potent cytotoxic payload directly to tumor cells, and genetically engineered CAR T-cells that recognize and eliminate B7-H3 expressing cancer cells.
Monoclonal Antibodies: Enoblituzumab
Enoblituzumab (MGA271) is a humanized anti-B7-H3 monoclonal antibody with an engineered Fc domain to increase its ADCC activity. Clinical studies have evaluated its safety and efficacy both as a monotherapy and in combination with other checkpoint inhibitors.
| Therapy | Cancer Type | Trial (NCT) | Phase | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety |
| Enoblituzumab + Pembrolizumab | HNSCC (CPI-naïve) | - | I/II | 18 | 33.3 | 61.1 | - | Not Reached | Manageable safety profile. |
| Enoblituzumab (neoadjuvant) | Localized Prostate Cancer | NCT02923180 | II | 32 | - | - | 66% PSA0 at 1 year | - | Well-tolerated with no unexpected surgical complications.[1][2][3][4] |
Antibody-Drug Conjugates (ADCs)
ADCs targeting B7-H3 have shown robust activity, particularly in small cell lung cancer and metastatic castration-resistant prostate cancer.
-
Ifinatamab Deruxtecan (I-DXd; DS-7300): This ADC consists of a humanized anti-B7-H3 antibody linked to a topoisomerase I inhibitor payload.
| Therapy | Cancer Type | Trial | Phase | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety |
| I-DXd | ES-SCLC (pretreated) | IDeate-Lung01 | II | 137 (12mg/kg) | 48.2 | 87.6 | 4.9 | 10.3 | Manageable safety profile. Most common TRAEs were nausea, anemia, and neutropenia.[5][6][7] |
| I-DXd | ES-SCLC (pretreated) | IDeate-Lung01 | II | 42 (12mg/kg) | 54.8 | 90.5 | 5.5 | 11.8 | Confirmed response rate.[8] |
| I-DXd | Advanced Solid Tumors | DS7300-A-J101 | I/II | 21 (SCLC) | 52.4 | - | 5.8 | 12.2 | Robust and durable efficacy in heavily pretreated patients.[9] |
-
MGC018: An ADC with a duocarmycin payload.
| Therapy | Cancer Type | Trial (NCT) | Phase | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety |
| MGC018 | mCRPC | NCT03729596 | I | 39 | 25 (unconfirmed) | - | - | - | 54% of patients achieved ≥ 50% PSA reduction. Manageable safety profile.[10] |
| MGC018 | NSCLC | NCT03729596 | I | 16 | 25 (unconfirmed) | - | - | - | 81% of evaluable patients had anti-tumor activity.[10] |
| MGC018 | Melanoma | NCT03729596 | I | 3 | 33.3 (1 confirmed PR) | - | - | - | Reductions in target lesion sums observed.[11] |
Radiolabeled Antibody: Omburtamab
Omburtamab (¹³¹I-8H9) is a radiolabeled monoclonal antibody targeting B7-H3 for the treatment of pediatric patients with central nervous system/leptomeningeal metastases from neuroblastoma.
| Therapy | Cancer Type | Trial (NCT) | Phase | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety |
| Omburtamab | Neuroblastoma (CNS/leptomeningeal metastases) | 101 (NCT03275402) | II | 32 | 31.3 | 75.0 | - | 73.5% at 12 months | Serious adverse events were mostly related to myelosuppression.[12] |
| Omburtamab | Neuroblastoma (CNS/leptomeningeal metastases) | 03-133 (NCT00089245) | II | 107 | - | - | - | 50.8 (median) | The FDA's Oncologic Drugs Advisory Committee voted that there was not enough evidence to conclude omburtamab improves overall survival.[13][14][15] |
CAR T-Cell Therapy
Chimeric Antigen Receptor (CAR) T-cell therapies targeting B7-H3 are in early-phase clinical trials and have shown initial safety and potential efficacy in recurrent brain tumors.
| Therapy | Cancer Type | Trial (NCT) | Phase | N | ORR (%) | DCR (%) | PFS (months) | OS (months) | Key Findings & Safety |
| TX103 (autologous CAR-T) | Recurrent Glioblastoma | NCT05241392 | I | 13 | 2 PRs, 1 CR in dose level 2 | - | - | 83.3% at 12 months (for dose levels 1 & 2) | No dose-limiting toxicity or CAR-T treatment-related death observed.[16] |
Experimental Protocols
The clinical trials cited in this guide adhere to rigorous protocols to ensure patient safety and data integrity. Below are generalized methodologies for the key therapeutic modalities.
Monoclonal Antibody & ADC Trials
-
Patient Selection: Patients with advanced solid tumors who have progressed on standard therapies and have B7-H3 expression confirmed by immunohistochemistry are typically enrolled. Key exclusion criteria often include significant comorbidities and prior treatment with a B7-H3 targeted therapy.
-
Dosing and Administration: Therapies are administered intravenously. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD), followed by dose-expansion cohorts at the recommended Phase 2 dose (RP2D). For example, MGC018 was administered intravenously every three weeks.[10][11]
-
Efficacy Evaluation: Tumor responses are assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Primary endpoints typically include ORR and safety, while secondary endpoints often include DCR, PFS, and OS.
-
Safety Monitoring: Patients are monitored for adverse events (AEs), with a focus on treatment-related AEs (TRAEs). Dose-limiting toxicities (DLTs) are carefully evaluated during the dose-escalation phase.
CAR T-Cell Therapy Trials
-
Patient Selection: Patients with recurrent or refractory tumors expressing B7-H3 are eligible. For brain tumors, confirmation of recurrence is often done via imaging.[16]
-
Manufacturing and Administration: Autologous T-cells are collected from the patient, genetically modified to express the B7-H3 specific CAR, and then infused back into the patient. For glioblastoma, administration can be intracavitary and/or intraventricularly via an Ommaya reservoir.[16][17]
-
Preconditioning: Patients typically receive a lymphodepleting chemotherapy regimen prior to CAR T-cell infusion to enhance the expansion and persistence of the CAR T-cells.
-
Efficacy and Safety Evaluation: Similar to other trials, RECIST criteria are used for tumor response assessment. Safety monitoring is particularly focused on cytokine release syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell therapy.
Visualizations
B7-H3 Signaling Pathway
Caption: B7-H3 signaling activates multiple downstream pathways promoting cancer progression.
General Experimental Workflow for B7-H3 Targeted Therapy Clinical Trials
Caption: A simplified workflow of a typical clinical trial for a B7-H3 targeted therapy.
References
- 1. Neoadjuvant enoblituzumab in localized prostate cancer: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Neoadjuvant enoblituzumab in localized prostate cancer: a single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Ifinatamab Deruxtecan Demonstrates High Response Rate in Previously Treated Extensive-Stage Small Cell Lung Cancer: Phase 2 IDeate-Lung01 Trial | IASLC [iaslc.org]
- 8. IASLC: Ifinatamab Deruxtecan in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Antibody-Drug Conjugate Ifinatamab Deruxtecan Shows Robust Activity in Refractory Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 10. MacroGenics Announces Preliminary Clinical Results from Phase 1 Cohort Expansion of the Ongoing MGC018 Study Presented at ESMO 2021 Virtual Annual Congress | MacroGenics, Inc. [ir.macrogenics.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ir.ymabs.com [ir.ymabs.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. targetedonc.com [targetedonc.com]
- 15. FDA Panel Votes Against Omburtamab for Rare Pediatric Cancer [medscape.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Safety Profile of Risvutatug Rezetecan Versus Other Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving with the advent of antibody-drug conjugates (ADCs), which offer the potential for highly specific delivery of cytotoxic payloads to tumor cells. Risvutatug rezetecan (GSK'227; formerly HS-20093), a B7-H3-targeted ADC, has shown promising efficacy in clinical trials. This guide provides an objective comparison of the safety profile of risvutatug rezetecan with other notable ADCs targeting various antigens, supported by experimental data from key clinical trials.
Executive Summary
Risvutatug rezetecan has demonstrated a manageable safety profile in the phase 1 ARTEMIS-001 trial, with hematological toxicities being the most common grade ≥3 treatment-related adverse events (TRAEs). This profile shows both similarities and differences when compared to other classes of ADCs, including those targeting TROP-2, HER2, and B7-H4. Understanding these nuances is critical for the continued development and optimal clinical application of this promising therapeutic.
Comparative Safety Data of ADCs
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for risvutatug rezetecan and selected comparator ADCs from their respective clinical trials.
Table 1: Safety Profile of Risvutatug Rezetecan (B7-H3 Target)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Hematological | ||
| Anemia | 85.7% | 16.1% |
| Decreased white blood cell count | 80.4% | 33.9% |
| Decreased neutrophil count | 67.9% | 39.3% |
| Decreased platelet count | 53.6% | 17.9% |
| Decreased lymphocyte count | 32.1% | 25.0% |
| Non-Hematological | ||
| Nausea | 51.8% | <10% |
| Pyrexia | 48.2% | <10% |
| Decreased appetite | 42.9% | <10% |
| Increased alanine aminotransferase | 39.3% | <10% |
| Increased aspartate aminotransferase | 39.3% | <10% |
| Asthenia | 39.3% | <10% |
| Vomiting | 39.3% | <10% |
| Hypoalbuminemia | 30.4% | <10% |
| Decreased weight | 23.2% | <10% |
| Hyponatremia | 21.4% | <10% |
| Data from the ARTEMIS-001 trial in patients with extensive-stage small cell lung cancer (ES-SCLC) across 8.0 mg/kg and 10.0 mg/kg doses.[1] |
Table 2: Safety Profile of TROP-2 Targeted ADCs
| Adverse Event | Sacituzumab Govitecan (ASCENT Trial) | Datopotamab Deruxtecan (TROPION-PanTumor01 - TNBC cohort) |
| All Grades (%) | Grade ≥3 (%) | |
| Hematological | ||
| Neutropenia | - | 51% |
| Anemia | - | 8% |
| Febrile Neutropenia | - | 5% |
| Non-Hematological | ||
| Diarrhea | 60.8% | 10.3% |
| Nausea | 58.7% | <5% |
| Fatigue | 44.5% | <5% |
| Alopecia | 46.4% | - |
| Stomatitis | - | - |
| Vomiting | 26% | <5% |
| Data for Sacituzumab Govitecan from the ASCENT trial in metastatic triple-negative breast cancer (mTNBC).[2][3] | ||
| Data for Datopotamab Deruxtecan from the TROPION-PanTumor01 study in patients with advanced triple-negative breast cancer (TNBC).[1][4] |
Table 3: Safety Profile of HER2 and HER3 Targeted ADCs
| Adverse Event | Trastuzumab Deruxtecan (DESTINY-Breast01) | Patritumab Deruxtecan (HERTHENA-Lung01) |
| All Grades (%) | Grade ≥3 (%) | |
| Hematological | ||
| Decreased neutrophil count | - | 19.6% |
| Anemia | - | 8.2% |
| Thrombocytopenia | - | - |
| Leukopenia | - | - |
| Non-Hematological | ||
| Nausea | 7.6% | 7.6% |
| Interstitial Lung Disease (ILD) | 13.6% | 0.5% (Grade 3/4) |
| Fatigue | - | - |
| Hypokalemia | - | - |
| Asthenia | - | - |
| Data for Trastuzumab Deruxtecan from the DESTINY-Breast01 trial in HER2-positive metastatic breast cancer.[5][6][7][8][9][10] | ||
| Data for Patritumab Deruxtecan from the HERTHENA-Lung01 trial in EGFR-mutated metastatic non-small cell lung cancer.[11][12][13][14] |
Table 4: Safety Profile of B7-H4 Targeted ADCs
| Adverse Event | HS-20089 (Phase 1) | SGN-B7H4V (Phase 1) |
| All Grades (%) | Grade ≥3 (%) | |
| Hematological | ||
| Anemia | - | - |
| Neutropenia | - | - |
| Non-Hematological | ||
| Fatigue | - | - |
| Peripheral Sensory Neuropathy | - | - |
| Diarrhea | - | - |
| Nausea | - | - |
| Data for HS-20089 from a phase 1 trial in advanced solid tumors.[15][16][17][18] | ||
| Data for SGN-B7H4V from the SGNB7H4V-001 phase 1 trial in advanced solid tumors.[15] |
Experimental Protocols
The safety data presented in this guide are derived from rigorously conducted clinical trials. Below are the methodologies for the key studies cited.
ARTEMIS-001 (Risvutatug Rezetecan)
-
Trial Design: A phase 1, open-label, multicenter, dose-escalation and dose-expansion study (NCT05276609).[1][9]
-
Patient Population: Patients with locally advanced or metastatic solid tumors for which standard treatment does not exist or is ineffective.[9]
-
Safety Assessment: Safety and tolerability were primary objectives. Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were evaluated to determine the maximum tolerated dose (MTD).
ASCENT (Sacituzumab Govitecan)
-
Trial Design: A phase 3, randomized, open-label, multicenter trial (NCT02574455).[19]
-
Patient Population: Patients with metastatic triple-negative breast cancer who had received at least two prior chemotherapies.[3]
-
Safety Assessment: The primary endpoint was progression-free survival, with safety as a key secondary endpoint. AEs were graded using CTCAE v5.0. The study also included analyses of safety based on age and UGT1A1 genotype.[2][3]
DESTINY-Breast01 (Trastuzumab Deruxtecan)
-
Trial Design: A phase 2, open-label, single-arm, multicenter study (NCT03248492).[6][8][9]
-
Patient Population: Patients with HER2-positive metastatic breast cancer previously treated with trastuzumab emtansine.[6][8]
-
Safety Assessment: The primary endpoint was objective response rate, with safety being a secondary endpoint. AEs were graded according to CTCAE v5.0. Special attention was given to monitoring for interstitial lung disease (ILD), which was adjudicated by an independent committee.[5][8]
Mechanisms of Toxicity and Signaling Pathways
The safety profile of an ADC is determined by both on-target and off-target toxicities. On-target toxicity can be further divided into on-tumor and off-tumor effects, the latter occurring due to the expression of the target antigen on normal tissues. Off-target toxicity is primarily driven by the premature release of the cytotoxic payload from the ADC.
Caption: General mechanisms of ADC-related toxicities.
On-Target, Off-Tumor Toxicity
The expression of the target antigen on healthy tissues can lead to on-target, off-tumor toxicities.
-
B7-H3 (Risvutatug Rezetecan): B7-H3 has some expression in normal tissues, which may contribute to some of the observed toxicities.
-
TROP-2 (Sacituzumab Govitecan, Datopotamab Deruxtecan): TROP-2 is expressed on the surface of various normal epithelial tissues, which could be associated with certain adverse events.[20][21][22]
-
HER2 (Trastuzumab Deruxtecan): Low levels of HER2 are expressed on various normal tissues, and on-target toxicities such as cardiotoxicity have been associated with HER2-targeted therapies.[23][24][25]
-
B7-H4 (HS-20089, SGN-B7H4V): B7-H4 expression in normal tissues is generally low, potentially offering a favorable therapeutic window.
Off-Target Toxicity (Payload-Dependent)
The cytotoxic payload of the ADC is a major determinant of its off-target toxicity profile.
Caption: Simplified pathways of payload-mediated toxicities.
-
Topoisomerase I Inhibitors (Rezetecan, DXd, SN-38): These payloads induce DNA damage, leading to cell cycle arrest and apoptosis. Their primary off-target toxicities include myelosuppression (neutropenia, anemia) and gastrointestinal issues (diarrhea, nausea).[17][26][27]
-
Monomethyl Auristatin E (MMAE): This agent disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. A characteristic off-target toxicity of MMAE is peripheral neuropathy, which is thought to result from the disruption of axonal transport in neurons.[2][5][28][29]
Experimental Workflow for Safety Assessment in a Phase 1 ADC Trial
The following diagram illustrates a typical workflow for assessing the safety of a new ADC, such as risvutatug rezetecan, in a first-in-human (Phase 1) clinical trial.
Caption: Workflow for Phase 1 ADC safety evaluation.
This guide provides a comparative overview of the safety profile of risvutatug rezetecan in the context of other ADCs. The data presented herein should be interpreted within the context of the specific patient populations and trial designs. As more data from ongoing and future clinical trials become available, our understanding of the safety and efficacy of these important therapeutic agents will continue to evolve.
References
- 1. Datopotamab Deruxtecan in Advanced or Metastatic HR+/HER2- and Triple-Negative Breast Cancer: Results From the Phase I TROPION-PanTumor01 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab deruxtecan in previously treated HER2-positive metastatic breast cancer: Plain language summary of the DESTINY-Breast01 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Trastuzumab Deruxtecan in Previously Treated HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DESTINY-Breast01 Trial: trastuzumab deruxtecan in previously treated HER2 positive breast cancer - Jackson - Translational Breast Cancer Research [tbcr.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. daiichisankyo.com [daiichisankyo.com]
- 15. onclive.com [onclive.com]
- 16. ESMO 2023 – GSK sets up Pfizer battle in B7-H4 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. HANSOH PHARMA ANNOUNCES NMPA HAS INCLUDED B7-H4-TARGETED ADC HS-20089 AS BREAKTHROUGH-THERAPY-DESIGNATED DRUG FOR PLATINUM-RESISTANT RECURRENT OVARIAN CANCER-Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]
- 19. Sacituzumab Govitecan in Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression of Trop2 Cell Surface Glycoprotein in Normal and Tumor Tissues: Potential Implications as a Cancer Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. From tissue-specific to tissue-agnostic: HER2 overexpression and the rise of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 27. About ADC Toxins – Everything You Need to Know-DIMA BIOTECH [dimabio.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for AD-227: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical agent is a critical component of laboratory safety and environmental responsibility. This guide provides a framework for the safe handling and disposal of a substance designated as AD-227. However, initial searches for a chemical specifically named "this compound" did not yield a positive identification. The procedures outlined below are based on general best practices for hazardous chemical waste disposal. It is imperative to cross-reference this guidance with the specific Safety Data Sheet (SDS) for the compound you are using.
Immediate Safety Precautions
Before handling or preparing for the disposal of any chemical, including this compound, the following personal protective equipment (PPE) should be employed:
-
Lab Coat: To protect against splashes and spills.
-
Safety Glasses with Side Shields: To prevent eye exposure.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves as specified in the SDS.
All handling of powdered or volatile forms of chemical compounds should be conducted within a certified chemical fume hood to minimize inhalation risks.
General Disposal Protocol for Chemical Waste
The disposal of laboratory chemicals is a regulated process that requires careful segregation and containment of different waste streams. The following steps provide a general protocol that should be adapted based on the specific hazards outlined in the SDS for this compound.
-
Waste Identification and Segregation:
-
Do not mix different chemical wastes.
-
Segregate waste into categories such as:
-
Unused or expired pure chemical (e.g., "this compound").
-
Liquid waste containing the dissolved chemical and solvents.
-
Solid waste contaminated with the chemical (e.g., gloves, pipette tips, paper towels).
-
Sharps contaminated with the chemical (e.g., needles, broken glass).
-
-
-
Containment and Labeling:
-
Unused/Expired Chemical: Keep in its original, sealed container. Place this container into a larger, sealable hazardous waste container.
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container.
-
Solid Waste: Place in a designated, sealed bag or container.
-
Sharps: Use a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, approximate concentrations, and the date of accumulation.
-
-
Storage:
-
Store all hazardous waste containers in a designated, secure waste accumulation area.
-
Use secondary containment trays to prevent the spread of potential leaks.
-
Ensure the storage area is away from general laboratory traffic and incompatible substances.
-
-
Final Disposal:
Quantitative Data for Disposal Planning
To facilitate proper waste management, it is crucial to quantify the waste generated. The following table provides a template for tracking key parameters. Users should populate this table based on their specific experimental usage of this compound.
| Parameter | Value | Units | Notes |
| Chemical Name | This compound | N/A | |
| CAS Number | TBD | N/A | To be determined from the SDS. |
| Quantity for Disposal | g/mL | Total amount of waste to be disposed of. | |
| Concentration in Waste | %/M | For liquid waste streams. |
Logical Workflow for this compound Disposal
The decision-making process for the proper disposal of this compound can be visualized as a logical workflow. This diagram illustrates the key steps and considerations from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. The absence of specific data for a chemical named "this compound" in initial searches necessitates that users must consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed and specific handling and disposal instructions. The SDS will provide critical information on physical and chemical properties, toxicity, and environmental hazards that are essential for a complete and accurate risk assessment and disposal plan.
References
Navigating the Safe Handling of Chemical Compounds: A Template for AD-227
In the dynamic landscape of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This document provides a comprehensive guide to the safe handling, storage, and disposal of chemical compounds, using a template structured for a substance designated as AD-227. As this compound is not a recognized chemical entity in publicly available safety literature, this guide utilizes information for the fire extinguishing agent HFC-227ea (Heptafluoropropane) as an illustrative example to fulfill the prompt's requirements for detailed safety and operational protocols. Researchers should replace the specific data in this template with the information provided in the official Safety Data Sheet (SDS) for the actual compound being handled.
Essential Safety and Handling Precautions
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling a substance like HFC-227ea, which can pose risks such as frostbite and asphyxiation in high concentrations.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Eyes | Chemical safety goggles or face shield | Protects against splashes of liquid which can cause frostbite.[1] |
| Skin | Insulated or neoprene gloves | Prevents direct contact with the liquid form, which can cause frostbite.[1][2] |
| Respiratory | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) in case of fire or high concentrations.[1][2] | Protects against inhalation of the gas, which can displace oxygen and act as an asphyxiant.[1] In the event of a fire, harmful decomposition products like hydrogen fluoride may be produced.[3] |
| Body | Laboratory coat or other protective clothing | Provides a barrier against accidental skin contact. |
Storage and Disposal Protocols
Safe storage and disposal are critical to maintaining a secure laboratory environment. The following protocols are based on guidelines for halogenated hydrocarbons like HFC-227ea.
Storage Procedures
-
Ventilation: Store cylinders in a well-ventilated area.[2]
-
Temperature: Keep cylinders below 50°C (122°F) and away from sources of heat and ignition.[2]
-
Compatibility: Do not store near combustible materials.[2]
-
Integrity: Keep containers tightly closed and protect from physical damage.[1][2]
Disposal Plan
Disposal of chemical waste must adhere to local, state, and federal regulations. For substances like HFC-227ea, which is a greenhouse gas, atmospheric release should be avoided.[2]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide specific instructions for the disposal of the chemical.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Segregation: Do not mix with other chemical waste unless explicitly instructed to do so by EHS.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a generalized workflow for handling a chemical agent in a laboratory setting, from preparation to post-experiment cleanup.
Caption: Generalized workflow for safe chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
